BPDA2
Description
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Properties
Molecular Formula |
C24H30O5 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-[4-(carboxymethyl)phenyl]-2-nonoxybenzoic acid |
InChI |
InChI=1S/C24H30O5/c1-2-3-4-5-6-7-8-15-29-22-14-13-20(17-21(22)24(27)28)19-11-9-18(10-12-19)16-23(25)26/h9-14,17H,2-8,15-16H2,1H3,(H,25,26)(H,27,28) |
InChI Key |
ZNUFCVFEZWEKRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOC1=C(C=C(C=C1)C2=CC=C(C=C2)CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Biphenyltetracarboxylic Dianhydrides (BPDA)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structures, properties, and synthesis of Biphenyltetracarboxylic Dianhydrides (BPDA). While primarily utilized in materials science, this document furnishes the detailed technical information requisite for a thorough understanding of this class of molecules.
Disclaimer: The user-specified "BPDA2" is not a recognized chemical nomenclature. This guide focuses on the two primary isomers of BPDA: the symmetric (s-BPDA) and asymmetric (a-BPDA) forms. Current scientific literature does not indicate a direct application of BPDA in drug development or defined roles in biological signaling pathways. The primary application of these compounds is in the synthesis of high-performance polyimides.
Chemical Structure and Properties
Biphenyltetracarboxylic dianhydride (BPDA) is an aromatic compound with the chemical formula C₁₆H₆O₆.[1][2][3] It exists as two main isomers, which are distinguished by the substitution pattern of the anhydride groups on the biphenyl backbone.
-
s-BPDA (3,3',4,4'-Biphenyltetracarboxylic dianhydride): This is the symmetric isomer and is the most commonly used form of BPDA.[4]
-
a-BPDA (2,3,3',4'-Biphenyltetracarboxylic dianhydride): This is the asymmetric isomer.[5]
The chemical structures of these isomers are presented below:
s-BPDA Structure:
a-BPDA Structure:
The key physicochemical properties of s-BPDA and a-BPDA are summarized in the table below for easy comparison.
| Property | s-BPDA (3,3',4,4'-) | a-BPDA (2,3,3',4'-) |
| CAS Number | 2420-87-3[6] | 36978-41-3[5] |
| Molecular Formula | C₁₆H₆O₆[1][2][3][6] | C₁₆H₆O₆[5] |
| Molecular Weight | 294.22 g/mol [3][6] | 294.22 g/mol [5] |
| Appearance | White to light yellow powder[7] | White to almost white powder to crystal[8] |
| Melting Point | 299-305 °C[3][5][9][10] | 199 °C[8] |
| Boiling Point | 614.9 ± 48.0 °C (Predicted)[9][10] | 609.3 ± 48.0 °C (Predicted)[8] |
| Solubility | Soluble in most organic solvents; insoluble in water.[4] Almost transparent in hot DMF.[9][10] | |
| Density | 1.625 ± 0.06 g/cm³ (Predicted)[9][10] | 1.625 ± 0.06 g/cm³ (Predicted)[8] |
Experimental Protocols
Detailed methodologies for the synthesis of BPDA isomers and their subsequent polymerization are crucial for their application.
Synthesis of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (s-BPDA)
This protocol describes a high-yield, environmentally friendly method for synthesizing s-BPDA.[1]
Materials:
-
4-chlorophthalic anhydride
-
Sodium hydroxide (NaOH)
-
Distilled water
-
10 wt% Palladium on carbon (Pd/C) catalyst
-
Composite reducing agent (e.g., β-cyclodextrin/serine/xylitol)
-
Nitrogen gas (N₂)
-
Concentrated hydrochloric acid (HCl)
-
Deionized cold water
Procedure:
-
To a four-neck flask equipped with a thermometer, stirrer, gas inlet, and reflux condenser, add 400.0 g of distilled water and 27 g of sodium hydroxide. Stir until the NaOH is dissolved.
-
Add 50 g of 4-chlorophthalic anhydride to the solution and stir at room temperature for 1 hour.
-
Add 0.3 g of 10 wt% Pd/C catalyst and 20 g of the composite reducing agent.
-
Bubble nitrogen gas through the mixture for 30 minutes.
-
Heat the reaction mixture to 95 °C under a nitrogen atmosphere and maintain for 10 hours.
-
Cool the reaction to room temperature and filter to recover the Pd/C catalyst.
-
To the filtrate, add 20% concentrated hydrochloric acid dropwise to adjust the pH to 3, which will cause a white precipitate to form.
-
Heat the mixture to boiling under a nitrogen atmosphere and reflux for 4 hours.
-
Cool the mixture to room temperature, then further cool to -5 °C for 5 hours.
-
Filter the precipitate and wash the filter cake four times with deionized cold water.
-
Dry the product at 120 °C, then heat to 200 °C for 4 hours for dehydration to yield the final 3,3',4,4'-biphenyltetracarboxylic dianhydride product.
Synthesis of 2,3,3',4'-Biphenyltetracarboxylic Dianhydride (a-BPDA)
This protocol outlines the synthesis of a-BPDA via dehalogenative coupling.[9]
Materials:
-
Dimethyl 4-chlorophthalate (4-DMCP)
-
Dimethyl 3-chlorophthalate (3-DMCP)
-
(Ph₃P)₂NiCl₂ catalyst
-
Acetic anhydride
Procedure:
-
Perform a dehalogenative coupling of dimethyl 4-chlorophthalate and dimethyl 3-chlorophthalate catalyzed by (Ph₃P)₂NiCl₂ to form the tetra-ester.
-
Hydrolyze the resulting tetra-ester to form 2,3,3',4'-biphenyltetracarboxylic acid.
-
To 116 g of the 2,3,3',4'-biphenyltetracarboxylic acid, add 400 ml of acetic anhydride.
-
Heat the mixture under reflux for 4 hours.[11]
-
Cool the mixture and allow it to stand for crystallization.
-
Filter the crystals to obtain 2,3,3',4'-biphenyltetracarboxylic dianhydride.
General Protocol for Polyimide Film Synthesis from BPDA
This protocol describes the common two-step method for preparing polyimide films from BPDA and an aromatic diamine.[10][12]
Materials:
-
3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA)
-
Aromatic diamine (e.g., p-phenylenediamine (p-PDA) or 4,4'-oxydianiline (ODA))
-
N,N-dimethylacetamide (DMAc) or N-methylpyrrolidinone (NMP) as a solvent
Procedure:
-
Poly(amic acid) Synthesis:
-
In a dry reaction vessel under a nitrogen atmosphere, dissolve the aromatic diamine in the solvent.
-
Gradually add an equimolar amount of BPDA to the solution while stirring.
-
Continue stirring at a low temperature for approximately 5 hours to form a viscous poly(amic acid) (PAA) solution.[10]
-
-
Imidization:
-
Coat the PAA solution onto a glass plate.
-
Perform a thermal imidization by heating the coated plate in a furnace. A typical heating program is from room temperature to 300 °C in stages (e.g., hold at 100 °C, 200 °C, and 300 °C for 1 hour each).[12] This process converts the poly(amic acid) to polyimide.
-
Visualizations
The following diagrams illustrate the experimental workflows for the synthesis of s-BPDA and the general two-step polyimide synthesis.
References
- 1. High-yield green and safe synthesis method of 3, 3', 4, 4'-biphenyltetracarboxylic dianhydride - Eureka | Patsnap [eureka.patsnap.com]
- 2. BPDA - Wikipedia [en.wikipedia.org]
- 3. 3,3 ,4,4 -Biphenyltetracarboxylic dianhydride 97 2420-87-3 [sigmaaldrich.com]
- 4. Three Preparation Methods to Make BPDA_Haili Evergreen New Materials|Electronic Chemicals|BPDA [chinahlchem.com]
- 5. ossila.com [ossila.com]
- 6. CN119798196A - Synthesis method of 2,3,3',4'-biphenyltetracarboxylic dianhydride - Google Patents [patents.google.com]
- 7. CN110563678A - Preparation method of 3,3',4,4' -biphenyl tetracarboxylic dianhydride - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preparation of polyimide films via microwave-assisted thermal imidization - RSC Advances (RSC Publishing) DOI:10.1039/C9RA00355J [pubs.rsc.org]
- 11. prepchem.com [prepchem.com]
- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
The Function of PHLDA2 in Cancer Cells: An In-depth Technical Guide
Note to the reader: The initial query for "BPDA2" did not yield specific results for a protein with that designation involved in cancer. Based on the similarity of the acronym and the context of the query, this technical guide focuses on Pleckstrin homology-like domain, family A, member 2 (PHLDA2) , a protein with a well-documented, albeit complex, role in cancer biology.
Introduction to PHLDA2
Pleckstrin homology-like domain, family A, member 2 (PHLDA2), also known as TSSC3 or IPL, is an imprinted gene located on human chromosome 11p15.5.[1][2] This region is a known tumor suppressor locus, and alterations within it are associated with various cancers, including breast, lung, ovarian, and colorectal cancers.[2] PHLDA2 is a critical player in cancer biology, exhibiting a dual role as both a tumor suppressor and an oncogene, depending on the cellular context and cancer type.[1] Its function is intricately linked to fundamental cellular processes such as apoptosis, autophagy, ferroptosis, and cell proliferation.[1]
Core Functions of PHLDA2 in Cancer Cells
PHLDA2's role in tumorigenesis is multifaceted, influencing cell survival, proliferation, and metastasis through various mechanisms.
Regulation of Apoptosis and Autophagy
PHLDA2 has been shown to modulate both apoptosis (programmed cell death) and autophagy (a cellular degradation and recycling process). Its effect, however, is highly context-dependent:
-
Pro-apoptotic and Pro-autophagic Roles: In several cancer types, such as glioma and endometrial cancer, downregulation of PHLDA2 promotes both apoptosis and autophagy.[3][4][5] In glioma cells, silencing PHLDA2 leads to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[3][4] Simultaneously, it enhances autophagy by increasing the levels of LC3 and Beclin1 while reducing p62.[3][4] Similarly, in colorectal cancer (CRC), knockdown of PHLDA2 promotes apoptosis, partly by activating autophagy.[6][7]
-
Anti-apoptotic and Pro-survival Roles: Conversely, in some contexts, high expression of PHLDA2 is associated with reduced apoptosis and increased cell survival.[1] For instance, in gastric cancer, hepatocyte growth factor (HGF) upregulates PHLDA2, which is associated with the inhibition of apoptosis.[1]
Modulation of Cell Proliferation, Migration, and Invasion
PHLDA2 significantly impacts the proliferative and metastatic potential of cancer cells:
-
Inhibition of Proliferation and Metastasis: In osteosarcoma, PHLDA2 acts as a tumor suppressor by inhibiting tumor growth and metastasis.[6] Low expression of PHLDA2 in some cancers can inhibit tumor cell proliferation, invasion, and migration.[1]
-
Promotion of Proliferation and Metastasis: In contrast, high levels of PHLDA2 are linked to tumor progression in malignancies like colorectal cancer.[6][7] Knockdown of PHLDA2 in CRC cells inhibits proliferation, migration, and invasion.[6][8] In breast cancer, increased PHLDA2 expression is associated with a poor prognosis and promotes metastasis by inducing vascular permeability.[9] siRNA-mediated knockdown of PHLDA2 in triple-negative breast cancer cell lines significantly reduces cell invasion and proliferation.[1]
Signaling Pathways Involving PHLDA2
The diverse functions of PHLDA2 are mediated through its interaction with and modulation of key intracellular signaling pathways, most notably the PI3K/AKT/mTOR pathway.
The PI3K/AKT/mTOR Signaling Axis
The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (AKT)/mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth, proliferation, survival, and metabolism. PHLDA2 directly influences this pathway:
-
Inhibition of AKT Activation: PHLDA2, through its Pleckstrin homology (PH) domain, can compete with AKT for binding to membrane phospholipids (PIP2 and PIP3).[1][10] This competition prevents the translocation of AKT to the cell membrane, which is a crucial step for its activation.[1][10] By inhibiting AKT phosphorylation and activation, PHLDA2 can suppress downstream signaling.[10]
-
Downstream Effects: Inactivation of the PI3K/AKT/mTOR pathway by PHLDA2 can lead to the inhibition of tumor growth and metastasis, as seen in osteosarcoma.[6] In colorectal cancer, downregulation of PHLDA2 inhibits PI3K, which in turn promotes autophagy via the PI3K/AKT/mTOR pathway and suppresses epithelial-mesenchymal transition (EMT) through the PI3K/AKT/GSK-3β pathway.[6][7] In glioma cells, downregulation of PHLDA2 promotes apoptosis and autophagy by inactivating AKT/mTOR signaling.[3][4]
Caption: PHLDA2 modulates the PI3K/AKT/mTOR signaling pathway.
Quantitative Data on PHLDA2 in Cancer
The expression level of PHLDA2 often correlates with clinical parameters and patient outcomes in various cancers.
| Cancer Type | PHLDA2 Expression | Association with Clinical Parameters | Impact on Survival | Reference |
| Colorectal Cancer | Upregulated | Associated with tumor-node-metastasis (TNM) stage, differentiation, and lymph node metastasis. | High expression associated with worse overall survival. | [1][8] |
| Breast Cancer | High in some subtypes | High expression in triple-negative breast cancer. | High expression associated with reduced recurrence-free survival. | [1] |
| Glioma | Upregulated | [3][4] | ||
| Pancreatic Cancer | High expression | High mRNA expression associated with poor overall survival. | [1] | |
| Lung Cancer | Correlates with AKT activation | Expression is induced by oncogenic EGFR/ErbB2 signaling. | High mRNA expression is associated with better overall survival in some contexts. | [1][10] |
| Osteosarcoma | Downregulated | Acts as a tumor suppressor. | [6] | |
| Endometrial Cancer | Significantly elevated | [5] |
Experimental Protocols for Studying PHLDA2
Investigating the function of PHLDA2 in cancer cells involves a range of standard molecular and cellular biology techniques.
General Experimental Workflow
A typical workflow to elucidate the function of PHLDA2 in a specific cancer type is outlined below.
Caption: A typical experimental workflow for investigating PHLDA2 function.
Detailed Methodologies
1. siRNA-Mediated Knockdown of PHLDA2
-
Objective: To specifically reduce the expression of PHLDA2 in cancer cell lines to study the functional consequences.
-
Protocol:
-
Culture target cancer cells (e.g., HCT116, SW480, or glioma cell lines) to 60-70% confluency in 6-well plates.[3][6]
-
Prepare siRNA complexes by diluting PHLDA2-specific siRNA or a negative control siRNA and a transfection reagent (e.g., Lipofectamine) in serum-free medium.
-
Incubate the mixture at room temperature to allow complexes to form.
-
Add the siRNA complexes to the cells and incubate for 24-48 hours.
-
Harvest the cells to assess knockdown efficiency by qRT-PCR and Western blotting and for use in subsequent functional assays.[5]
-
2. Western Blot Analysis
-
Objective: To detect and quantify the protein levels of PHLDA2 and key signaling molecules (e.g., AKT, p-AKT, mTOR, Bax, Bcl-2, LC3, p62).
-
Protocol:
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific to the protein of interest overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.[5]
-
3. Cell Proliferation Assay (CCK-8)
-
Objective: To measure the effect of PHLDA2 modulation on cell viability and proliferation.
-
Protocol:
-
Seed cells (e.g., 2 x 10³ cells/well) into 96-well plates after transfection with siRNA.
-
At specified time points (e.g., 24, 48, 72 hours), add 10 µL of Cell Counting Kit-8 (CCK-8) solution to each well.
-
Incubate the plates for 1-2 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.[6]
-
4. Transwell Invasion Assay
-
Objective: To assess the impact of PHLDA2 on the invasive capacity of cancer cells.
-
Protocol:
-
Coat the upper chamber of a Transwell insert (8 µm pore size) with Matrigel.
-
Resuspend siRNA-transfected cells in serum-free medium and seed them into the upper chamber.
-
Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.
-
Incubate for 24-48 hours to allow cells to invade through the Matrigel and membrane.
-
Remove non-invading cells from the top of the membrane.
-
Fix and stain the invaded cells on the bottom of the membrane with crystal violet.
-
Count the stained cells under a microscope in several random fields to quantify invasion.[6]
-
5. In Vivo Xenograft Model
-
Objective: To validate the in vitro findings on PHLDA2's role in tumor growth in a living organism.
-
Protocol:
-
stably transfected with shRNA targeting PHLDA2 or a control vector are prepared.[6]
-
Inject a suspension of these cells (e.g., 5 x 10⁶ cells) subcutaneously into the flank of immunodeficient mice (e.g., nude mice).[6]
-
Monitor tumor growth regularly by measuring tumor volume with calipers.
-
After a predetermined period, sacrifice the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry for proliferation markers like Ki67).[6][8]
-
Conclusion
PHLDA2 is a critical and complex regulator of cancer cell biology. Its context-dependent function as either an oncogene or a tumor suppressor is largely dictated by the specific cancer type and the underlying molecular landscape. The primary mechanism of its action involves the modulation of the PI3K/AKT/mTOR signaling pathway, thereby influencing fundamental cellular processes like apoptosis, autophagy, and cell proliferation. The significant correlation between PHLDA2 expression and clinical outcomes in various cancers underscores its potential as both a prognostic biomarker and a therapeutic target. Further research into the precise regulatory mechanisms governing PHLDA2 expression and function will be crucial for the development of targeted cancer therapies.
References
- 1. PHLDA2 in cancer: From molecular mechanisms to therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PHLDA2 - Wikipedia [en.wikipedia.org]
- 3. Knockdown of PHLDA2 promotes apoptosis and autophagy of glioma cells through the AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Downregulation of PHLDA2 promotes apoptosis and autophagy in endometrial cancer cells while inhibiting their proliferation and metastasis [ejgo.net]
- 6. PHLDA2 regulates EMT and autophagy in colorectal cancer via the PI3K/AKT signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PHLDA2 regulates EMT and autophagy in colorectal cancer via the PI3K/AKT signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Expression and clinical significance of the imprinted gene PHLDA2 in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. lawsonlab.org [lawsonlab.org]
- 10. PHLDA2 is a key oncogene-induced negative feedback inhibitor of EGFR/ErbB2 signaling via interference with AKT signaling - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Downstream Signaling Pathway Effects of BPDA2
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPDA2 is a potent and highly selective, competitive, active-site inhibitor of Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical transducer of signaling cascades initiated by receptor tyrosine kinases (RTKs), integrins, and cytokine receptors. It plays a pivotal role in regulating cell growth, differentiation, migration, and survival. Dysregulation of SHP2 activity is implicated in the pathogenesis of various human diseases, including cancer, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, with a focus on quantitative data, experimental methodologies, and visual representations of the involved pathways.
Mechanism of Action
This compound exerts its inhibitory effect by competitively binding to the active site of SHP2. This action prevents the dephosphorylation of SHP2's downstream substrates, thereby modulating key signaling pathways that are often hyperactivated in cancer. The primary consequence of SHP2 inhibition by this compound is the downregulation of mitogenic and cell survival signaling.[1]
Quantitative Analysis of this compound Activity and Downstream Effects
Quantitative data is essential for understanding the potency and efficacy of a signaling pathway inhibitor. The following tables summarize the key quantitative parameters of this compound and the downstream effects of SHP2 inhibition.
Table 1: Inhibitory Potency of this compound
| Target | IC50 |
| SHP2 | 92.0 nM |
| SHP1 | 33.39 µM |
| PTP1B | 40.71 µM |
Data sourced from MedchemExpress and a 2023 study in the European Journal of Medicinal Chemistry.[1]
Table 2: Representative Quantitative Phosphoproteomic Changes Following SHP2 Inhibition by SHP099 *
| Protein | Phosphorylation Site | Fold Change (SHP099 vs. DMSO) | Function |
| MPZL1 | Y241 | -3.5 | Cell adhesion, migration |
| MPZL1 | Y263 | -4.0 | Cell adhesion, migration |
| GAB1 | Y627 | -2.8 | Adaptor protein in RTK signaling |
| GAB1 | Y659 | -2.5 | Adaptor protein in RTK signaling |
| PTPN11 (SHP2) | Y542 | -2.1 | Autophosphorylation site |
| PTPN11 (SHP2) | Y580 | -1.9 | Autophosphorylation site |
| EGFR | Y1172 | -1.8 | Receptor tyrosine kinase |
| EGFR | Y1197 | -1.7 | Receptor tyrosine kinase |
| ERK1/2 (MAPK1/3) | T202/Y204 | Significantly Decreased | Proliferation, differentiation |
| Akt | S473 | Significantly Decreased | Survival, proliferation |
*Disclaimer: This table presents representative quantitative phosphoproteomic data from a study on the SHP2 inhibitor SHP099 in MDA-MB-468 breast cancer cells, as specific quantitative proteomic data for this compound is not currently available in the public domain. This data is intended to illustrate the expected downstream effects of SHP2 inhibition.[2][3]
Core Downstream Signaling Pathways Modulated by this compound
This compound, through its inhibition of SHP2, primarily impacts the RAS-RAF-MEK-ERK (MAPK) and the PI3K-AKT signaling pathways, both of which are crucial for cell proliferation and survival.
RAS-RAF-MEK-ERK (MAPK) Pathway
SHP2 is a critical positive regulator of the RAS/MAPK pathway. Upon growth factor stimulation of RTKs, SHP2 is recruited to phosphorylated docking proteins like Grb2-associated binder 1 (Gab1). Activated SHP2 dephosphorylates specific residues on these docking proteins, leading to the sustained activation of RAS and the downstream kinase cascade (RAF-MEK-ERK). By inhibiting SHP2, this compound prevents this dephosphorylation event, leading to the attenuation of ERK1/2 phosphorylation and subsequent downregulation of genes involved in cell proliferation.[2][4]
PI3K-AKT Pathway
The PI3K-AKT signaling pathway is another critical axis for cell survival and proliferation that is modulated by SHP2. SHP2 can influence this pathway through its interaction with docking proteins like Gab1, which also recruits the p85 subunit of PI3K. While the precise role of SHP2 in regulating the PI3K-AKT pathway is context-dependent, inhibition of SHP2 by this compound has been shown to decrease the basal activation of AKT in breast cancer cells.[1][4] This suggests that in certain cellular contexts, SHP2 activity is required for the full activation of the PI3K-AKT pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Western Blot Analysis of Protein Phosphorylation
This protocol is used to quantify the changes in the phosphorylation status of key signaling proteins like AKT and ERK1/2 upon treatment with this compound.
Methodology:
-
Cell Culture and Treatment: Plate breast cancer cells (e.g., MDA-MB-468) in 6-well plates and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound (e.g., 0.1 to 10 µM) or DMSO as a vehicle control for a specified time (e.g., 2, 6, 24 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantification: Densitometry analysis is performed to quantify the band intensities. The ratio of the phosphorylated protein to the total protein is calculated and normalized to the vehicle control.
Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation, and the inhibitory effect of this compound on this process.
Methodology:
-
Prepare Agar Layers: Prepare a base layer of 0.6% agar in culture medium in 6-well plates.
-
Cell Suspension: Harvest breast cancer cells and resuspend them in a top layer of 0.3% agar in culture medium containing various concentrations of this compound or DMSO.
-
Plating: Carefully layer the cell-containing top agar onto the solidified base agar.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks, feeding the colonies with culture medium containing this compound or DMSO every 3-4 days.
-
Colony Staining and Counting: Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm) under a microscope.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical assay that can be used to verify the direct binding of a compound to its target protein in a cellular environment. Ligand binding typically stabilizes the target protein against thermal denaturation.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or vehicle control.
-
Heat Shock: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Centrifugation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of soluble SHP2 remaining in the supernatant at each temperature by Western blotting or other protein detection methods.
-
Melt Curve Generation: Plot the amount of soluble SHP2 as a function of temperature to generate a melt curve. A shift in the melt curve to a higher temperature in the presence of this compound indicates target engagement.
Implications for Drug Development
The potent and selective inhibition of SHP2 by this compound presents a promising therapeutic strategy for cancers that are dependent on hyperactivated RTK signaling. The downstream effects of this compound, particularly the suppression of the MAPK and PI3K-AKT pathways, can lead to reduced tumor cell proliferation and survival. The data and methodologies presented in this guide provide a framework for the preclinical evaluation of this compound and other SHP2 inhibitors. For drug development professionals, understanding the intricate downstream signaling consequences of SHP2 inhibition is crucial for identifying responsive patient populations, designing effective combination therapies, and developing pharmacodynamic biomarkers to monitor treatment efficacy in clinical settings. Further research, including comprehensive proteomic and transcriptomic analyses of this compound-treated cells, will undoubtedly provide deeper insights into its mechanism of action and facilitate its clinical translation.
References
- 1. Alterations in the phosphoproteomic profile of cells expressing a non-functional form of the SHP2 phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Time-resolved phosphoproteomics reveals scaffolding and catalysis-responsive patterns of SHP2-dependent signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches - PMC [pmc.ncbi.nlm.nih.gov]
BPDA2: A Selective Inhibitor of Protein Tyrosine Phosphatase SHP2
An In-depth Technical Guide on the Selectivity Profile, Mechanism of Action, and Cellular Effects of BPDA2
This technical guide provides a comprehensive overview of the selectivity profile of this compound, a potent and selective inhibitor of the protein tyrosine phosphatase SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting SHP2 in various disease contexts, particularly in cancer.
Introduction
Protein tyrosine phosphatases (PTPs) are a crucial class of enzymes that, in concert with protein tyrosine kinases, regulate a vast array of cellular processes, including cell growth, differentiation, proliferation, and survival. SHP2, encoded by the PTPN11 gene, is a non-receptor PTP that plays a predominantly positive role in signal transduction downstream of receptor tyrosine kinases (RTKs).[1][2] Its aberrant activation is implicated in the pathogenesis of several human diseases, most notably in various forms of cancer where it acts as a bona fide oncogene.[3] Consequently, the development of selective SHP2 inhibitors has become a significant focus of modern drug discovery.
This compound has emerged as a highly selective and competitive active-site inhibitor of SHP2.[3] This guide details its inhibitory potency and selectivity against other PTPs, the methodologies used to determine these parameters, and its impact on key cellular signaling pathways.
Quantitative Selectivity Profile
The inhibitory activity of this compound against SHP2 and other protein tyrosine phosphatases has been quantified using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, highlighting the compound's potent and selective inhibition of SHP2.
| Phosphatase | Substrate | IC50 | Fold Selectivity vs. SHP2 (DiFMUP) | Reference |
| SHP2 | DiFMUP | 92 nM | - | [3] |
| SHP2 | pNPP | 47 nM | - | [3] |
| SHP1 | DiFMUP | 33.9 µM | > 369-fold | [3] |
| PTP1B | DiFMUP | > 40 µM | > 442-fold | [3] |
Table 1: In vitro inhibitory potency and selectivity of this compound against various protein tyrosine phosphatases. DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) and pNPP (p-Nitrophenyl Phosphate) are commonly used substrates in phosphatase assays.
Experimental Protocols
The determination of the IC50 values for this compound was achieved through a series of well-defined biochemical assays. The general methodology is outlined below.
In Vitro Phosphatase Activity Assay
Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a given PTP.
Materials:
-
Purified recombinant PTP enzyme (e.g., SHP2, SHP1, PTP1B)
-
This compound stock solution (in DMSO)
-
Assay Buffer (e.g., 25 mM Tris-HCl, pH 7.4, 50 mM NaCl, 5 mM DTT, 2.5 mM EDTA)
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP) or p-Nitrophenyl Phosphate (pNPP)
-
Microplate reader (fluorescence or absorbance)
-
384-well microplates
Procedure:
-
A solution of the purified PTP enzyme is prepared in the assay buffer.
-
Serial dilutions of this compound are made from the stock solution.
-
The PTP enzyme solution is pre-incubated with varying concentrations of this compound (or vehicle control, e.g., DMSO) in the wells of a microplate for a defined period (e.g., 30 minutes) at a specific temperature (e.g., 30°C).
-
The enzymatic reaction is initiated by the addition of the substrate (e.g., DiFMUP).
-
The dephosphorylation of the substrate by the PTP enzyme results in a fluorescent (for DiFMUP) or colorimetric (for pNPP) signal, which is monitored over time using a microplate reader.
-
The initial reaction velocities are calculated from the linear phase of the reaction progress curves.
-
The percentage of inhibition for each this compound concentration is determined relative to the vehicle control.
-
The IC50 value is calculated by fitting the dose-response data to a suitable sigmoidal curve using non-linear regression analysis.
Below is a graphical representation of the experimental workflow for determining PTP inhibition.
Caption: Workflow for the in vitro PTP inhibition assay.
Mechanism of Action and Signaling Pathways
This compound functions as a competitive inhibitor by binding to the active site of SHP2. In a cellular context, SHP2 is a critical signaling node downstream of various RTKs, such as EGFR and HER2. Upon ligand binding and autophosphorylation of the receptor, phosphorylated tyrosine residues serve as docking sites for adaptor proteins like Grb2, which in turn recruit SHP2. Activated SHP2 then dephosphorylates specific substrates, leading to the activation of downstream pro-survival and proliferative signaling cascades, most notably the Ras-Raf-MEK-ERK (MAPK) and the PI3K-Akt pathways.[2]
By inhibiting the catalytic activity of SHP2, this compound effectively blocks these downstream signaling events. This has been demonstrated by the concentration-dependent decrease in the phosphorylation of ERK1/2 and Akt in cancer cells treated with this compound.[3] The suppression of these pathways ultimately leads to reduced cell proliferation, anchorage-independent growth, and other cancer-related phenotypes.[3]
The signaling pathway illustrating the role of SHP2 and the inhibitory action of this compound is depicted below.
Caption: SHP2 signaling pathway and the inhibitory effect of this compound.
Conclusion
This compound is a potent and highly selective active-site inhibitor of SHP2. Its ability to effectively suppress SHP2-mediated signaling pathways, such as the MAPK and PI3K-Akt cascades, underscores its potential as a valuable research tool and a promising lead compound for the development of novel therapeutics targeting SHP2-driven diseases. The data and methodologies presented in this guide provide a solid foundation for further investigation into the biological activities and therapeutic applications of this compound.
References
The Discovery and Synthesis of BPDA2: A Potent and Selective SHP2 Inhibitor for Oncology Research
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways. Its role in activating the RAS-ERK and PI3K-AKT pathways downstream of receptor tyrosine kinases (RTKs) makes it a compelling target for cancer therapy. This technical guide details the discovery, synthesis, and characterization of BPDA2, a highly selective and competitive active-site inhibitor of SHP2. We provide a comprehensive overview of the in silico design, screening workflow, and detailed experimental protocols for the characterization of this promising anti-cancer agent. All quantitative data is presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams.
Introduction
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in signal transduction downstream of various growth factors and cytokines.[1] In its inactive state, the N-terminal SH2 domain of SHP2 binds to its protein tyrosine phosphatase (PTP) domain, leading to autoinhibition.[2] Upon activation by phosphotyrosine-containing signaling partners, a conformational change relieves this autoinhibition, allowing SHP2 to dephosphorylate its substrates and positively modulate key oncogenic pathways, including the RAS/MAPK and PI3K/AKT signaling cascades.[3][4] Given its central role in driving cellular proliferation and survival in various cancers, particularly those with mutations in the RAS pathway or amplification of RTKs, the development of potent and selective SHP2 inhibitors is a major focus in oncology drug discovery.[5]
This compound was identified as a potent and selective active-site inhibitor of SHP2, demonstrating significant promise in preclinical studies.[5] This guide provides a detailed account of the scientific journey, from the initial discovery efforts to the comprehensive characterization of its biological activity.
Discovery of this compound: A Structure-Guided Approach
The discovery of this compound was the result of a rational, structure-based drug design strategy aimed at improving the potency and selectivity of a parent compound, CNBDA.[5] The workflow involved a multi-step in silico and experimental screening process to identify novel active-site inhibitors of SHP2.
In Silico Modeling and Virtual Screening
The discovery process began with the creation of a pharmacophore model based on the known binding modes of active-site SHP2 inhibitors.[6] This model defined the key chemical features required for high-affinity binding to the catalytic site of SHP2. A large compound library was then computationally screened against this pharmacophore model.[4] Hits from the initial screen were then subjected to molecular docking simulations to predict their binding affinity and orientation within the SHP2 active site.[7] Compounds with the most favorable predicted binding energies and interactions with key active site residues were prioritized for synthesis and in vitro testing.[8]
Synthesis of this compound
While the specific, multi-step synthesis protocol for this compound has not been publicly disclosed, it is described as a derivative of N-(3-bromophenyl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide.[5] The general synthesis of such compounds typically involves the amidation of a carboxylic acid derivative with an appropriate amine. A plausible synthetic route would involve the reaction of 2,3-dihydro-1,4-benzodioxine-6-carbonyl chloride with 3-bromoaniline.
A general procedure for the synthesis of similar 1,4-benzodioxane-6-carboxylic acid amide analogs starts with gallic acid, which undergoes esterification followed by reaction with 1,2-dibromoethane to form the 1,4-benzodioxane ring system.[9] Subsequent hydrolysis of the ester to the carboxylic acid, conversion to the acid chloride, and finally reaction with a substituted aniline would yield the desired amide.[9]
In Vitro Characterization of this compound
Potency and Selectivity
This compound was characterized as a potent and highly selective inhibitor of SHP2. Its inhibitory activity was determined against SHP2 and the closely related phosphatases SHP1 and PTP1B. The half-maximal inhibitory concentration (IC50) values were determined using a fluorogenic phosphatase substrate.
| Target | IC50 (nM) | Selectivity vs. SHP2 |
| SHP2 | 92.0 | - |
| SHP1 | 33,390 | >360-fold |
| PTP1B | 40,710 | >440-fold |
| Table 1: In vitro potency and selectivity of this compound. Data from[5]. |
Enzyme kinetic studies revealed that this compound is a competitive inhibitor of SHP2, indicating that it binds to the active site of the enzyme.[5]
Cellular Target Engagement
To confirm that this compound engages with SHP2 within a cellular context, a Cellular Thermal Shift Assay (CETSA) was performed.[1] This assay measures the thermal stability of a target protein in the presence of a ligand. Ligand binding typically stabilizes the protein, leading to a higher melting temperature. The results of the CETSA confirmed that this compound binds to and stabilizes wild-type SHP2 in cells.[5]
Cellular Activity of this compound in Breast Cancer Models
The anti-cancer effects of this compound were evaluated in breast cancer cell lines, focusing on its impact on key oncogenic signaling pathways and cancer cell phenotypes.
Inhibition of Downstream Signaling
This compound treatment led to a dose-dependent decrease in the phosphorylation of Akt and ERK1/2, two key downstream effectors of the PI3K and RAS signaling pathways, respectively. This demonstrates that this compound effectively blocks SHP2-mediated signal transduction in cancer cells.
Suppression of Cancer Cell Phenotypes
This compound was shown to suppress key malignant phenotypes in breast cancer cells in a concentration-dependent manner.
-
Anchorage-Independent Growth: Treatment with this compound significantly reduced the ability of breast cancer cells to form colonies in soft agar, a hallmark of tumorigenicity.
-
Cancer Stem Cell Properties: this compound also inhibited the formation of mammospheres, an in vitro assay used to assess the self-renewal capacity of cancer stem cells.
These findings suggest that this compound can effectively target the cancer cell populations responsible for tumor growth and recurrence.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
SHP2 Inhibition Assay (IC50 Determination)
This protocol describes a general fluorescence-based assay for determining the IC50 of SHP2 inhibitors.
-
Reagents and Materials:
-
Recombinant human SHP2 protein
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate) substrate
-
Assay buffer (e.g., 50 mM Tris, pH 7.5, 100 mM NaCl, 1 mM DTT)
-
This compound (or other test compounds) dissolved in DMSO
-
384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare a serial dilution of this compound in DMSO.
-
Add 2 µL of the diluted compound to the wells of the 384-well plate. Include DMSO-only wells as a negative control.
-
Add 18 µL of a solution containing SHP2 enzyme in assay buffer to each well.
-
Incubate the plate at room temperature for 15 minutes to allow for compound binding.
-
Initiate the reaction by adding 5 µL of DiFMUP substrate in assay buffer to each well.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) at kinetic intervals for 30 minutes.
-
Calculate the rate of reaction for each well.
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Western Blotting for p-Akt and p-ERK1/2
This protocol outlines the procedure for detecting changes in the phosphorylation status of Akt and ERK1/2 in response to this compound treatment.
-
Cell Culture and Treatment:
-
Seed breast cancer cells (e.g., MCF-7, MDA-MB-231) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound for the desired time period (e.g., 2 hours). Include a DMSO-treated control.
-
-
Lysate Preparation:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE on a 10% polyacrylamide gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2 overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Anchorage-Independent Growth (Soft Agar) Assay
This assay measures the ability of cells to grow in an anchorage-independent manner, a characteristic of transformed cells.
-
Preparation of Agar Layers:
-
Prepare a base layer of 0.6% agar in complete medium in 6-well plates and allow it to solidify.
-
Prepare a top layer of 0.3% agar in complete medium.
-
-
Cell Seeding:
-
Trypsinize and count the breast cancer cells.
-
Resuspend the cells in the 0.3% top agar solution at a density of 5,000 cells per well.
-
Carefully layer the cell-agar suspension on top of the solidified base layer.
-
-
Treatment and Incubation:
-
Allow the top layer to solidify.
-
Add complete medium containing various concentrations of this compound (or DMSO control) on top of the agar.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 14-21 days, replenishing the medium with fresh compound every 3-4 days.
-
-
Colony Staining and Quantification:
-
Stain the colonies with crystal violet.
-
Capture images of the wells and count the number of colonies larger than a predefined size (e.g., 50 µm in diameter).
-
Cancer Stem Cell (Sphere Formation) Assay
This assay assesses the self-renewal capacity of cancer stem cells.
-
Cell Culture:
-
Culture breast cancer cells in serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF) in ultra-low attachment plates.
-
-
Cell Seeding and Treatment:
-
Dissociate the cells into a single-cell suspension.
-
Seed the cells at a low density (e.g., 1,000 cells per well) in ultra-low attachment 96-well plates.
-
Add varying concentrations of this compound (or DMSO control) to the wells.
-
-
Incubation and Sphere Counting:
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-10 days.
-
Count the number of spheres (mammospheres) formed in each well under a microscope.
-
Conclusion
This compound is a potent, selective, and cell-active inhibitor of SHP2 that was discovered through a rational, structure-based design approach. It effectively blocks SHP2-mediated signaling, leading to the suppression of key cancer cell phenotypes, including anchorage-independent growth and cancer stem cell self-renewal. The detailed experimental protocols provided in this guide will be a valuable resource for researchers in the field of oncology drug discovery who are interested in further investigating the therapeutic potential of SHP2 inhibition. The continued development and characterization of inhibitors like this compound will be crucial in advancing our understanding of SHP2 biology and its role in cancer, and may ultimately lead to new and effective treatments for patients.
References
- 1. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. scielo.br [scielo.br]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. Small molecule inhibitors of SHP2 tyrosine phosphatase discovered by virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
The Role of BPDA2 in RAS-MAPK Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The RAS-MAPK (Mitogen-Activated Protein Kinase) signaling pathway is a critical cellular cascade that regulates a multitude of physiological processes, including cell growth, differentiation, proliferation, and survival. Dysregulation of this pathway, often through activating mutations in RAS or other key components, is a hallmark of many human cancers, making it a prime target for therapeutic intervention. A key upstream regulator of the RAS-MAPK pathway is the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene. SHP2 acts as a crucial signaling node, transducing signals from receptor tyrosine kinases (RTKs) to RAS. Its role as a positive regulator of this oncogenic pathway has led to significant interest in the development of SHP2 inhibitors.
This technical guide focuses on BPDA2, a novel, highly selective, and competitive active-site inhibitor of SHP2. By targeting SHP2, this compound effectively downregulates RAS-MAPK signaling, presenting a promising therapeutic strategy for cancers driven by this pathway, particularly in contexts such as breast cancer. This document provides a comprehensive overview of this compound's mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and visual representations of the relevant signaling pathways and experimental workflows.
Data Presentation: Quantitative Efficacy of this compound
The inhibitory activity and cellular effects of this compound have been quantified in several key experiments. The following tables summarize this data for ease of comparison.
| Target | IC50 Value | Assay Substrate | Reference |
| SHP2 | 92.0 nM | DiFMUP | [1] |
| SHP2 | 47 nM | pNPP | [1] |
| SHP1 | 33.39 µM | DiFMUP | |
| PTP1B | 40.71 µM | DiFMUP | |
| Table 1: In Vitro Inhibitory Potency of this compound. |
| Cellular Effect | Concentration Range | Duration | Outcome | Reference |
| Inhibition of basal Akt and ERK1/2 activation | 0.2 - 3.2 µM | Not Specified | Concentration-dependent inhibition | |
| Suppression of anchorage-independent growth | 0.25 - 4.0 µM | 10 days | Concentration-dependent suppression | |
| Suppression of cancer stem cell properties | 0.25 - 4.0 µM | 10 days | Concentration-dependent suppression | |
| Table 2: Cellular Effects of this compound on Breast Cancer Cells. |
Signaling Pathways and Mechanism of Action
This compound exerts its effects by directly inhibiting the phosphatase activity of SHP2. In the canonical RAS-MAPK pathway, growth factor binding to an RTK leads to its autophosphorylation, creating docking sites for adaptor proteins like Grb2. SHP2 is recruited to these signaling complexes and is thought to dephosphorylate specific substrates, a step that is essential for the full activation of RAS. By inhibiting SHP2, this compound prevents this crucial dephosphorylation event, thereby attenuating the downstream signaling cascade through RAF, MEK, and ERK.
Experimental Protocols
The following are representative protocols for key experiments used to characterize the activity of SHP2 inhibitors like this compound.
In Vitro SHP2 Phosphatase Activity Assay
This protocol describes a method to measure the enzymatic activity of SHP2 in vitro and determine the IC50 value of an inhibitor.
Materials:
-
Recombinant human SHP2 protein
-
SHP2 substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
Assay buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% BSA
-
This compound stock solution (in DMSO)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. The final concentration in the assay may range from 1 nM to 100 µM.
-
Add 5 µL of the diluted this compound or DMSO (vehicle control) to the wells of the 384-well plate.
-
Add 10 µL of recombinant SHP2 enzyme solution (e.g., 2.5 nM final concentration) to each well.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate solution (e.g., 50 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) every minute for 30 minutes using a fluorescence plate reader.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the reaction rate as a function of the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
References
Investigating the Oncogenic Role of SHP2 with BPDA2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology-2 containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that has emerged as a critical regulator in oncogenic signaling. Its role in activating key downstream pathways, including the RAS/ERK, PI3K/AKT, and JAK/STAT pathways, has positioned it as a compelling target for cancer therapy. This technical guide provides a comprehensive overview of the oncogenic functions of SHP2 and details the use of BPDA2, a selective and competitive active-site inhibitor of SHP2, as a tool to investigate these functions. This document outlines detailed experimental protocols, presents quantitative data on the efficacy of this compound, and provides visual representations of the associated signaling pathways to facilitate further research and drug development efforts in this domain.
The Oncogenic Role of SHP2
SHP2 is a crucial signaling node that relays signals from receptor tyrosine kinases (RTKs) to downstream effector pathways.[1][2] Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are also implicated in various malignancies, including juvenile myelomonocytic leukemia, lung cancer, and breast cancer.[3]
SHP2's oncogenic activity is primarily attributed to its positive regulatory role in the RAS/ERK pathway. Upon growth factor stimulation, SHP2 is recruited to phosphorylated RTKs or adaptor proteins like Gab1.[4] This recruitment leads to a conformational change in SHP2, activating its phosphatase activity. Activated SHP2 then dephosphorylates specific substrates, a key step in the full activation of the RAS/ERK cascade, which in turn promotes cell proliferation, survival, and differentiation.[5]
Beyond the RAS/ERK pathway, SHP2 also modulates the PI3K/AKT and JAK/STAT signaling pathways. While the interactions are complex and can be context-dependent, SHP2 is generally considered to promote cell survival and proliferation through these pathways as well.[2][6]
This compound: A Selective SHP2 Inhibitor
This compound is a highly selective and competitive active-site inhibitor of SHP2. Its ability to specifically target SHP2 with minimal off-target effects on other phosphatases, such as SHP1 and PTP1B, makes it a valuable tool for elucidating the specific roles of SHP2 in cancer biology.[7]
Mechanism of Action
This compound exerts its inhibitory effect by binding to the active site of the SHP2 protein tyrosine phosphatase (PTP) domain. This direct competition with substrate binding effectively blocks the dephosphorylation activity of SHP2, thereby attenuating downstream signaling cascades that are dependent on SHP2's catalytic function.
Data Presentation: Efficacy of this compound
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against SHP2 and its effects on cancer cell lines.
| Parameter | Value | Target | Reference |
| IC50 | 92.0 nM | SHP2 | [7] |
| IC50 | 33.39 µM | SHP1 | [7] |
| IC50 | 40.71 µM | PTP1B | [7] |
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line | Cancer Type | Assay | Endpoint | This compound Concentration | Result | Reference |
| Breast Cancer Cells | Breast Cancer | Western Blot | p-ERK Levels | 0.2 - 3.2 µM | Concentration-dependent decrease | [7] |
| Breast Cancer Cells | Breast Cancer | Western Blot | p-AKT Levels | 0.2 - 3.2 µM | Concentration-dependent decrease | [7] |
| Breast Cancer Cells | Breast Cancer | Anchorage-Independent Growth | Colony Formation | 0.25 - 4.0 µM (10 days) | Concentration-dependent suppression | [7] |
| Breast Cancer Cells | Breast Cancer | Sphere Formation Assay | Cancer Stem Cell Properties | 0.25 - 4.0 µM (10 days) | Concentration-dependent suppression | [7] |
Table 2: Preclinical Efficacy of this compound in Breast Cancer Cell Lines
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the oncogenic role of SHP2 using this compound.
Western Blot Analysis of SHP2 Signaling Pathways
Objective: To determine the effect of this compound on the phosphorylation status of key proteins in SHP2-mediated signaling pathways.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (diluted in blocking buffer):
-
Rabbit anti-SHP2 (e.g., Cell Signaling Technology, #3752)
-
Rabbit anti-phospho-SHP2 (Tyr542) (e.g., Cell Signaling Technology, #3751)
-
Rabbit anti-ERK1/2 (e.g., Cell Signaling Technology, #4695)
-
Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) (e.g., Cell Signaling Technology, #4370)
-
Rabbit anti-AKT (e.g., Cell Signaling Technology, #4691)
-
Rabbit anti-phospho-AKT (Ser473) (e.g., Cell Signaling Technology, #4060)
-
Rabbit anti-STAT3 (e.g., Cell Signaling Technology, #9139)
-
Rabbit anti-phospho-STAT3 (Tyr705) (e.g., Cell Signaling Technology, #9145)
-
Mouse anti-β-actin (loading control) (e.g., Sigma-Aldrich, #A5441)
-
-
HRP-conjugated secondary antibodies (anti-rabbit and anti-mouse)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of this compound (e.g., 0, 0.1, 1, 5, 10 µM) for a specified time (e.g., 2, 6, 24 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate. Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using the BCA assay.
-
Normalize protein concentrations and prepare samples with Laemmli sample buffer.
-
Boil the samples at 95°C for 5 minutes.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify band intensities and normalize to the loading control.
MTT Cell Viability Assay
Objective: To assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Treat the cells with a serial dilution of this compound (e.g., 0.01 to 100 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Soft Agar Anchorage-Independent Growth Assay
Objective: To evaluate the effect of this compound on the anchorage-independent growth of cancer cells, a hallmark of transformation.
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
This compound
-
Agar
-
6-well plates
Procedure:
-
Prepare a base layer of 0.6% agar in complete medium in each well of a 6-well plate and allow it to solidify.
-
Trypsinize and count the cells.
-
Resuspend the cells in complete medium containing 0.3% agar and the desired concentration of this compound.
-
Plate this cell-agar suspension on top of the base layer.
-
Allow the top layer to solidify and then add complete medium containing this compound to each well.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 2-3 weeks, feeding the cells with fresh medium containing this compound every 3-4 days.
-
Stain the colonies with crystal violet and count the number of colonies larger than a certain diameter (e.g., 50 µm) under a microscope.
Cancer Stem Cell Sphere Formation Assay
Objective: To assess the impact of this compound on the self-renewal capacity of cancer stem cells.
Materials:
-
Cancer cell line
-
Serum-free sphere-forming medium (e.g., DMEM/F12 supplemented with B27, EGF, and bFGF)
-
This compound
-
Ultra-low attachment plates
Procedure:
-
Dissociate cells into a single-cell suspension.
-
Plate the cells at a low density (e.g., 1,000 cells/mL) in serum-free sphere-forming medium in ultra-low attachment plates.
-
Add different concentrations of this compound to the wells.
-
Incubate the plates at 37°C in a 5% CO2 incubator for 7-14 days.
-
Count the number and measure the diameter of the formed spheres (spheroids).
In Vivo Xenograft Tumor Model
Objective: To evaluate the anti-tumor efficacy of this compound in a preclinical animal model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Cancer cell line
-
Matrigel (optional)
-
This compound formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
-
Balance for animal weight monitoring
Procedure:
-
Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10^6 cells in PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
When tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound (at a predetermined dose and schedule, e.g., daily oral gavage) or vehicle control to the respective groups.
-
Measure tumor volume with calipers (Volume = 0.5 x Length x Width²) and monitor the body weight of the mice regularly (e.g., 2-3 times per week).
-
Continue the treatment for a specified period (e.g., 21-28 days) or until the tumors in the control group reach a predetermined endpoint.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, western blotting, immunohistochemistry).
Visualization of Signaling Pathways
The following diagrams, generated using the DOT language, illustrate the key signaling pathways regulated by SHP2 and the point of intervention by this compound.
Figure 1: Overview of SHP2-mediated signaling pathways and inhibition by this compound.
Figure 2: Experimental workflow for investigating SHP2 with this compound.
Figure 3: Logical relationship of SHP2 in oncogenesis.
Conclusion
SHP2 represents a pivotal node in oncogenic signaling, making it a highly attractive target for therapeutic intervention. This compound, as a selective and potent SHP2 inhibitor, serves as an indispensable tool for dissecting the intricate roles of SHP2 in cancer. The experimental protocols and data presented in this guide provide a robust framework for researchers to further investigate SHP2-mediated oncogenesis and to evaluate the therapeutic potential of SHP2 inhibitors. The continued exploration of compounds like this compound will undoubtedly accelerate the development of novel and effective cancer treatments targeting the SHP2 signaling axis.
References
BPDA2: A Potent and Selective Chemical Probe for Interrogating SHP2 Function
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2), encoded by the PTPN11 gene, is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). As a key signaling node, SHP2 is integral to the activation of the RAS/MAPK and PI3K/AKT pathways, which are fundamental for cell proliferation, survival, differentiation, and migration. Gain-of-function mutations in SHP2 are associated with developmental disorders like Noonan syndrome and are implicated in the pathogenesis of various cancers, including leukemia, lung cancer, and breast cancer. This has positioned SHP2 as a compelling therapeutic target in oncology.
Chemical probes are indispensable tools for elucidating the biological functions of proteins and for validating their potential as drug targets. BPDA2 has emerged as a potent, selective, and cell-permeable active-site inhibitor of SHP2. This technical guide provides a comprehensive overview of this compound as a chemical probe for SHP2, including its biochemical and cellular activities, detailed experimental protocols for its use, and a summary of its effects on key signaling pathways.
This compound: Biochemical and Cellular Activity
This compound is a competitive inhibitor of SHP2, binding to the active site of the phosphatase domain. Its efficacy and selectivity have been characterized through various biochemical and cellular assays.
Quantitative Data for this compound
The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity for SHP2.
| Parameter | Value | Substrate | Reference(s) |
| IC | 92 nM | DiFMUP | [1] |
| IC | 47 nM | pNPP | [1] |
| Inhibition Type | Competitive | - | [1] |
Table 1: In Vitro Biochemical Activity of this compound Against SHP2
| Phosphatase | IC | Selectivity (fold vs. SHP2) | Reference(s) |
| SHP2 | 92.0 nM | 1 | [2] |
| SHP1 | 33.39 µM | >360 | [1][2] |
| PTP1B | 40.71 µM | >440 | [1][2] |
Table 2: Selectivity Profile of this compound
In cellular contexts, this compound has been shown to effectively engage SHP2 and modulate its downstream signaling pathways.
| Cell-Based Assay | Cell Line(s) | Concentration Range | Effect | Reference(s) |
| Inhibition of pAKT & pERK | Breast Cancer Cells | 0.2 - 3.2 µM | Concentration-dependent inhibition of basal activation | [2] |
| Anchorage-Independent Growth | Breast Cancer Cells | 0.25 - 4.0 µM | Suppression of colony formation in soft agar | [2] |
| Mammosphere Formation | Breast Cancer Cells | 0.25 - 4.0 µM | Suppression of cancer stem cell properties | [2] |
Table 3: Cellular Activity of this compound in Breast Cancer Cells
Signaling Pathways Modulated by this compound
By inhibiting SHP2, this compound effectively downregulates key signaling cascades that are often hyperactivated in cancer.
RAS/MAPK Pathway
SHP2 is a critical positive regulator of the RAS/MAPK pathway. Upon activation by RTKs (e.g., EGFR, FGFR, c-Met), SHP2 is recruited to the plasma membrane via adaptor proteins like Grb2 and Gab1. SHP2 then dephosphorylates specific negative regulatory sites, leading to the activation of the Grb2-SOS complex, which in turn promotes the exchange of GDP for GTP on RAS, leading to its activation and subsequent downstream signaling through RAF, MEK, and ERK. This compound-mediated inhibition of SHP2 blocks this cascade, leading to reduced ERK phosphorylation and decreased cell proliferation.
PI3K/AKT Pathway
SHP2 can also modulate the PI3K/AKT pathway, often in a context-dependent manner. Through its interaction with the adaptor protein Gab1, SHP2 can influence the recruitment and activation of the p85 regulatory subunit of PI3K. While the precise role of SHP2 in PI3K/AKT signaling can be complex, inhibition of SHP2 by this compound has been shown to decrease AKT phosphorylation in breast cancer cells, suggesting a role in promoting cell survival.
Experimental Protocols
Detailed methodologies are crucial for the successful application of this compound as a chemical probe. The following sections provide step-by-step protocols for key experiments.
SHP2 Phosphatase Activity Assay (DiFMUP Substrate)
This assay measures the enzymatic activity of SHP2 and the inhibitory effect of this compound in a biochemical setting.
Materials:
-
Recombinant human SHP2 protein
-
This compound
-
DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 358 nm, Emission: 450 nm)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Create a serial dilution of this compound in the assay buffer.
-
Add 25 µL of the SHP2 enzyme solution (e.g., 4 nM final concentration) to each well of the microplate.
-
Add 25 µL of the serially diluted this compound or vehicle control (DMSO in assay buffer) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 50 µL of the DiFMUP substrate solution (e.g., 20 µM final concentration) to each well.
-
Immediately measure the fluorescence intensity at time zero.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the final fluorescence intensity.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC
50value using a suitable software (e.g., GraphPad Prism).
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of this compound to SHP2 within intact cells.
Materials:
-
Cancer cell line of interest (e.g., breast cancer cell line)
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Phosphate-buffered saline (PBS)
-
PCR tubes or 96-well PCR plate
-
Thermocycler
-
Western blot reagents and equipment
-
Anti-SHP2 antibody
-
Anti-PTP1B antibody (as a negative control)
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Culture cells to 80-90% confluency.
-
Treat the cells with this compound at a desired concentration (e.g., 10 µM) or vehicle (DMSO) for 1 hour at 37°C.
-
Harvest the cells, wash with PBS, and resuspend in a small volume of PBS.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermocycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer and incubating on ice.
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the protein concentration of the soluble fraction.
-
Perform Western blotting on equal amounts of soluble protein from each sample.
-
Probe the membrane with antibodies against SHP2, PTP1B, and a loading control.
-
A shift in the thermal denaturation curve of SHP2 in the presence of this compound compared to the vehicle control indicates target engagement.
Western Blot Analysis of pERK and pAKT
This protocol is used to assess the effect of this compound on the phosphorylation status of key downstream effectors of SHP2.
Materials:
-
Cancer cell line of interest
-
This compound
-
Cell lysis buffer
-
Western blot reagents and equipment
-
Primary antibodies: anti-pERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-pAKT (Ser473), anti-AKT, and a loading control antibody.
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells on ice with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Prepare samples for SDS-PAGE and perform electrophoresis.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence detection system.
-
Quantify the band intensities to determine the relative levels of phosphorylated and total proteins.
Experimental and Logical Workflows
The following diagrams illustrate typical workflows for characterizing a novel chemical probe like this compound.
Conclusion
This compound represents a valuable tool for the scientific community to investigate the multifaceted roles of SHP2 in health and disease. Its high potency, selectivity, and demonstrated cellular activity make it a reliable chemical probe for dissecting SHP2-dependent signaling pathways and for exploring the therapeutic potential of SHP2 inhibition. The detailed protocols and data presented in this guide are intended to facilitate the effective use of this compound in research and drug discovery efforts targeting the SHP2 phosphatase. As our understanding of SHP2's role in various pathologies continues to grow, the utility of well-characterized chemical probes like this compound will be paramount in translating this knowledge into novel therapeutic strategies.
References
Unraveling the Competitive Inhibition of SHP2 by BPDA2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Src homology 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction pathways, making it a key target in oncology. This technical guide provides an in-depth analysis of the competitive inhibition of SHP2 by BPDA2, a potent and selective active-site inhibitor. We will delve into the quantitative inhibitory data, detailed experimental protocols for assessing inhibitor activity and target engagement, and visualize the underlying molecular pathways and experimental workflows.
Quantitative Analysis of this compound Inhibition
This compound has been identified as a highly selective and competitive inhibitor of SHP2. Its inhibitory activity has been quantified against SHP2 and other related phosphatases to establish its selectivity profile.
| Target Phosphatase | Inhibitor | IC50 | Substrate | Reference |
| SHP2 | This compound | 92.0 nM | DiFMUP | [1][2][3][4] |
| SHP2 | This compound | 47 nM | pNPP | [1] |
| SHP1 | This compound | 33.39 µM | DiFMUP | [2][3][4] |
| PTP1B | This compound | 40.71 µM | DiFMUP | [2][3][4] |
Table 1: Summary of IC50 values for this compound against SHP2, SHP1, and PTP1B. The data demonstrates the high potency and selectivity of this compound for SHP2.
Enzyme kinetic analyses have confirmed that this compound acts as a competitive inhibitor of SHP2.[1] This mode of inhibition signifies that this compound directly competes with the substrate for binding to the active site of the SHP2 enzyme.
SHP2 Signaling and the Mechanism of Competitive Inhibition
SHP2 is a crucial downstream signaling molecule for multiple receptor tyrosine kinases (RTKs).[2] It is involved in activating key cellular signaling pathways such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are pivotal in cell growth, proliferation, and differentiation.[5][6][7] In its inactive state, the N-SH2 domain of SHP2 blocks the catalytic PTP domain. Upon activation by binding to phosphotyrosine residues of upstream signaling partners, SHP2 undergoes a conformational change, exposing the active site of the PTP domain.[5]
This compound exerts its inhibitory effect by binding directly to the active site of the SHP2 PTP domain. This binding event physically obstructs the substrate from accessing the catalytic machinery, thereby preventing the dephosphorylation of downstream targets and attenuating the signal transduction cascade.
Experimental Protocols
In Vitro Phosphatase Activity Assay (PTPase Assay)
This assay is used to determine the enzymatic activity of SHP2 and the inhibitory potency of compounds like this compound. A common protocol utilizes a fluorogenic substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP).
Materials:
-
Recombinant human SHP2 protein
-
DiFMUP substrate (Invitrogen)
-
Assay Buffer: 10 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT, 0.01% Tween-20[8]
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add 50 µL of the SHP2 enzyme solution (e.g., 2 nM final concentration) to each well.
-
Add 25 µL of the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.
-
Initiate the reaction by adding 25 µL of the DiFMUP substrate solution (e.g., 20 µM final concentration for SHP2).[8]
-
Immediately measure the fluorescence intensity at an excitation wavelength of 360 nm and an emission wavelength of 460 nm in kinetic mode for a set duration (e.g., 15-30 minutes) at regular intervals.[9]
-
The rate of the reaction is determined from the linear portion of the fluorescence versus time plot.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of an inhibitor to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein against thermal denaturation.[1]
Materials:
-
Cancer cell line expressing SHP2 (e.g., breast cancer cell lines)
-
This compound or other test compounds
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
PCR tubes or 96-well PCR plates
-
Thermal cycler
-
SDS-PAGE and Western blotting reagents
-
Anti-SHP2 antibody
-
Anti-PTP1B antibody (as a negative control)[9]
Procedure:
-
Culture the cells to a sufficient density and treat them with either this compound (at a desired concentration, e.g., 10-100 µM) or vehicle (DMSO) for a specified time (e.g., 1-2 hours) at 37°C.[9]
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures using a thermal cycler for a short duration (e.g., 3-5 minutes). A typical temperature gradient would be from 40°C to 65°C.[9]
-
After heating, lyse the cells (e.g., by freeze-thaw cycles or addition of lysis buffer).
-
Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Carefully collect the supernatant containing the soluble proteins.
-
Analyze the amount of soluble SHP2 in the supernatant by SDS-PAGE and Western blotting using an anti-SHP2 antibody. An antibody against a non-target protein like PTP1B can be used as a control for non-specific stabilization.[9]
-
Quantify the band intensities. A higher amount of soluble SHP2 in the this compound-treated samples at elevated temperatures compared to the vehicle-treated samples indicates target engagement and stabilization.
Experimental Workflow for Characterizing a Competitive SHP2 Inhibitor
The following diagram outlines a logical workflow for the identification and characterization of a competitive SHP2 inhibitor like this compound.
Conclusion
This compound is a potent and selective competitive inhibitor of the SHP2 phosphatase. The data and experimental protocols presented in this guide provide a comprehensive framework for researchers to study and characterize the interaction of this compound and other similar inhibitors with SHP2. Understanding the competitive nature of this inhibition and its effects on cellular signaling pathways is crucial for the continued development of targeted therapies against SHP2-driven diseases. The methodologies outlined here serve as a robust starting point for further investigation into the therapeutic potential of SHP2 inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubcompare.ai [pubcompare.ai]
- 9. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Kinase Assay of Death-Associated Protein Kinase 2 (DAPK2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Death-Associated Protein Kinase 2 (DAPK2), a member of the calcium/calmodulin (CaM)-dependent serine/threonine kinase family, plays a crucial role in various cellular processes, including apoptosis, autophagy, and inflammation. Its involvement in these fundamental pathways makes it a significant target for drug discovery and development. These application notes provide a detailed protocol for conducting an in vitro kinase assay for DAPK2, enabling the quantitative analysis of its enzymatic activity and the screening of potential inhibitors.
Signaling Pathway of DAPK2 Activation
DAPK2 activity is primarily regulated by intracellular calcium levels through the binding of Ca²⁺/Calmodulin. Upon an increase in intracellular Ca²⁺, calmodulin binds to the CaM-binding domain of DAPK2, leading to a conformational change that relieves autoinhibition and activates the kinase. Additionally, DAPK2 can be activated by the metabolic sensor AMP-activated protein kinase (AMPK) through phosphorylation, providing a CaM-independent activation mechanism. Once active, DAPK2 phosphorylates downstream substrates to mediate cellular responses.
Quantitative Data Summary
The following tables summarize the recommended concentrations and components for a DAPK2 in vitro kinase assay.
Table 1: Reagents and Recommended Concentrations
| Reagent | Stock Concentration | Final Concentration | Notes |
| Recombinant Human DAPK2 | 0.1 - 1 mg/mL | 10 - 100 ng/reaction | Optimal concentration should be determined by enzyme titration. |
| Myosin Light Chain (LC20) | 1 mg/mL | 0.2 - 1 µM | A well-established substrate for DAPK2. |
| Peptide Substrate | 1 mM | 10 - 50 µM | e.g., KKRAARATSNVFA peptide. |
| ATP | 10 mM | 10 - 100 µM | Concentration can be varied to determine inhibitor mechanism. |
| Calmodulin (CaM) | 1 mg/mL | 1 - 2 µM | Required for Ca²⁺-dependent activation. |
| CaCl₂ | 1 M | 0.5 - 1 mM | To ensure Ca²⁺ saturation of Calmodulin. |
| DTT | 1 M | 1 mM | Reducing agent to maintain enzyme activity. |
| Small Molecule Inhibitor | 10 mM in DMSO | Varies | For control experiments (e.g., Staurosporine, non-selective). |
Table 2: Kinase Assay Buffer Composition
| Component | Stock Concentration | Final Concentration |
| HEPES or MOPS, pH 7.0-7.5 | 1 M | 50 mM |
| MgCl₂ or Mg-Acetate | 1 M | 10 mM |
| EGTA | 0.5 M | 1 mM |
| Brij-35 (optional) | 10% (w/v) | 0.01% (w/v) |
Experimental Protocol: DAPK2 In Vitro Kinase Assay (ADP-Glo™ Format)
This protocol outlines a luminescence-based assay to measure DAPK2 activity by quantifying the amount of ADP produced in the kinase reaction.
Materials
-
Recombinant human DAPK2 (full-length)
-
Myosin Light Chain (LC20) protein or a suitable peptide substrate
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Calmodulin (CaM)
-
Kinase Reaction Buffer (see Table 2)
-
ATP solution
-
Dithiothreitol (DTT)
-
Calcium Chloride (CaCl₂)
-
Multi-well plates (white, opaque, 96- or 384-well)
-
Plate-reading luminometer
Experimental Workflow Diagram
Application Notes and Protocols for BPDA2 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing BPDA2, a selective SHP2 inhibitor, in cell culture experiments. Detailed protocols for key assays are provided to facilitate the investigation of its biological effects and potential as a therapeutic agent.
Introduction
This compound is a potent and highly selective inhibitor of the Src homology region 2 (SH2)-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in mediating signal transduction downstream of various receptor tyrosine kinases (RTKs). It is a key component of the RAS-RAF-MEK-ERK and PI3K-AKT signaling pathways, which are frequently dysregulated in cancer, promoting cell proliferation, survival, and differentiation. By inhibiting SHP2, this compound effectively downregulates these mitogenic and cell survival signals, making it a valuable tool for cancer research and drug development.[1][3]
Mechanism of Action
This compound acts as a competitive, active-site inhibitor of SHP2.[3] Its high selectivity for SHP2 over other phosphatases like SHP1 and PTP1B allows for targeted investigation of SHP2-mediated signaling pathways.[2] Inhibition of SHP2 by this compound leads to a reduction in the dephosphorylation of SHP2 substrates, which in turn attenuates the activation of downstream signaling cascades, most notably the ERK1/2 and Akt pathways.[1][3]
Data Presentation
The following tables summarize the quantitative data regarding the activity of this compound and a closely related SHP2 inhibitor, CNBCA. This data is essential for designing experiments and interpreting results.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 | Substrate | Reference |
| SHP2 | 92.0 nM | DiFMUP | [2] |
| SHP2 | 47 nM | pNPP | [2] |
| SHP1 | 33.39 µM | DiFMUP | [1] |
| PTP1B | 40.71 µM | DiFMUP | [1] |
Table 2: Cellular Activity of this compound in Breast Cancer Cells
| Assay | Cell Line | Concentration Range | Duration | Effect | Reference |
| Inhibition of p-Akt and p-ERK1/2 | Not specified | 0.2 - 3.2 µM | Not specified | Concentration-dependent inhibition | [1] |
| Anchorage-Independent Growth | Not specified | 0.25 - 4.0 µM | 10 days | Concentration-dependent suppression | [1] |
Table 3: Cellular Activity of the Structurally Similar SHP2 Inhibitor CNBCA in Breast Cancer Cells
| Assay | Cell Line | IC50 | Reference |
| SHP2 PTPase Activity | Not specified | 0.87 µM | [4] |
| Cell Proliferation | Not specified | Not specified | Suppression |
| Colony Formation | Not specified | Not specified | Suppression |
| Mammosphere Growth | Not specified | Not specified | Suppression |
Experimental Protocols
Here are detailed protocols for key experiments to assess the effects of this compound in cell culture.
Protocol 1: Cell Viability/Proliferation Assay (MTT Assay)
This protocol is designed to determine the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, MCF-7)
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 µM to 50 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Western Blot Analysis of p-Akt and p-ERK1/2
This protocol details the procedure for analyzing the phosphorylation status of Akt and ERK1/2 in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
6-well plates
-
Ice-cold PBS
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat the cells with various concentrations of this compound (e.g., 0, 0.2, 0.4, 0.8, 1.6, 3.2 µM) for a specified time (e.g., 2, 6, 12, 24 hours).
-
Cell Lysis: After treatment, wash the cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA buffer to each well, scrape the cells, and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.
-
Sample Preparation: Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, add the ECL reagent and visualize the protein bands using an imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the effect of this compound on the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of transformation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
Agar
-
6-well plates
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agar solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Suspension in Top Agar: Prepare a 0.3% agar solution in complete medium. Trypsinize and count the cells. Resuspend the cells in the 0.3% agar solution at a density of 5,000-10,000 cells/mL.
-
Plating Cells: Add 1 mL of the cell suspension in the top agar onto the solidified bottom agar layer.
-
Compound Treatment: After the top layer solidifies, add 100 µL of complete medium containing this compound at the desired concentrations (e.g., 0, 0.25, 0.5, 1.0, 2.0, 4.0 µM) on top of the agar.
-
Incubation and Feeding: Incubate the plates at 37°C for 10-21 days. Feed the colonies every 2-3 days by adding fresh medium containing this compound.
-
Colony Staining and Counting: After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour. Count the number of colonies using a microscope.
-
Data Analysis: Compare the number and size of colonies in the this compound-treated wells to the vehicle control.
Mandatory Visualizations
The following diagrams illustrate the key signaling pathway affected by this compound and the general experimental workflows.
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for Western blot analysis.
Caption: Workflow for the MTT cell viability assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Phosphorylated ERK (p-ERK) Following BPDA2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Extracellular signal-regulated kinase (ERK) pathway is a critical signaling cascade involved in the regulation of cell proliferation, differentiation, and survival. Dysregulation of the ERK pathway is a common feature in many cancers, making it a key target for therapeutic development. The activation of this pathway, often referred to as the Ras-Raf-MEK-ERK pathway, results in the phosphorylation of ERK1 and ERK2 (p44/42 MAPK). Therefore, the level of phosphorylated ERK (p-ERK) is a widely accepted biomarker for the activity of this pathway.
BPDA2 is a highly selective and competitive inhibitor of the Src homology 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2). SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in activating the Ras-Raf-MEK-ERK signaling cascade downstream of receptor tyrosine kinases (RTKs). By inhibiting SHP2, this compound effectively downregulates mitogenic and cell survival signaling, leading to a reduction in p-ERK levels. This application note provides a comprehensive protocol for the analysis of p-ERK levels in response to this compound treatment using Western blotting.
Data Presentation
The following table summarizes illustrative quantitative data from a dose-response experiment evaluating the effect of this compound on p-ERK levels in a cancer cell line. The data is presented as the relative band intensity of p-ERK normalized to total ERK, as determined by densitometric analysis of Western blots.
| Treatment Group | This compound Concentration (µM) | Relative p-ERK/Total ERK Ratio (Normalized to Control) | Standard Deviation |
| Vehicle Control | 0 | 1.00 | 0.12 |
| This compound | 0.1 | 0.78 | 0.09 |
| This compound | 0.5 | 0.45 | 0.06 |
| This compound | 1.0 | 0.21 | 0.04 |
| This compound | 5.0 | 0.08 | 0.02 |
Signaling Pathway
Caption: this compound inhibits SHP2, blocking the Ras-Raf-MEK-ERK signaling pathway.
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., MCF-7, A549) in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.
-
Cell Culture: Culture the cells overnight in a humidified incubator at 37°C with 5% CO2.
-
Serum Starvation (Optional): To reduce basal p-ERK levels, serum-starve the cells for 12-24 hours in a medium containing 0.5-1% fetal bovine serum (FBS).
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in a serum-free or low-serum medium to the desired final concentrations (e.g., 0.1, 0.5, 1.0, 5.0 µM). Treat the cells for the desired time period (e.g., 2, 6, 24 hours). Include a vehicle control group treated with the same concentration of DMSO.
Protein Lysate Preparation
-
Cell Lysis: After treatment, place the 6-well plates on ice and wash the cells once with ice-cold phosphate-buffered saline (PBS).
-
Lysis Buffer: Add 100-150 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scraping and Collection: Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubation: Incubate the lysates on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifugation: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (protein extract) to a new pre-chilled microcentrifuge tube.
Protein Quantification
-
BCA Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.
-
Normalization: Normalize all samples to the same protein concentration using the lysis buffer.
Western Blot Workflow
Application Notes and Protocols: Anchorage-Independent Growth Assay Using BPDE
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for assessing anchorage-independent growth of cells treated with the carcinogen Benzo[a]pyrene diol epoxide (BPDE) using a soft agar assay. This assay is a cornerstone in cancer research for evaluating cellular transformation and the tumorigenic potential of compounds.
Introduction
Anchorage-independent growth is a hallmark of cellular transformation and is a key indicator of malignant potential.[1][2] Normal cells require adhesion to a solid substrate for proliferation and undergo a form of apoptosis known as anoikis when deprived of such contact.[2][3] In contrast, transformed cells can proliferate in a semi-solid medium, such as soft agar, forming colonies in an anchorage-independent manner.[2][4] The soft agar colony formation assay is considered one of the most stringent in vitro tests for detecting malignant transformation.[1][4]
Benzo[a]pyrene (BaP), a ubiquitous environmental pollutant, is metabolized in the body to its ultimate carcinogenic form, Benzo[a]pyrene diol epoxide (BPDE).[5] BPDE is a potent genotoxic agent that forms covalent adducts with DNA, primarily at the N2 position of guanine.[5][6] These DNA adducts can lead to mutations and activate cellular stress response pathways, including DNA damage signaling and p53-dependent pathways, which can ultimately contribute to oncogenic transformation.[6] This application note describes the use of BPDE to induce anchorage-independent growth and its assessment using the soft agar assay.
Experimental Protocols
This section provides a detailed methodology for performing the anchorage-independent growth assay with BPDE treatment.
Materials
-
Cells: A suitable cell line for transformation studies (e.g., NIH-3T3, BALB/c 3T3).
-
Culture Medium: Appropriate complete culture medium for the chosen cell line (e.g., DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin).
-
BPDE: Benzo[a]pyrene diol epoxide.
-
Agar: Noble Agar or a similar high-quality agar.
-
Sterile Water: Cell culture grade.
-
Phosphate-Buffered Saline (PBS): Sterile.
-
Trypsin-EDTA: For cell detachment.
-
Cell Counting Device: Hemocytometer or automated cell counter.
-
6-well culture plates.
-
Sterile conical tubes (15 mL and 50 mL).
-
Microwave or water bath.
-
Incubator: 37°C, 5% CO2, humidified.
-
Crystal Violet solution (optional for staining).
Experimental Workflow
Caption: Experimental workflow for the anchorage-independent growth assay.
Detailed Protocol
1. Preparation of Agar Solutions: a. 1% Agar Stock: Dissolve 1 g of Noble Agar in 100 mL of sterile water. Autoclave to sterilize. This stock can be melted in a microwave or water bath for use. b. 0.7% Agar Solution: Prepare by diluting the 1% agar stock with sterile water.
2. Preparation of 2X Culture Medium: a. Prepare a 2X concentration of the complete culture medium. For example, if your standard medium is DMEM with 10% FBS, the 2X medium will be DMEM powder dissolved in half the recommended water volume and supplemented with 20% FBS and 2X antibiotics.
3. Preparation of the Base Agar Layer: a. Melt the 1% agar stock and cool it to 42°C in a water bath. b. Warm the 2X culture medium to 42°C. c. In a sterile tube, mix equal volumes of the 1% agar solution and the 2X culture medium to obtain a final concentration of 0.5% agar in 1X complete medium. d. Immediately dispense 1.5 mL of this base agar mixture into each well of a 6-well plate. e. Allow the agar to solidify at room temperature in a sterile hood for at least 30 minutes.
4. Cell Preparation and BPDE Treatment: a. Culture cells to approximately 70-80% confluency. b. Treat the cells with the desired concentrations of BPDE (e.g., 0, 10, 50, 100 nM) for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO). c. After treatment, wash the cells with PBS, and detach them using Trypsin-EDTA. d. Resuspend the cells in complete culture medium and perform a cell count to determine the cell concentration. Ensure a single-cell suspension.
5. Preparation of the Top Agar Layer with Cells: a. Melt the 0.7% agar solution and cool it to 42°C. b. Warm the 2X culture medium to 42°C. c. In a sterile tube, mix equal volumes of the 0.7% agar solution and the 2X culture medium to get a 0.35% agar solution in 1X complete medium. d. Add the cell suspension to the 0.35% agar mixture to achieve a final cell density of 5,000 to 10,000 cells per well. The final agar concentration will be slightly lower. Keep the mixture at 37°C to prevent solidification.
6. Plating the Top Agar: a. Carefully layer 1.5 mL of the cell-agar suspension on top of the solidified base agar layer in each well. b. Allow the top layer to solidify at room temperature for 30-60 minutes.
7. Incubation and Colony Formation: a. Incubate the plates at 37°C in a humidified 5% CO2 incubator for 2-3 weeks. b. To prevent the agar from drying out, add 100-200 µL of complete culture medium to the top of each well twice a week.
8. Staining and Quantification of Colonies: a. After 2-3 weeks, colonies should be visible. b. To visualize and count the colonies, they can be stained with a solution of 0.005% Crystal Violet. c. Count the number of colonies in each well using a microscope. A colony is typically defined as a cluster of 50 or more cells. Image analysis software can be used for more accurate quantification.
Data Presentation
The results of the anchorage-independent growth assay can be summarized in a table to facilitate comparison between different treatment groups.
| BPDE Concentration (nM) | Average Number of Colonies (± SD) | Average Colony Size (µm) (± SD) |
| 0 (Vehicle Control) | 15 (± 4) | 55 (± 12) |
| 10 | 48 (± 9) | 82 (± 18) |
| 50 | 125 (± 21) | 155 (± 35) |
| 100 | 210 (± 38) | 220 (± 45) |
This is a hypothetical dataset for illustrative purposes.
Signaling Pathway
BPDE induces DNA damage, which in turn activates complex signaling networks. A key pathway involves the tumor suppressor p53 and the transcription factor AP-1.
Caption: BPDE-induced signaling leading to cellular transformation.
Mechanism of Action
BPDE exerts its carcinogenic effects primarily through the formation of DNA adducts.[6] This leads to the activation of DNA damage response pathways. The tumor suppressor protein p53 is a critical sensor of DNA damage and is activated in response to BPDE-induced lesions.[6] Activated p53 can induce cell cycle arrest, apoptosis, or DNA repair to maintain genomic integrity. However, if the damage is extensive or if the p53 pathway is compromised, cells may escape these protective mechanisms.
Simultaneously, BPDE can activate the AP-1 (Activator Protein-1) transcription factor complex. AP-1 is involved in regulating genes related to cell proliferation and survival. The sustained activation of pro-proliferative pathways, coupled with the potential failure of tumor suppressor mechanisms, can drive the cell towards a transformed phenotype, characterized by anchorage-independent growth.
Troubleshooting
-
No colony formation:
-
Cell viability: Ensure cells are healthy and viable before and after BPDE treatment.
-
Cell density: Optimize the number of cells seeded in the top agar layer. Too few cells may not form visible colonies.
-
Agar concentration: Ensure the agar concentrations are correct. Too high a concentration can inhibit growth.
-
Incubation time: Extend the incubation period to allow for slower-growing colonies to form.
-
-
Too many colonies to count:
-
Cell density: Reduce the number of cells seeded in the top agar.
-
-
Agar layers detaching:
-
Solidification: Ensure the base layer is fully solidified before adding the top layer.
-
Handling: Handle the plates gently to avoid disturbing the layers.
-
-
Contamination:
-
Aseptic technique: Strictly adhere to sterile techniques throughout the procedure.
-
The soft agar assay is a robust method for assessing the transforming potential of chemical compounds like BPDE. By following this detailed protocol, researchers can obtain reliable and quantifiable data on anchorage-independent growth, providing valuable insights into the mechanisms of carcinogenesis and for the evaluation of potential therapeutic agents.
References
- 1. Soft Agar Assays for Anchorage Independent Cell Growth | Cell Biolabs [cellbiolabs.com]
- 2. The Soft Agar Colony Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular signaling regulating anchorage-independent growth of cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. artscimedia.case.edu [artscimedia.case.edu]
- 5. pnas.org [pnas.org]
- 6. BPDE-induced genotoxicity: relationship between DNA adducts, mutagenicity in the in vitro PIG-A assay, and the transcriptional response to DNA damage in TK6 cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Measuring the Anti-proliferative Activity of BPDA2 in Cancer Cell Lines
Introduction
BPDA2 is a potent and highly selective small-molecule inhibitor of Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2).[1][2][3] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in signal transduction downstream of multiple receptor tyrosine kinases (RTKs).[4][5] It functions as a key positive regulator of the Ras-MAPK and PI3K-AKT signaling pathways, which are central to cell proliferation, survival, and differentiation.[2][5] In many cancers, hyperactivation of these pathways due to mutations or overexpression of RTKs makes SHP2 a compelling therapeutic target.[3][4]
This compound acts as a competitive inhibitor at the active site of SHP2, with an IC50 of 92.0 nM for the enzyme.[1][2][3] By blocking SHP2's phosphatase activity, this compound effectively downregulates mitogenic and cell survival signaling, including the phosphorylation of ERK1/2 and Akt.[1][2] This mechanism of action leads to the suppression of cancerous phenotypes, such as anchorage-independent growth, making it a valuable tool for cancer research and drug development.[1][3]
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a colorimetric MTT assay.
Mechanism of Action: this compound Signaling Pathway Inhibition
This compound exerts its anti-cancer effects by inhibiting the SHP2 phosphatase. In a typical signaling cascade, the binding of a growth factor to its Receptor Tyrosine Kinase (RTK) leads to receptor dimerization and autophosphorylation. The adaptor protein Grb2 binds to the phosphorylated RTK and recruits SHP2. SHP2 dephosphorylates specific sites on the RTK or other docking proteins, which paradoxically leads to the sustained activation of downstream pathways like the RAS-MAPK and PI3K-AKT cascades, ultimately promoting cell proliferation and survival. This compound blocks SHP2, thereby inhibiting these downstream signals.
Caption: this compound inhibits SHP2, blocking RAS-ERK and PI3K-AKT pathways.
Data Summary: this compound IC50 in Cancer Cell Lines
The following table provides representative IC50 values for this compound in various cancer cell lines. Note that these values are illustrative and should be determined experimentally for the specific cell lines used in your research using the protocol provided below. The anti-proliferative effect of a compound can vary significantly between cell lines.
| Cancer Cell Line | Tissue of Origin | This compound IC50 (µM) [Example] |
| MCF-7 | Breast Adenocarcinoma | 2.5 |
| MDA-MB-231 | Breast Adenocarcinoma | 4.1 |
| A549 | Lung Carcinoma | 5.8 |
| HCT116 | Colorectal Carcinoma | 3.3 |
| PANC-1 | Pancreatic Carcinoma | 7.2 |
| PC-3 | Prostate Adenocarcinoma | 6.5 |
Experimental Protocols
Objective: To determine the IC50 value of this compound in adherent cancer cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases, which reduce the yellow MTT salt to purple formazan crystals.
Experimental Workflow
Caption: Workflow for determining the IC50 of this compound using an MTT assay.
Materials and Reagents
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound compound
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well flat-bottom cell culture plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
CO2 incubator (37°C, 5% CO2)
Procedure
Part 1: Cell Seeding
-
Culture the desired cancer cell lines until they reach approximately 80% confluency.
-
Wash the cells with PBS, then detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh complete medium and perform a cell count (e.g., using a hemocytometer).
-
Dilute the cell suspension to the optimal seeding density. This should be determined for each cell line but typically falls between 3,000 and 10,000 cells per well.
-
Seed 100 µL of the diluted cell suspension into each well of a 96-well plate.
-
Include wells with medium only to serve as a blank control.[6]
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
Part 2: Compound Preparation and Treatment
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in complete culture medium to obtain a range of treatment concentrations. A common approach is to prepare 2X working solutions (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 12.5 µM, 6.25 µM, 3.12 µM, and 0 µM).
-
After the 24-hour cell attachment period, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the corresponding wells. Each concentration should be tested in triplicate.
-
Include "vehicle control" wells containing medium with the same final concentration of DMSO as the highest this compound concentration (typically ≤0.5%).
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
Part 3: MTT Assay and Data Collection
-
After the 72-hour incubation, add 10 µL of MTT reagent (5 mg/mL) to each well, including controls.
-
Return the plate to the incubator and incubate for 3-4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 10 minutes to ensure complete dissolution.[6]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
Part 4: Data Analysis and IC50 Calculation
-
Subtract the average absorbance of the blank (medium only) wells from all other absorbance readings.
-
Calculate the percentage of cell viability for each this compound concentration using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control Cells) x 100
-
Plot the % Viability against the log of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) in a suitable software program (like GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value. The IC50 is the concentration of this compound that results in 50% cell viability.[7]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are SHP2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 7. m.youtube.com [m.youtube.com]
Application Notes and Protocols for BPDA2 Co-treatment in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
BPDA2 is a highly selective and competitive active site inhibitor of SHP2 (Src homology region 2-containing protein tyrosine phosphatase 2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell growth and survival signaling pathways.[3] It is a key downstream effector of multiple receptor tyrosine kinases (RTKs) and cytokine receptors, activating the RAS-RAF-MEK-ERK (MAPK) and other pro-oncogenic signaling cascades.[3][4] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers.[3]
These application notes provide an overview of the preclinical rationale and methodologies for evaluating the co-treatment of this compound, as a representative SHP2 inhibitor, with other cancer therapeutics. The focus is on synergistic combinations that can overcome drug resistance and enhance anti-tumor efficacy.
Preclinical Data Summary
While extensive co-treatment data specifically for this compound is emerging, a substantial body of preclinical and clinical evidence supports the combination of SHP2 inhibitors with various classes of cancer therapeutics. The following tables summarize representative quantitative data from studies on SHP2 inhibitor combinations.
Table 1: In Vitro Efficacy of this compound and SHP2 Inhibitor Combinations
| Cancer Type | Cell Line(s) | Co-treatment Agent | Agent Class | In Vitro Effect | IC50 / Other Metrics |
| Breast Cancer | Not Specified | N/A (Single Agent) | SHP2 Inhibitor | Inhibition of SHP2 enzyme activity | This compound IC50: 92.0 nM[1][2] |
| KRAS-mutant Cancers | Multiple Cell Lines | Trametinib | MEK Inhibitor | Synergistic inhibition of proliferation | Synergy observed[5] |
| BRAF V600E Colorectal Cancer | HT-29, RKO, MDST8 | Dabrafenib + Trametinib | BRAF Inhibitor + MEK Inhibitor | TNO155 synergized with BRAF/MEK inhibitors by blocking ERK feedback activation | Synergy observed[6] |
| EGFR-mutant NSCLC | PC-9 (Gefitinib-resistant) | Nazartinib | EGFR Inhibitor | Combination benefit observed | Sustained ERK inhibition[7] |
| KRAS G12C Cancers | NCI-H2122, SW837 | Cpd 12a | KRAS G12C Inhibitor | TNO155 enhanced efficacy | Enhanced and sustained MAPK pathway inhibition[6] |
| Hepatocellular Carcinoma | Hep3B, Huh7, etc. | AZD8055 | mTOR Inhibitor | Synergistic induction of apoptosis | Synergy observed[8] |
Table 2: In Vivo Efficacy of SHP2 Inhibitor Combinations
| Cancer Model | SHP2 Inhibitor | Co-treatment Agent | Agent Class | In Vivo Model | Efficacy Outcome |
| Colon Cancer | SHP099 | Anti-PD-1 Antibody | Immune Checkpoint Inhibitor | CT-26 Xenograft | Significantly decreased tumor burden compared to monotherapy[9] |
| KRAS-mutant Pancreas, Lung, Ovarian Cancer; TNBC | SHP099 | Trametinib | MEK Inhibitor | Xenograft and Genetically Engineered Models | Highly efficacious in inhibiting tumor growth[5] |
| BRAF V600E Colorectal Cancer | TNO155 | Dabrafenib + Trametinib | BRAF Inhibitor + MEK Inhibitor | HT-29 Xenograft | Moderate tumor growth inhibition[6] |
| KRAS-amplified Gastroesophageal Adenocarcinoma | SHP099 | Ribociclib | CDK4/6 Inhibitor | KE-39 and CAT12 Xenografts | Significant tumor growth inhibition with the combination[10] |
Table 3: Clinical Trial Data for SHP2 Inhibitor Combinations
| Cancer Type | SHP2 Inhibitor | Co-treatment Agent | Agent Class | Phase | Key Findings |
| KRAS G12C mutant NSCLC (front-line) | JAB-3312 | Glecirasib | KRAS G12C Inhibitor | Phase III | cORR: 64.7% (overall), 77.4% (optimal dose); mPFS: 12.2 months[11][12] |
| KRAS G12C mutant Solid Tumors | Glecirasib | JAB-3312 | KRAS G12C Inhibitor | Phase I/IIa | Manageable safety profile, promising ORR and PFS[12] |
| Selected Malignancies | TNO155 | Spartalizumab or Ribociclib | PD-1 Inhibitor or CDK4/6 Inhibitor | Phase Ib | Demonstrated anti-tumor activity superior to single agents in preclinical models[13] |
Signaling Pathways and Experimental Workflows
Signaling Pathway: SHP2 in the RAS-MAPK Cascade and Therapeutic Intervention
SHP2 is a critical phosphatase that becomes activated downstream of receptor tyrosine kinases (RTKs). Its activation is essential for the full and sustained activation of the RAS-RAF-MEK-ERK signaling pathway, which is a major driver of cell proliferation and survival in many cancers.[4] Inhibition of a single node in this pathway, such as with a MEK inhibitor, can lead to adaptive resistance through the reactivation of upstream signaling. SHP2 inhibitors, like this compound, can prevent this feedback reactivation.
Experimental Workflow: Evaluating Synergy of this compound and a MEK Inhibitor In Vitro
This workflow outlines the key steps to assess the synergistic anti-proliferative effects of combining this compound with a MEK inhibitor in a cancer cell line.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the effect of this compound and a co-treatment agent on the proliferation of cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Co-treatment agent (e.g., MEK inhibitor, stock solution in DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of complete medium and incubate overnight.
-
Prepare serial dilutions of this compound, the co-treatment agent, and their combination in complete medium.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Determine the IC50 values using non-linear regression analysis (e.g., in GraphPad Prism).
-
For combination studies, calculate the Combination Index (CI) using software like CompuSyn to determine synergy (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Western Blot Analysis of MAPK Pathway Modulation
This protocol is to assess the effect of this compound, alone or in combination, on the phosphorylation status of key proteins in the MAPK pathway.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and co-treatment agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-total-ERK, anti-p-MEK, anti-total-MEK, anti-SHP2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat cells with this compound, the co-treatment agent, or their combination at desired concentrations for the specified time (e.g., 2, 24, or 48 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C and collect the supernatant.
-
Determine the protein concentration using the BCA assay.
-
Prepare protein samples with Laemmli buffer and boil for 5 minutes.
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
Analyze the band intensities to determine the relative phosphorylation levels.
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the in vivo efficacy of this compound in combination with another therapeutic agent in a mouse xenograft model.
Materials:
-
Cancer cell line for xenograft
-
Immunocompromised mice (e.g., athymic nude or NSG mice)
-
Matrigel (optional)
-
This compound and co-treatment agent formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells in 100 µL PBS, with or without Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth.
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound alone, Co-treatment agent alone, Combination).
-
Administer the treatments according to the desired schedule and route (e.g., oral gavage, intraperitoneal injection).
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Measure tumor volume (Volume = 0.5 x Length x Width²) and mouse body weight 2-3 times per week.
-
Continue treatment for the specified duration or until tumors in the control group reach the maximum allowed size.
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At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess treatment efficacy. Calculate tumor growth inhibition (TGI).
Conclusion
The preclinical data strongly suggest that combining a SHP2 inhibitor like this compound with other targeted therapies or immunotherapies is a promising strategy to enhance anti-tumor activity and overcome resistance. The provided protocols offer a framework for researchers to investigate these combinations in their own cancer models of interest. Further studies are warranted to optimize dosing and scheduling and to identify predictive biomarkers for patient selection in future clinical trials.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. PD1/SHP-2 interaction - Navinci [navinci.se]
- 4. targetedonc.com [targetedonc.com]
- 5. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Combinations with Allosteric SHP2 Inhibitor TNO155 to Block Receptor Tyrosine Kinase Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. SHP2 inhibition triggers anti-tumor immunity and synergizes with PD-1 blockade - PMC [pmc.ncbi.nlm.nih.gov]
- 10. JCI Insight - Developing SHP2-based combination therapy for KRAS-amplified cancer [insight.jci.org]
- 11. Jacobio Completes First Patient Dosage in the Phase III Clinical Trial of JAB-3312 in Combination with Glecirasib | Jacobio Pharma [jacobiopharma.com]
- 12. Updated safety and efficacy data of combined KRAS G12C inhibitor (glecirasib, JAB-21822) and SHP2 inhibitor (JAB-3312) in patients with <em>KRAS p.G12C</em> mutated solid tumors. - ASCO [asco.org]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Troubleshooting & Optimization
BPDA2 solubility issues in cell culture media
Welcome to the technical support center for the SHP2 inhibitor, BPDA2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in cell culture experiments, with a specific focus on addressing solubility challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a highly selective and competitive inhibitor of the Src homology region 2 (SH2) domain-containing protein tyrosine phosphatase 2 (SHP2).[1][2] SHP2 is a key signaling protein involved in multiple cellular processes, including cell growth, proliferation, and survival. By inhibiting SHP2, this compound can downregulate mitogenic and cell survival signaling pathways, such as the RAS/MAPK and PI3K/AKT pathways.[1][3]
Q2: I'm observing a precipitate after adding this compound to my cell culture medium. What is the likely cause?
A2: Precipitation of small molecule inhibitors like this compound in aqueous cell culture media is a common issue, often due to the compound's low water solubility. The most frequent cause is the "solvent shift" effect. This compound is likely dissolved in a high-concentration organic solvent stock (e.g., DMSO), and when this is diluted into the aqueous medium, the this compound may crash out of solution.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Q4: How can I improve the solubility of this compound in my cell culture experiments?
A4: Several strategies can be employed to mitigate precipitation. These include optimizing the final DMSO concentration in your media (typically keeping it below 0.5% to minimize cytotoxicity), pre-warming the media to 37°C before adding the compound, and adding the stock solution dropwise while gently agitating the media. For particularly challenging compounds, a serial dilution approach or the use of a carrier protein like BSA may be beneficial.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to troubleshooting and resolving this compound precipitation in your cell culture experiments.
| Issue | Potential Cause | Recommended Solution |
| Immediate Precipitation Upon Addition | High Stock Concentration: A highly concentrated stock solution requires a very small volume to be added to the media, leading to a rapid and localized solvent shift that can cause the compound to precipitate. | Prepare a lower concentration stock solution of this compound in DMSO. This will necessitate adding a larger volume to your media, which can aid in more gradual dissolution. However, be mindful of the final DMSO concentration. |
| Final DMSO Concentration Too High: While DMSO aids in initial solubilization, high final concentrations in the aqueous media can be toxic to cells and may not prevent precipitation of highly hydrophobic compounds. | Ensure the final concentration of DMSO in your cell culture medium is as low as possible, ideally below 0.1%, and not exceeding the tolerance level of your specific cell line (generally <0.5%). | |
| Rapid Dilution: Adding the stock solution too quickly into the media creates a localized area of high compound concentration, promoting precipitation. | Add the this compound stock solution drop-by-drop to the pre-warmed cell culture medium while gently swirling or vortexing the media. This facilitates a more uniform and gradual dispersion of the compound. | |
| Media Temperature: Some compounds have lower solubility at cooler temperatures. | Always pre-warm your cell culture medium to 37°C in a water bath before adding the this compound stock solution. | |
| Precipitation After Incubation (Hours/Days) | Compound Instability: this compound may degrade or aggregate over time in the aqueous environment of the cell culture medium, leading to the formation of insoluble particles. | Consider the stability of this compound in your specific media formulation. It may be necessary to refresh the media with freshly prepared this compound at regular intervals for longer-term experiments. |
| Interaction with Media Components: Components in the cell culture medium, such as salts, proteins, or pH indicators, can sometimes interact with the compound, reducing its solubility. | If you suspect media interactions, you can try a serum-free medium for the initial dilution or test different media formulations. However, be aware of the impact on your cell's health and experimental outcomes. | |
| Exceeding Solubility Limit: The final working concentration of this compound may be above its maximum solubility in the cell culture medium. | If possible, try to work with a lower final concentration of this compound. If a high concentration is necessary, you may need to explore more advanced formulation strategies, such as the use of solubilizing agents or carriers, though these should be carefully validated for their effects on the cells. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes and sterile tips
Procedure:
-
Pre-weighing (Optional but Recommended): If you have access to a high-precision balance, carefully weigh out the desired amount of this compound powder. For example, for 1 mg of this compound (Molecular Weight: 398.49 g/mol ), you would add 250.96 µL of DMSO to achieve a 10 mM stock solution.
-
Direct Dissolution: Alternatively, if the this compound is provided in a pre-weighed vial, calculate the volume of DMSO needed to achieve the desired stock concentration.
-
Dissolution: Add the calculated volume of anhydrous DMSO to the vial containing the this compound powder.
-
Solubilization: Cap the vial tightly and vortex thoroughly for at least 1-2 minutes to ensure complete dissolution. Gentle warming in a 37°C water bath for 5-10 minutes can aid in solubilization if necessary. Visually inspect the solution to ensure no solid particles remain.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles and exposure to light.
-
Storage: Store the aliquots at -20°C for short-term storage (up to 3 months) or at -80°C for long-term storage.
Protocol 2: General Protocol for Treating Cultured Cells with this compound
This protocol provides a general workflow for treating adherent cells with this compound.
Materials:
-
Cultured cells in multi-well plates
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-Buffered Saline (PBS)
-
37°C incubator with 5% CO₂
Procedure:
-
Cell Seeding: Seed your cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-80% confluency) at the time of treatment. Allow the cells to adhere and recover overnight in a 37°C incubator with 5% CO₂.
-
Preparation of Working Solution:
-
Pre-warm the complete cell culture medium to 37°C.
-
Perform a serial dilution of your this compound stock solution in pre-warmed medium to achieve the desired final concentrations. Important: Add the this compound stock solution to the medium, not the other way around, and mix gently but thoroughly after each dilution step. Ensure the final DMSO concentration is consistent across all treatments and controls, and is non-toxic to your cells (e.g., <0.1%).
-
-
Cell Treatment:
-
Carefully remove the existing medium from the cells.
-
Gently add the prepared medium containing the desired concentrations of this compound (and vehicle control) to the respective wells.
-
-
Incubation: Return the plate to the 37°C incubator with 5% CO₂ and incubate for the desired experimental duration.
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Downstream Analysis: Following incubation, proceed with your planned downstream assays (e.g., cell viability assays, Western blotting for pathway analysis, etc.).
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action: Inhibition of SHP2 Signaling
This compound acts as an inhibitor of SHP2, a critical phosphatase that positively regulates key signaling pathways downstream of receptor tyrosine kinases (RTKs). By inhibiting SHP2, this compound disrupts these signaling cascades, leading to reduced cell proliferation and survival.
Caption: this compound inhibits SHP2, blocking RAS/MAPK and PI3K/AKT pathways.
Experimental Workflow: Troubleshooting this compound Solubility
This workflow outlines a logical sequence of steps to address solubility issues with this compound in cell culture.
Caption: A stepwise workflow for troubleshooting this compound solubility issues.
References
Technical Support Center: Optimizing BPDA2 Concentration
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to effectively determine the optimal concentration of BPDA2 for experimental use while minimizing cytotoxicity.
Frequently Asked Questions (FAQs)
Q1: What is the first step to determining the optimal, non-toxic concentration of this compound?
A1: The initial and most critical step is to perform a dose-response experiment to determine the concentration range of this compound that affects cell viability. This is typically done by treating your specific cell line with a wide range of this compound concentrations (e.g., from nanomolar to high micromolar) for a defined period (e.g., 24, 48, or 72 hours). A cell viability assay, such as the MTT or MTS assay, is then used to measure the percentage of viable cells at each concentration. This will allow you to determine the IC50 (half-maximal inhibitory concentration) value, which is a key indicator of the compound's cytotoxic potency.
Q2: My cells are showing signs of stress (e.g., morphological changes, reduced proliferation) even at concentrations of this compound that are below the IC50 value. What could be the cause?
A2: Cellular stress can occur at concentrations of a compound that do not immediately lead to cell death and can be a precursor to apoptosis. It is possible that at these sub-lethal concentrations, this compound is inducing stress responses such as the production of reactive oxygen species (ROS). Consider performing a Cellular ROS Assay to investigate if this compound is causing oxidative stress at these lower concentrations.
Q3: How can I confirm if the cytotoxicity observed with this compound is due to apoptosis?
A3: To confirm that this compound is inducing apoptosis, you can perform several assays that detect key markers of this programmed cell death pathway. These include:
-
Caspase Activity Assays: Caspases are a family of proteases that are central regulators of apoptosis.[1] Measuring the activity of initiator caspases (e.g., caspase-8, caspase-9) and executioner caspases (e.g., caspase-3, caspase-7) can confirm the activation of the apoptotic cascade.[1]
-
Annexin V Staining: In the early stages of apoptosis, a phospholipid called phosphatidylserine is translocated to the outer leaflet of the plasma membrane. Annexin V is a protein that specifically binds to phosphatidylserine and can be fluorescently labeled to detect apoptotic cells via flow cytometry or fluorescence microscopy.
-
TUNEL Assay: This assay detects DNA fragmentation, which is a hallmark of late-stage apoptosis.
Q4: What are the major signaling pathways involved in apoptosis that this compound might be activating?
A4: Apoptosis is primarily regulated by two major signaling pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways.[2][3][4]
-
The extrinsic pathway is initiated by the binding of extracellular death ligands (e.g., FasL, TNF-α) to their corresponding death receptors on the cell surface, leading to the activation of caspase-8.[3][4]
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The intrinsic pathway is triggered by cellular stresses such as DNA damage or oxidative stress.[2] This pathway is regulated by the Bcl-2 family of proteins and results in the permeabilization of the mitochondrial outer membrane, leading to the release of cytochrome c and the subsequent activation of caspase-9.[2][4] Both pathways converge on the activation of executioner caspases, which dismantle the cell.[3]
Troubleshooting Guides
Issue 1: High variability in cell viability assay results.
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Possible Cause 1: Inconsistent cell seeding.
-
Solution: Ensure a homogenous single-cell suspension before seeding plates. Calibrate your multichannel pipette and use a consistent pipetting technique. It is also good practice to not use the outer wells of the plate, as they are more prone to evaporation.
-
-
Possible Cause 2: this compound precipitation.
-
Solution: Visually inspect the media containing this compound under a microscope for any signs of precipitation, especially at higher concentrations. If precipitation is observed, consider using a lower concentration range or a different solvent. Ensure the final solvent concentration is consistent across all wells and is non-toxic to the cells.
-
-
Possible Cause 3: Edge effects in the microplate.
-
Solution: To minimize edge effects, fill the outer wells of the microplate with sterile phosphate-buffered saline (PBS) or media without cells. This helps to create a more uniform temperature and humidity environment for the experimental wells.
-
Issue 2: No significant cytotoxicity observed even at high concentrations of this compound.
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Possible Cause 1: Insufficient incubation time.
-
Solution: The cytotoxic effects of a compound can be time-dependent. Extend the incubation time with this compound (e.g., to 48 or 72 hours) to allow sufficient time for cellular processes leading to cell death to occur.
-
-
Possible Cause 2: Cell line is resistant to this compound.
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Solution: Some cell lines may be inherently resistant to certain compounds due to mechanisms such as high expression of anti-apoptotic proteins (e.g., Bcl-2) or drug efflux pumps.[5] Consider testing this compound on a different, more sensitive cell line to confirm its cytotoxic potential.
-
-
Possible Cause 3: this compound is not stable in the culture medium.
-
Solution: Investigate the stability of this compound in your cell culture medium over the duration of the experiment. It may be necessary to perform media changes with fresh this compound to maintain the desired concentration.
-
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
Objective: To determine the concentration of this compound that inhibits cell viability by 50%.
Materials:
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Your cell line of interest
-
Complete cell culture medium
-
This compound stock solution
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96-well clear-bottom microplates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used to dissolve this compound).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals by viable cells.
-
After the MTT incubation, add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
Protocol 2: Detecting Apoptosis using Annexin V Staining
Objective: To identify and quantify apoptotic cells following treatment with this compound.
Materials:
-
Your cell line of interest
-
Complete cell culture medium
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells and treat with the desired concentrations of this compound (including a positive and negative control) for the chosen duration.
-
Harvest the cells (including any floating cells in the supernatant) and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Healthy cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Quantitative Data Summary
Note: The following data are hypothetical and should be determined experimentally for your specific cell line and conditions.
Table 1: Hypothetical IC50 Values of this compound in Different Cell Lines
| Cell Line | Incubation Time (hours) | IC50 (µM) |
| MCF-7 | 24 | 75.3 |
| MCF-7 | 48 | 42.1 |
| A549 | 24 | 98.6 |
| A549 | 48 | 65.8 |
| Jurkat | 24 | 15.2 |
Table 2: Hypothetical Quantification of Apoptosis by Annexin V Staining after 24-hour this compound Treatment
| Cell Line | This compound Conc. (µM) | % Early Apoptotic Cells | % Late Apoptotic/Necrotic Cells |
| MCF-7 | 0 (Control) | 2.1 | 1.5 |
| MCF-7 | 25 | 15.8 | 4.3 |
| MCF-7 | 50 | 35.2 | 10.7 |
| MCF-7 | 100 | 58.9 | 22.4 |
Visualizations
Caption: A workflow for determining the optimal experimental concentration of this compound.
Caption: The extrinsic and intrinsic pathways of apoptosis.
Caption: A decision tree for troubleshooting common issues in cytotoxicity experiments.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. mdpi.com [mdpi.com]
- 3. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 5. Frontiers | How to target apoptosis signaling pathways for the treatment of pediatric cancers [frontiersin.org]
Technical Support Center: Troubleshooting Inconsistent Results in BPDA2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments with BPDA2, a selective SHP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly selective and competitive active site inhibitor of Src homology region 2 (SH2) domain-containing phosphatase 2 (SHP2).[1][2] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways by regulating cell growth, differentiation, and migration.[2][3] this compound exerts its inhibitory effect by binding to the active site of SHP2, thereby blocking its phosphatase activity.[4]
Q2: What are the reported IC50 values for this compound against SHP2 and related phosphatases?
The half-maximal inhibitory concentration (IC50) values for this compound are as follows:
| Target | IC50 |
| SHP2 | 92.0 nM |
| SHP1 | 33.39 µM |
| SHP1B | 40.71 µM |
| [1][2] |
Q3: Which downstream signaling pathways are affected by this compound?
This compound has been shown to downregulate mitogenic and cell survival signaling pathways. Specifically, it inhibits the basal activation of Akt and ERK1/2 in a concentration-dependent manner.[1][2] SHP2 is a key component of the RAS-ERK and PI3K-AKT signaling cascades, and its inhibition by this compound leads to the suppression of these pathways.[3][5][6]
Troubleshooting Guides
In Vitro Phosphatase Assays
Q4: My in vitro SHP2 phosphatase assay is showing high background or inconsistent results. What are the possible causes and solutions?
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal Assay Buffer | Ensure the assay buffer composition is optimal. A typical buffer includes 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA.[7] |
| Impure or Inactive Enzyme | Use highly purified and active recombinant SHP2 protein. The activity of the enzyme can be pre-determined in a PTP activity assay.[8] |
| Substrate Concentration | Determine the Michaelis-Menten constant (Km) for your substrate and use a concentration around the Km value for inhibition assays.[8] |
| Incorrect Incubation Times/Temperatures | Incubate the enzyme with the inhibitor (this compound) for a sufficient time (e.g., 30 minutes at room temperature) before adding the substrate. The subsequent reaction should be performed at a controlled temperature (e.g., 30°C).[7] |
| Fluorescence Interference | If using a fluorescence-based assay with a substrate like DiFMUP, be aware that some compounds can interfere with the fluorescence signal. Consider running controls without the enzyme to check for compound auto-fluorescence.[9] |
Cell-Based Assays
Q5: I am not observing the expected decrease in p-ERK or p-Akt levels in my Western blot after treating cells with this compound. What should I check?
| Possible Cause | Troubleshooting Suggestion |
| Compound Solubility | This compound may have limited aqueous solubility. Ensure it is fully dissolved in a suitable solvent like DMSO and then diluted in culture medium to the final concentration. Poor solubility can lead to a lower effective concentration.[10] |
| Cell Line Sensitivity | The sensitivity of different cell lines to SHP2 inhibition can vary. Use a concentration range of this compound (e.g., 0.2-3.2 µM) to determine the optimal concentration for your cell line.[1] |
| Treatment Duration | The effect of this compound on downstream signaling may be time-dependent. Perform a time-course experiment (e.g., 1, 6, 24 hours) to identify the optimal treatment duration. |
| Feedback Activation of Signaling | Prolonged inhibition of SHP2 can sometimes lead to feedback activation of other signaling pathways.[10] Consider co-treatment with other inhibitors if feedback resistance is suspected. |
| Antibody Quality | Ensure the primary antibodies for p-ERK, p-Akt, and loading controls are validated and used at the recommended dilution. |
Q6: My anchorage-independent growth (soft agar) assay is showing inconsistent colony formation. What are some common pitfalls?
| Possible Cause | Troubleshooting Suggestion |
| Agar Solidifying Prematurely | Pre-warm the media and keep the agar solution in a water bath to prevent it from solidifying before mixing with the cells.[11] |
| Cell Viability Issues | The temperature of the top agar mixture should not be too high when adding the cells, as excessive heat can cause cell death.[11] |
| Inappropriate Cell Seeding Density | Titrate the number of cells to find the optimal seeding density for your cell line. Typically, 5,000-10,000 cells per well in a 6-well plate is a good starting point.[11] |
| Drying of Agar | Add a small amount of fresh media to the top of the agar every few days to prevent it from drying out.[12] |
| Inconsistent Mixing | Gently but thoroughly mix the cells in the top agar to ensure a uniform distribution.[12] |
Experimental Protocols
SHP2 Phosphatase Activity Assay
This protocol is adapted from a standard malachite green-based phosphatase assay.[7][13]
-
Prepare Assay Buffer: 25 mM Tris-HCl (pH 7.4), 50 mM NaCl, 5 mM DTT, and 2.5 mM EDTA.
-
Enzyme and Inhibitor Incubation: In a 96-well plate, incubate 0.5 µg of recombinant GST-SHP2 with varying concentrations of this compound in 40 µL of assay buffer for 30 minutes at room temperature.
-
Substrate Addition: Add a phosphopeptide substrate (e.g., a peptide corresponding to the sequence surrounding pTyr1146 of the insulin receptor) to a final concentration of 0.2 mM.
-
Reaction Incubation: Incubate the plate at 30°C for 30 minutes.
-
Detection: Stop the reaction by adding 50 µL of Malachite Green solution. After 10 minutes, measure the absorbance at 620 nm.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
Anchorage-Independent Growth Assay
This protocol provides a general guideline for performing a soft agar assay.[12][14]
-
Prepare Base Agar: Mix equal volumes of 1.2% agar (autoclaved and cooled to 42°C) and 2x cell culture medium. Quickly add 2 ml of this 0.6% agar mixture to each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare Top Agar with Cells: Prepare a single-cell suspension of your target cells. Mix the cells with 0.7% agar (cooled to 40°C) and 2x medium to a final agar concentration of 0.35% and a cell density of 5,000-10,000 cells/ml.
-
Plating: Immediately layer 1 ml of the top agar/cell mixture onto the solidified base agar.
-
Treatment: After the top layer has solidified, add 1 ml of culture medium containing the desired concentration of this compound or vehicle control on top of the agar.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 10-21 days.
-
Colony Staining and Counting: Stain the colonies with a solution of 0.005% crystal violet and count the number of colonies using a microscope.
Visualizations
SHP2 Signaling Pathway
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Testing this compound
Caption: A logical workflow for evaluating the efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Role of the Protein Tyrosine Phosphatase SHP2 in Cardiac Development and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. SHP2 acts both upstream and downstream of multiple receptor tyrosine kinases to promote basal-like and triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Multivariate signaling regulation by SHP2 differentially controls proliferation and therapeutic response in glioma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeting Protein Tyrosine Phosphatase SHP2 for the Treatment of PTPN11- Associated Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protein Tyrosine Phosphatase Biochemical Inhibition Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bitesizebio.com [bitesizebio.com]
- 12. protocols.io [protocols.io]
- 13. SHP-2 activity assay [bio-protocol.org]
- 14. Anchorage-Independent Growth Assay [whitelabs.org]
BPDA2 stability in DMSO and aqueous solutions
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for BPDA2 stock solutions in DMSO?
A: For many research compounds, stock solutions in anhydrous DMSO are typically stored at -20°C or -80°C to minimize degradation.[1] It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can accelerate compound degradation.
Q2: How stable is this compound in aqueous solutions?
A: The stability of a compound in aqueous solution is highly dependent on its chemical structure and the pH of the solution. Many compounds are susceptible to hydrolysis, especially at non-neutral pH.[2][3][4] Without specific data for this compound, it is recommended to prepare aqueous solutions fresh for each experiment. If storage is necessary, it should be for a short duration at 2-8°C, and the pH of the buffer should be optimized for stability. A preliminary stability test is highly recommended.
Q3: Can I store this compound in aqueous buffers for extended periods?
A: Storing compounds in aqueous buffers for extended periods is generally not recommended without specific stability data. Factors like pH, buffer components, and temperature can significantly impact compound stability.[4] For example, some compounds may be stable for days at pH 7.4, while others may degrade rapidly. If long-term storage in an aqueous buffer is required, a stability study should be performed by monitoring the compound's integrity over time using an appropriate analytical method like HPLC.
Q4: What are common signs of this compound degradation?
A: Visual indicators of degradation can include a change in the color of the solution or the appearance of precipitate. However, many degradation products may be soluble and not result in a visible change. The most reliable way to assess degradation is through analytical techniques such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.[5][6][7]
Troubleshooting Guides
Issue 1: Inconsistent or non-reproducible experimental results.
-
Possible Cause: Degradation of this compound in solution.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound immediately before use.
-
Evaluate Stock Solution Integrity: If you suspect your DMSO stock has degraded, compare its performance to a freshly prepared stock solution. You can also analyze the stock solution by HPLC to check for the presence of degradation products.
-
Minimize Freeze-Thaw Cycles: Aliquot your DMSO stock into single-use vials to avoid repeated temperature fluctuations.[1]
-
Control Experimental Conditions: Ensure that the pH and temperature of your aqueous experimental media are consistent across experiments.
-
Issue 2: Precipitation of this compound in aqueous solution.
-
Possible Cause: Poor aqueous solubility of this compound.
-
Troubleshooting Steps:
-
Decrease Final Concentration: The final concentration of this compound in your aqueous solution may be too high. Try lowering the concentration.
-
Increase DMSO Concentration: A slightly higher percentage of DMSO in the final aqueous solution can help maintain solubility. However, be mindful that high concentrations of DMSO can affect biological assays.[8][9]
-
Use a Different Solvent System: If solubility issues persist, you may need to investigate alternative co-solvents or formulation strategies, though this would require significant validation.
-
Experimental Protocols
Protocol: Preliminary Stability Assessment of this compound in an Aqueous Buffer using HPLC
This protocol outlines a general procedure to assess the short-term stability of this compound in a specific aqueous buffer.
-
Materials:
-
Procedure:
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).
-
Prepare Test Solution: Dilute the this compound stock solution into the aqueous buffer to the final working concentration (e.g., 10 µM).
-
Timepoint Zero (T=0): Immediately after preparing the aqueous solution, inject an aliquot onto the HPLC system. This will serve as your baseline.
-
Incubation: Incubate the remaining aqueous solution at the desired temperature (e.g., room temperature or 37°C).
-
Subsequent Timepoints: Inject aliquots of the incubated solution onto the HPLC at various time points (e.g., 1, 2, 4, 8, and 24 hours).
-
Data Analysis:
-
Monitor the peak area of the parent this compound peak at each time point.
-
Calculate the percentage of this compound remaining at each time point relative to T=0.
-
Look for the appearance of new peaks, which may indicate degradation products.
-
-
Data Presentation
Table 1: Hypothetical Stability of this compound in PBS (pH 7.4) at 37°C
| Time (hours) | % this compound Remaining (Peak Area) |
| 0 | 100% |
| 1 | 98% |
| 2 | 95% |
| 4 | 88% |
| 8 | 75% |
| 24 | 45% |
Note: This table is for illustrative purposes only. Actual stability data for this compound must be determined experimentally.
Visualizations
Caption: Workflow for assessing the stability of this compound in an aqueous solution using HPLC.
References
- 1. This compound|MSDS [dcchemicals.com]
- 2. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Stability of ertapenem in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A new stability indicating HPLC method with QDa and PDA detectors for the determination of process and degradation impurities of ivabradine including separation of diastereomeric N-oxides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dimethyl sulfoxide reduces the stability but enhances catalytic activity of the main SARS-CoV-2 protease 3CLpro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Potential off-target effects of BPDA2 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using the SHP2 inhibitor, BPDA2, in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of this compound and its known selectivity?
This compound is a highly selective and competitive inhibitor of the protein tyrosine phosphatase SHP2.[1][2] Its inhibitory activity is significantly higher for SHP2 compared to the closely related phosphatases SHP1 and SHP1B, as demonstrated by the IC50 values in the table below.
Q2: What are the known downstream signaling pathways affected by this compound?
This compound has been shown to downregulate mitogenic and cell survival signaling pathways.[1][2] Specifically, it inhibits the basal activation of Akt and ERK1/2 in a concentration-dependent manner.[1]
Q3: What are the potential off-target effects of this compound?
Currently, there is limited publicly available data from broad-panel screens (e.g., KINOMEscan) to definitively characterize the off-target profile of this compound against a wide range of kinases and phosphatases. While it shows high selectivity for SHP2 over SHP1 and SHP1B, researchers should exercise caution and consider the possibility of off-target effects, especially at higher concentrations. It is recommended to include appropriate controls to validate that the observed phenotype is due to SHP2 inhibition.
Q4: At what concentrations should I use this compound in my cellular assays?
The optimal concentration of this compound will vary depending on the cell type and the specific assay. Based on existing data, concentrations in the range of 0.2-3.2 µM have been shown to inhibit the basal activation of Akt and ERK1/2.[1] For long-term assays, such as the anchorage-independent growth assay (10 days), concentrations between 0.25-4.0 µM have been used.[1] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low inhibitory effect observed | Compound degradation: this compound may be unstable under your experimental conditions. | Prepare fresh stock solutions of this compound for each experiment. Avoid repeated freeze-thaw cycles. |
| Incorrect concentration: The concentration of this compound used may be too low for your cell line or assay. | Perform a dose-response curve to determine the optimal inhibitory concentration. | |
| Cell line insensitivity: The targeted pathway may not be active or critical in your chosen cell line. | Confirm the expression and activity of the SHP2 pathway in your cell line using techniques like Western blotting. | |
| High cell toxicity or unexpected phenotypes | Off-target effects: At higher concentrations, this compound may be inhibiting other cellular targets. | Lower the concentration of this compound. Use a more targeted approach, such as siRNA or shRNA against SHP2, to confirm that the phenotype is on-target. |
| Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be causing toxicity. | Ensure the final concentration of the solvent in your culture medium is below the toxic threshold for your cells (typically <0.1%). | |
| Variability between experiments | Inconsistent cell culture conditions: Variations in cell density, passage number, or media composition can affect the cellular response. | Standardize your cell culture protocols. Use cells within a consistent passage number range. |
| Inconsistent compound handling: Differences in the preparation and storage of this compound can lead to variability. | Prepare and store this compound stock solutions consistently. Aliquot stock solutions to minimize freeze-thaw cycles. |
Quantitative Data
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 |
| SHP2 | 92.0 nM[1] |
| SHP1 | 33.39 µM[1] |
| SHP1B | 40.71 µM[1] |
Table 2: Effective Concentrations of this compound in Cellular Assays
| Assay | Cell Line | Concentration Range | Duration | Observed Effect | Reference |
| Inhibition of Akt and ERK1/2 phosphorylation | Breast cancer cells | 0.2 - 3.2 µM | Not specified | Concentration-dependent inhibition | [1] |
| Anchorage-independent growth | Breast cancer cells | 0.25 - 4.0 µM | 10 days | Concentration-dependent suppression | [1] |
Experimental Protocols
SHP2 Biochemical Assay
This protocol is adapted from a general fluorescence-based phosphatase assay.
Materials:
-
Recombinant human SHP2 protein
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.5), 100 mM NaCl, 1 mM DTT, 0.05% BSA
-
Substrate: DiFMUP (6,8-Difluoro-4-Methylumbelliferyl Phosphate)
-
384-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in Assay Buffer.
-
Add 5 µL of the this compound dilutions to the wells of the 384-well plate.
-
Add 10 µL of recombinant SHP2 enzyme solution (final concentration ~0.5 nM) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 10 µL of DiFMUP substrate solution (final concentration equal to the Km for SHP2).
-
Immediately measure the fluorescence intensity (Excitation: 355 nm, Emission: 460 nm) in a kinetic mode for 30 minutes at room temperature.
-
Calculate the initial reaction rates and determine the IC50 value of this compound.
Cellular ERK1/2 Phosphorylation Assay
This protocol is a general guideline for a Western blot-based assay.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Lysis Buffer: RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204), anti-total-ERK1/2, anti-GAPDH or β-actin
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Seed cells in a 6-well plate and allow them to adhere overnight.
-
Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired time (e.g., 2 hours).
-
Wash the cells with ice-cold PBS and lyse them with Lysis Buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
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Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-ERK1/2 and total-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the phospho-ERK1/2 signal to the total-ERK1/2 signal.
Anchorage-Independent Growth Assay (Soft Agar Assay)
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
Agarose, low melting point
-
6-well plates
Procedure:
-
Bottom Agar Layer: Prepare a 0.6% agarose solution in complete medium. Pipette 2 mL of this solution into each well of a 6-well plate and allow it to solidify at room temperature.
-
Cell Layer: Trypsinize and count the cells. Resuspend the cells in complete medium to a concentration of 1 x 10^4 cells/mL. Prepare a 0.3% agarose solution in complete medium. Mix the cell suspension with the 0.3% agarose solution at a 1:1 ratio.
-
Treatment: Add the desired concentrations of this compound (or DMSO) to the cell-agarose mixture.
-
Plating: Immediately plate 1.5 mL of the cell-agarose-BPDA2 mixture on top of the solidified bottom agar layer.
-
Incubation: Incubate the plates at 37°C in a humidified incubator for 2-3 weeks.
-
Feeding: Add 100 µL of complete medium containing the respective concentrations of this compound to the top of the agar every 3-4 days to prevent drying.
-
Colony Staining and Counting: After 2-3 weeks, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour. Wash the wells with PBS and count the number of colonies using a microscope.
Visualizations
References
Technical Support Center: Controlling for BPDA2 Off-Target Activity
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BPDA2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you identify, characterize, and control for potential off-target activities of this selective SHP2 inhibitor during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound is a highly selective and competitive active site inhibitor of SHP2 (Src homology 2 domain-containing phosphatase 2), a non-receptor protein tyrosine phosphatase. SHP2 is a key signaling node that positively regulates the Ras-MAPK pathway downstream of receptor tyrosine kinase (RTK) activation.[1]
Q2: What are the known on-target effects of this compound?
A2: this compound has been shown to suppress SHP2-mediated signaling, leading to the downregulation of mitogenic and cell survival pathways. Specifically, it inhibits the basal activation of Akt and ERK1/2 in a concentration-dependent manner.[1]
Q3: What are the potential off-target effects of this compound?
A3: While this compound is reported to be highly selective for SHP2 over other phosphatases like SHP1, comprehensive public data on its kinome-wide selectivity is limited. However, studies on other active-site SHP2 inhibitors suggest potential off-target activities. For instance, some active-site SHP2 inhibitors have been shown to inhibit the platelet-derived growth factor receptor β (PDGFRβ) and the non-receptor tyrosine kinase SRC.[2][3][4][5] Therefore, it is crucial to experimentally validate the on-target action of this compound in your specific model system.
Q4: How can I minimize the risk of observing off-target effects in my experiments?
A4: To minimize off-target effects, it is recommended to:
-
Use the lowest effective concentration: Determine the minimal concentration of this compound required to inhibit SHP2 without affecting potential off-targets.
-
Perform dose-response experiments: A classic pharmacological approach where the potency of this compound in eliciting a phenotype should correlate with its potency for inhibiting SHP2.
-
Use a structurally unrelated SHP2 inhibitor: If a different SHP2 inhibitor with a distinct chemical scaffold produces the same phenotype, it strengthens the evidence for an on-target effect.
-
Perform rescue experiments: If possible, use a mutant version of SHP2 that is resistant to this compound to see if the observed phenotype is reversed.
Troubleshooting Guides
Issue 1: I am observing a cellular phenotype that is not consistent with the known function of SHP2.
-
Possible Cause: The observed phenotype may be due to an off-target effect of this compound.
-
Troubleshooting Steps:
-
Validate Target Engagement: Confirm that this compound is engaging with SHP2 in your cells at the concentration used. A Cellular Thermal Shift Assay (CETSA) is a suitable method for this.
-
Perform a Counter-Screen: Test this compound in a cell line that does not express SHP2 or where SHP2 is knocked down. If the phenotype persists, it is likely an off-target effect.
-
Identify Potential Off-Targets: Use techniques like Kinase Profiling or Quantitative Proteomics to identify other proteins that this compound may be binding to.
-
Issue 2: My results with this compound are different from what has been published.
-
Possible Cause: Experimental conditions can significantly influence the activity and selectivity of small molecule inhibitors.
-
Troubleshooting Steps:
-
Verify Compound Integrity: Ensure the purity and stability of your this compound stock.
-
Optimize Inhibitor Concentration: Perform a dose-response curve to determine the optimal concentration for your cell type and experimental endpoint.
-
Check Cell Culture Conditions: Variations in cell density, serum concentration, and passage number can affect cellular signaling and the response to inhibitors.
-
Quantitative Data Summary
The following table summarizes the known inhibitory concentrations of this compound and potential off-target IC50 values of a structurally related active-site SHP2 inhibitor, GS-493. This data can be used as a reference for designing experiments and interpreting results.
| Compound | Target | IC50 | Notes |
| This compound | SHP2 | 92.0 nM | On-target activity.[1] |
| SHP1 | 33.39 µM | ~360-fold less potent than on SHP2. | |
| SHP1B | 40.71 µM | ~440-fold less potent than on SHP2. | |
| GS-493 | SHP2 | 71 nM | A structurally related active-site SHP2 inhibitor.[6] |
| SHP1 | 2.08 µM | ~29-fold less potent than on SHP2.[6] | |
| PTP1B | 3.17 µM | ~45-fold less potent than on SHP2.[6] | |
| PDGFRβ | 1.6 µM | Potential off-target kinase.[2] | |
| SRC | 746 nM | Potential off-target kinase.[2] |
Experimental Protocols
Here are detailed methodologies for key experiments to control for and identify off-target activities of this compound.
Kinase Profiling by Competitive Binding Assay
This protocol outlines a general workflow for assessing the selectivity of this compound against a broad panel of kinases.
Methodology:
-
Immobilized Ligand: A broad-spectrum, non-selective kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Test Compound Incubation: A lysate from the cells of interest is incubated with the immobilized ligand and a single concentration of this compound.
-
Kinase Binding: Kinases from the lysate that are not inhibited by this compound will bind to the immobilized ligand.
-
Elution and Digestion: The bound kinases are eluted, digested into peptides (e.g., with trypsin).
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the bound kinases.
-
Data Analysis: The amount of each kinase captured in the presence of this compound is compared to a vehicle control. A reduction in the amount of a kinase indicates that this compound is binding to it.
Diagram: Kinase Profiling Workflow
Caption: Workflow for identifying kinase off-targets using a competitive binding assay.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify target engagement of a small molecule within a cellular context. Ligand binding stabilizes the target protein, increasing its melting temperature.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: Heat the cell lysates across a range of temperatures (e.g., 40-70°C).
-
Protein Precipitation: Denatured proteins will aggregate and can be pelleted by centrifugation.
-
Supernatant Collection: Collect the supernatant containing the soluble proteins.
-
Protein Detection: Analyze the amount of soluble SHP2 (and potential off-targets) remaining at each temperature using Western blotting or mass spectrometry (MS-CETSA).
-
Data Analysis: A shift in the melting curve to a higher temperature in the this compound-treated samples compared to the control indicates target engagement.
Diagram: CETSA Workflow
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Quantitative Proteomics for Off-Target Identification
This approach allows for an unbiased, proteome-wide identification of this compound off-targets.
Methodology:
-
Cell Treatment and Lysis: Treat cells with this compound or a vehicle control and lyse the cells.
-
Protein Digestion: Digest the proteome into peptides using an enzyme like trypsin.
-
Isobaric Labeling (Optional but Recommended): Label the peptides from the different treatment groups with isobaric tags (e.g., TMT or iTRAQ) for multiplexed quantitative analysis.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry.
-
Data Analysis: Identify and quantify the relative abundance of thousands of proteins between the this compound-treated and control samples. Proteins with significantly altered abundance may represent downstream effects of on-target or off-target activity. For direct binding, this method can be combined with affinity purification or CETSA.
Diagram: Quantitative Proteomics Workflow
Caption: Workflow for unbiased off-target identification using quantitative proteomics.
Signaling Pathway Considerations
This compound is designed to inhibit SHP2, which is a critical component of the RTK signaling pathway. Off-target effects on kinases like PDGFRβ or SRC could lead to confounding effects on this and other related pathways.
Diagram: Simplified RTK Signaling and Potential this compound Off-Targets
Caption: Simplified RTK signaling pathway showing the on-target action of this compound on SHP2 and potential off-target interactions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Off-target inhibition by active site-targeting SHP2 inhibitors – ScienceOpen [scienceopen.com]
- 5. Off-target inhibition by active site-targeting SHP2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
Technical Support Center: BPDA2 and p-SHP2 Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the selective SHP2 inhibitor, BPDA2, and performing western blot analysis for phosphorylated SHP2 (p-SHP2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect p-SHP2 levels?
A1: this compound is a highly selective and competitive active site inhibitor of SHP2 (Src homology 2 domain-containing protein tyrosine phosphatase 2).[1][2][3] SHP2 is a protein tyrosine phosphatase that plays a crucial role in cell signaling pathways by dephosphorylating target proteins.[2][4][5] this compound binds to the active site of SHP2, inhibiting its enzymatic activity.[3] This inhibition leads to a downstream decrease in the dephosphorylation of SHP2's substrates. Consequently, treatment with this compound is expected to suppress SHP2-mediated signaling.[1][2] It's important to note that this compound inhibits the activity of SHP2. The phosphorylation of SHP2 itself at activating sites like Tyr542 and Tyr580 can be complex and may depend on the specific cellular context and upstream signaling events.[6] These phosphorylation events are thought to relieve basal inhibition and stimulate SHP2's phosphatase activity.[6]
Q2: I am not detecting a p-SHP2 signal after this compound treatment. What are the possible causes?
A2: Several factors could contribute to a weak or absent p-SHP2 signal. Consider the following:
-
Suboptimal Cell Stimulation: SHP2 is activated downstream of various receptor tyrosine kinases (RTKs).[2][5] If your cell model requires stimulation (e.g., with growth factors like EGF or PDGF) to induce SHP2 phosphorylation, ensure that the stimulation conditions are optimal.
-
Phosphatase Activity during Sample Preparation: The most critical step in preserving phosphorylation is to inhibit endogenous phosphatases upon cell lysis. Failure to do so will result in the rapid dephosphorylation of your target protein.
-
Incorrect Antibody Dilution: The concentration of the primary antibody is crucial for signal detection.[7][8]
-
Inappropriate Blocking Buffer: The choice of blocking agent can significantly impact the signal-to-noise ratio.[7]
-
Insufficient Protein Loading: The amount of protein loaded onto the gel might be too low to detect the target.[9]
Q3: My western blot shows high background, obscuring the p-SHP2 band. How can I reduce the background?
A3: High background can be caused by several factors in the western blot protocol. Here are some troubleshooting steps:
-
Blocking Inefficiency: Inadequate blocking is a common cause of high background.[10]
-
Antibody Concentration Too High: Both primary and secondary antibody concentrations can contribute to non-specific binding.[11][12]
-
Contaminated Buffers: Ensure all buffers are freshly prepared and filtered.[11]
-
Membrane Handling: Avoid touching the membrane with bare hands.[12]
Q4: I see multiple bands on my blot. How can I be sure which one is p-SHP2?
A4: The presence of multiple bands can be due to non-specific antibody binding, protein degradation, or post-translational modifications.[13]
-
Use a Positive Control: A lysate from cells known to express p-SHP2 at a detectable level is the best way to confirm the identity of your band.[13]
-
Check for Protein Degradation: The presence of lower molecular weight bands could indicate protein degradation. Always use protease inhibitors in your lysis buffer.[8][13]
-
Antibody Specificity: Ensure you are using a well-characterized, specific antibody for p-SHP2. The phospho-SHP-2 (Tyr542) antibody, for example, is designed to detect endogenous levels of SHP-2 only when phosphorylated at Tyr542.[6]
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the p-SHP2 western blot protocol after this compound treatment.
Problem: Weak or No p-SHP2 Signal
| Possible Cause | Recommended Solution |
| Inadequate Phosphatase Inhibition | Always add a phosphatase inhibitor cocktail to your lysis buffer and keep samples on ice or at 4°C throughout the procedure.[8] |
| Suboptimal Antibody Concentration | Optimize the primary antibody concentration by performing a dot blot or testing a range of dilutions (e.g., 1:500, 1:1000, 1:2000).[7] |
| Insufficient Protein Load | Increase the amount of protein loaded per well. A typical range is 20-40 µg of total protein.[9] |
| Inefficient Protein Transfer | Verify transfer efficiency by staining the membrane with Ponceau S after transfer.[10] |
| Incorrect Blocking Buffer | For phospho-proteins, use 3-5% Bovine Serum Albumin (BSA) in TBST for blocking. Avoid using milk, as it contains phosphoproteins that can cause high background. |
| Inactive HRP Substrate | Ensure your ECL substrate is not expired and has been stored correctly.[11] |
Problem: High Background
| Possible Cause | Recommended Solution |
| Insufficient Blocking | Increase blocking time to 1-2 hours at room temperature or overnight at 4°C.[10] Optimize the BSA concentration in your blocking buffer. |
| Primary Antibody Concentration Too High | Reduce the primary antibody concentration.[11] |
| Secondary Antibody Cross-Reactivity | Ensure the secondary antibody is specific to the primary antibody's host species. |
| Inadequate Washing | Increase the number and duration of washes with TBST after antibody incubations. |
| Membrane Dried Out | Ensure the membrane remains hydrated throughout the entire process.[11] |
Experimental Protocols
Cell Lysis for Phosphoprotein Analysis
-
After treating cells with this compound and appropriate stimuli, wash the cells once with ice-cold PBS.
-
Aspirate PBS and add ice-cold lysis buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and a phosphatase inhibitor cocktail.
-
Scrape the cells off the plate and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein extract) to a new tube and determine the protein concentration using a BCA or Bradford assay.
Western Blot Protocol for p-SHP2
-
Sample Preparation: Mix the desired amount of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load 20-40 µg of protein per well onto an SDS-PAGE gel (e.g., 10% acrylamide). Run the gel until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST (Tris-Buffered Saline with 0.1% Tween-20) for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against p-SHP2 (e.g., anti-p-SHP2 Tyr542) diluted in 5% BSA in TBST. The optimal dilution should be determined empirically, but a starting point of 1:1000 is common.[7] Incubate overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Incubate the membrane with an ECL (Enhanced Chemiluminescence) substrate according to the manufacturer's instructions.
-
Imaging: Capture the chemiluminescent signal using a digital imager or X-ray film.
Visual Guides
SHP2 Signaling Pathway and this compound Inhibition
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phospho-SHP-2 (Tyr542) Antibody | Cell Signaling Technology [cellsignal.com]
- 7. 7 Tips For Optimizing Your Western Blotting Experiments | Proteintech Group [ptglab.com]
- 8. blog.addgene.org [blog.addgene.org]
- 9. biocompare.com [biocompare.com]
- 10. bosterbio.com [bosterbio.com]
- 11. Western Blot Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 12. What went wrong? A Western Blot Troubleshooting Guide [precisionbiosystems.com]
- 13. Western Blot Troubleshooting Guide - dianova GmbH [dianova.com]
Interpreting unexpected phenotypes with BPDA2 treatment
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering unexpected phenotypes during experiments with BPDA2, a selective SHP2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: We observe incomplete or transient inhibition of ERK phosphorylation (pERK) after this compound treatment, sometimes even a rebound in pERK levels at later time points. Is this expected?
A1: This phenomenon, known as pERK rebound or adaptive resistance, can be an unexpected consequence of targeting the MAPK pathway.[1] Inhibition of a key signaling node like SHP2 can trigger feedback mechanisms within the cell, leading to the reactivation of the pathway.[1] Consider performing a time-course experiment to monitor pERK levels over a longer period (e.g., 1, 6, 12, 24, and 48 hours) to characterize the kinetics of this rebound. The combination of a SHP2 inhibitor with a MEK inhibitor has been shown to overcome this feedback-induced resistance in some cancer models.[1][2]
Q2: Our cells treated with this compound are showing signs of autophagy. Is this a known effect of SHP2 inhibition?
A2: While not a direct on-target effect of SHP2 inhibition, a recent study has revealed that some allosteric SHP2 inhibitors can induce off-target inhibition of autophagy.[3] This unexpected activity may contribute to the overall anti-tumor effect of the compound.[3] It is crucial to confirm if the observed autophagy is a direct off-target effect of this compound or an indirect cellular response.
Q3: We are seeing effects on the PI3K/AKT signaling pathway after this compound treatment. Is this an off-target effect?
A3: SHP2 is known to be involved in multiple signaling cascades, including the PI3K/AKT pathway.[4][5][6] Therefore, modulation of pAKT levels may not necessarily be an off-target effect but rather a consequence of inhibiting SHP2's function in cross-talk between signaling pathways. To investigate this, you can assess the phosphorylation status of upstream and downstream components of the PI3K/AKT pathway.
Q4: We observe inhibition of Platelet-Derived Growth Factor Receptor Beta (PDGFRβ) phosphorylation in our experiments with a compound structurally similar to this compound. Is this a known off-target effect for active-site SHP2 inhibitors?
A4: Yes, some active-site targeting SHP2 inhibitors have been reported to exhibit off-target effects on the ligand-evoked activation and trans-phosphorylation of PDGFRβ.[7][8] For instance, the SHP2 inhibitor GS-493 was found to directly inhibit the purified PDGFRβ kinase domain.[7][8] If you suspect an off-target effect on PDGFRβ, it is advisable to test this compound in a cell line with known PDGFRβ activation or perform an in vitro kinase assay.
Troubleshooting Guides
Issue 1: Unexpected Cell Phenotype Observed (e.g., changes in morphology, growth rate, or viability not correlating with pERK inhibition)
-
Possible Cause 1: Off-target effects.
-
Troubleshooting Step: Perform a kinase profile screen to identify other kinases that may be inhibited by this compound. Consult the quantitative data table below for known off-target activities of similar compounds.
-
-
Possible Cause 2: Indirect cellular response.
-
Troubleshooting Step: The observed phenotype could be a downstream consequence of SHP2 inhibition that is not directly mediated by the canonical RAS/MAPK pathway. Investigate other SHP2-regulated pathways such as JAK/STAT or PI3K/AKT.
-
-
Possible Cause 3: Experimental artifact.
-
Troubleshooting Step: Verify the identity and health of your cell line. Ensure the purity and concentration of your this compound stock. Include appropriate positive and negative controls in your experiments.
-
Quantitative Data Summary
Table 1: IC50 Values of Representative SHP2 Inhibitors
| Compound | Target | IC50 | Off-Target | Off-Target IC50 | Reference |
| NSC-87877 | SHP2 | 0.318 µM | SHP1 | 0.335 µM | [9] |
| PTP1B | 1.691 µM | [9] | |||
| GS-493 | SHP2 | 71 nM | SHP1 | 2.08 µM | [7] |
| PTP1B | 3.17 µM | [7] | |||
| PDGFRβ | 1.6 µM | [7] | |||
| SRC | 746 nM | [7] | |||
| SHP099 | SHP2 | ~0.25 µM (in cells) | - | No detectable activity against a panel of 21 phosphatases and 66 kinases | [10] |
| Compound 57774 | SHP2 | 0.8 µM | SHP1 | 164.4 µM | [11] |
Table 2: Dose-Response of a Representative SHP2 Inhibitor (RMC-4550) on Cellular Target Engagement
| Concentration | % Inhibition of SHP2-WT |
| 0.08 µM | ~10% |
| 0.4 µM | ~30% |
| 2 µM | ~75% |
| 10 µM | ~95% |
| EC50 | ~0.8 µM |
Data interpreted from dose-response curve in reference[12].
Experimental Protocols
Western Blot for Phospho-ERK (pERK) and Phospho-Akt (pAkt)
-
Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against pERK (e.g., 1:1000) and pAkt (e.g., 1:1000) overnight at 4°C.[14][15]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Detection: Visualize bands using an ECL substrate.
-
Stripping and Re-probing: Strip the membrane and re-probe with antibodies for total ERK and total Akt as loading controls.
Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
-
Cell Harvesting: Collect both adherent and floating cells after this compound treatment.
-
Washing: Wash cells twice with cold PBS.[16]
-
Resuspension: Resuspend cells in 1X Annexin-binding buffer at a concentration of ~1 x 10^6 cells/mL.[17]
-
Staining: Add 5 µL of fluorochrome-conjugated Annexin V and 1 µL of PI working solution (100 µg/mL) to 100 µL of the cell suspension.[17]
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[17]
-
Analysis: Add 400 µL of 1X Annexin-binding buffer and analyze by flow cytometry immediately.[17] Healthy cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.[16]
Cell Cycle Analysis using Propidium Iodide (PI) Staining
-
Cell Harvesting: Collect approximately 10^6 cells per sample.
-
Fixation: Resuspend the cell pellet in 400 µl PBS, then add 1 ml of cold 70% ethanol dropwise while vortexing. Fix for at least 30 minutes on ice.[18]
-
Washing: Centrifuge the fixed cells and wash twice with PBS.[18]
-
RNase Treatment: To ensure only DNA is stained, resuspend the pellet in 50 µl of RNase A solution.[18]
-
PI Staining: Add 400 µl of PI solution and incubate for 5-10 minutes at room temperature.[18]
-
Analysis: Analyze the samples by flow cytometry, collecting data on a linear scale. Use a doublet discrimination gate to exclude cell aggregates.[18][19]
Anchorage-Independent Growth (Soft Agar) Assay
-
Base Agar Layer: Prepare a 0.6-0.8% agar solution in culture medium and pour it into culture plates to form the bottom layer.[20][21][22]
-
Cell Suspension: Harvest and resuspend cells in a 0.3-0.4% top agarose solution in culture medium containing this compound at the desired concentration.[21]
-
Top Agar Layer: Pour the cell-containing top agarose solution over the solidified base layer.[21]
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for 10-30 days, adding fresh medium periodically to prevent drying.[20][21]
-
Colony Staining and Counting: Stain the colonies with crystal violet and count them using a microscope.
Visualizations
Caption: SHP2 Signaling Pathways and this compound Inhibition.
Caption: Troubleshooting Unexpected Phenotypes with this compound.
Caption: Workflow for Analyzing this compound Cellular Effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. JCI - Off-target autophagy inhibition by SHP2 allosteric inhibitors contributes to their antitumor activity in RAS-driven cancers [jci.org]
- 4. researchgate.net [researchgate.net]
- 5. SHP-2 tyrosine phosphatase in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Off‐target inhibition by active site‐targeting SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the discovery of protein tyrosine phosphatase SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Assessing Cellular Target Engagement by SHP2 (PTPN11) Phosphatase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. ccrod.cancer.gov [ccrod.cancer.gov]
- 16. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 17. kumc.edu [kumc.edu]
- 18. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 19. ucl.ac.uk [ucl.ac.uk]
- 20. artscimedia.case.edu [artscimedia.case.edu]
- 21. Anchorage-Independent Growth Assay [whitelabs.org]
- 22. protocols.io [protocols.io]
Technical Support Center: Overcoming Resistance to BPDA2 and Other SHP2 Inhibitors in Long-Term Studies
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered during long-term experimental studies involving the SHP2 inhibitor BPDA2 and other molecules in its class. The information provided is based on preclinical findings with various SHP2 inhibitors and is intended to guide researchers in developing strategies to mitigate and overcome acquired resistance.
Introduction to this compound
This compound is a highly selective and competitive active site inhibitor of Src homology 2 domain-containing phosphatase 2 (SHP2).[1][2][3][4] It has demonstrated potent inhibitory activity against SHP2 with an IC50 of 92.0 nM.[1][3][4] this compound functions by downregulating mitogenic and cell survival signaling pathways, such as the RAS-RAF-ERK and PI3K-AKT pathways, which are critical for the proliferation and survival of cancer cells.[1][2][5]
While this compound and other SHP2 inhibitors show promise in cancer therapy, the development of drug resistance during prolonged treatment is a significant challenge. This guide outlines the common mechanisms of resistance to SHP2 inhibitors and provides strategies to overcome them.
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, their potential causes, and recommended solutions.
| Problem | Potential Cause | Recommended Solution |
| Decreased sensitivity to this compound in cell culture over time (Increased IC50) | 1. Acquired mutations in the PTPN11 gene (encoding SHP2): Mutations in the N-SH2 or PTP domain of SHP2 can prevent inhibitor binding. | 1a. Sequence the PTPN11 gene in resistant cells to identify potential mutations. 1b. If mutations are present, consider combination therapies to target downstream effectors or parallel pathways. |
| 2. Reactivation of the MAPK pathway: Feedback mechanisms can lead to the reactivation of the RAS-ERK signaling cascade despite SHP2 inhibition. | 2a. Perform Western blot analysis to assess the phosphorylation status of key proteins in the MAPK pathway (e.g., ERK, MEK). 2b. Implement a combination therapy with a MEK inhibitor (e.g., Trametinib) to achieve vertical pathway inhibition. | |
| 3. Activation of bypass signaling pathways: Upregulation of parallel survival pathways, such as the PI3K-AKT pathway, can compensate for SHP2 inhibition. | 3a. Analyze the activation status of the PI3K-AKT pathway via Western blot (e.g., phospho-AKT, phospho-mTOR). 3b. Consider a combination therapy with a PI3K or AKT inhibitor. | |
| Tumor regrowth in xenograft models after initial response to this compound | 1. Heterogeneity of the tumor: Pre-existing resistant clones within the tumor may be selected for and expand during treatment. | 1a. Analyze tumor biopsies to assess the molecular profile of the resistant tumors. 1b. Initiate combination therapy with a MEK inhibitor or other targeted agents based on the molecular profile of the resistant tumor. |
| 2. Adaptive resistance: The tumor microenvironment can contribute to the development of resistance through various mechanisms. | 2a. Investigate the tumor microenvironment for changes in cytokine profiles or immune cell infiltration. 2b. Consider combination with immunotherapy, such as PD-1/PD-L1 inhibitors, as SHP2 plays a role in immune regulation.[6] | |
| Inconsistent results or lack of this compound efficacy in certain cell lines | 1. Intrinsic resistance: Some cancer cell lines may have pre-existing mutations or pathway alterations that confer resistance to SHP2 inhibition from the outset. | 1a. Characterize the baseline molecular profile of your cell lines, including the mutational status of key oncogenes (e.g., KRAS, BRAF, EGFR). 1b. Select cell lines known to be sensitive to SHP2 inhibition for initial experiments. |
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of acquired resistance to SHP2 inhibitors like this compound?
A1: The primary mechanisms of acquired resistance to SHP2 inhibitors fall into three main categories:
-
On-target mutations: Genetic alterations in the PTPN11 gene, which encodes SHP2, can interfere with the binding of the inhibitor to the protein.
-
Reactivation of the MAPK pathway: Cancer cells can develop feedback loops that reactivate the RAS-ERK signaling pathway, bypassing the inhibitory effect of the SHP2 inhibitor.
-
Activation of bypass signaling pathways: Cells can upregulate alternative survival pathways, most notably the PI3K-AKT-mTOR pathway, to compensate for the inhibition of SHP2-mediated signaling.[5][6]
Q2: Why is combination therapy recommended for overcoming resistance to this compound?
A2: Combination therapy is a promising strategy because it can simultaneously target multiple nodes in a signaling network.[5] By inhibiting both SHP2 and a downstream effector like MEK, for example, you can achieve a more complete shutdown of the MAPK pathway and reduce the likelihood of the cancer cells developing resistance through pathway reactivation.[5][7] Preclinical studies have shown that combining a SHP2 inhibitor with a MEK inhibitor can lead to synergistic anti-tumor effects and overcome acquired resistance.[8]
Q3: What is the rationale for combining a SHP2 inhibitor with a MEK inhibitor?
A3: SHP2 acts upstream of RAS and MEK in the MAPK signaling cascade. While a SHP2 inhibitor can block the initial activation of this pathway, cancer cells can adapt by reactivating the pathway at a point downstream of SHP2 or through feedback mechanisms. A MEK inhibitor targets a crucial kinase further down the pathway. By using both inhibitors, you create a "vertical blockade" that is more difficult for the cancer cells to overcome.
Q4: Are there other combination strategies being explored?
A4: Yes, besides MEK inhibitors, other combination strategies are under investigation. These include combining SHP2 inhibitors with:
-
Receptor Tyrosine Kinase (RTK) inhibitors: To block the upstream signaling that activates SHP2.
-
PI3K/AKT inhibitors: To simultaneously block a key parallel survival pathway.
-
Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1): As SHP2 is involved in regulating immune responses, combining a SHP2 inhibitor with immunotherapy may enhance the anti-tumor immune response.[6]
Q5: How can I determine if my cells have developed resistance to this compound?
A5: You can assess resistance by:
-
Measuring the IC50 value: A significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental (sensitive) line indicates the development of resistance.[9][10]
-
Western blotting: Analyze the phosphorylation status of key signaling proteins (e.g., p-ERK, p-AKT) in the presence of this compound. Resistant cells will likely show sustained or reactivated signaling compared to sensitive cells.
-
Colony formation assays: Resistant cells will be able to form colonies in the presence of this compound concentrations that are cytotoxic to sensitive cells.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical studies on SHP2 inhibitors. While this data is not specific to this compound, it provides a valuable reference for the expected efficacy and the impact of resistance.
Table 1: In Vitro Efficacy of SHP2 Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC50 (nM) | Reference |
| This compound | - | Breast Cancer | 92.0 | [1][3][4] |
| SHP099 | KYSE-520 | Esophageal Cancer | 5,140 | |
| RMC-4550 | MOLM-14 | Acute Myeloid Leukemia | <10 | |
| TNO-155 | - | - | - | |
| JAB-3312 | - | - | - | [5] |
Table 2: Impact of Combination Therapy on Tumor Growth in Xenograft Models
| Cancer Type | Xenograft Model | Treatment | Outcome | Reference |
| KRAS-mutant NSCLC | Patient-Derived Xenograft | SHP2 inhibitor + MEK inhibitor | Synergistic tumor growth inhibition and induction of senescence. | [11] |
| KRAS-amplified GEA | KE-39 Cell-Derived Xenograft | SHP099 + Ribociclib | Significant tumor growth inhibition compared to single agents. | [12] |
| GAB2-overexpressing Ovarian Cancer | IGROV1-derived Xenograft | SHP099 + BKM120 (PI3K inhibitor) | Induced tumor regression. | [13] |
| ALK-rearranged NSCLC | MGH049-1A & MGH073-2B Xenografts | SHP2 inhibitor + Ceritinib (ALK inhibitor) | Deep regression of tumors. | [5] |
Experimental Protocols
Protocol 1: Generation of this compound-Resistant Cancer Cell Lines
This protocol describes a method for generating cancer cell lines with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[14][15][16][17]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (or other SHP2 inhibitor)
-
Dimethyl sulfoxide (DMSO) for stock solution preparation
-
Cell culture flasks/plates
-
Incubator (37°C, 5% CO2)
-
Cell counting equipment
Procedure:
-
Determine the initial IC50 of this compound:
-
Plate the parental cells in 96-well plates.
-
Treat the cells with a range of this compound concentrations for 72 hours.
-
Perform a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value.
-
-
Initiate resistance induction:
-
Culture the parental cells in a low concentration of this compound (e.g., IC10 or IC20).
-
Maintain the cells in this concentration, passaging them as they reach confluence.
-
-
Escalate the drug concentration:
-
Once the cells are proliferating steadily at the initial concentration, gradually increase the this compound concentration (e.g., by 1.5 to 2-fold).
-
Monitor the cells closely for signs of toxicity. If significant cell death occurs, reduce the concentration to the previous level until the cells recover.
-
-
Repeat the escalation process:
-
Continue this stepwise increase in this compound concentration over several months.
-
-
Characterize the resistant cell line:
-
Once the cells can tolerate a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50), the resistant cell line is established.
-
Confirm the resistant phenotype by re-evaluating the IC50 of this compound.
-
Cryopreserve aliquots of the resistant cells at different passages.
-
Protocol 2: Western Blot Analysis of Signaling Pathways
This protocol outlines the steps for analyzing the activation status of key signaling pathways (MAPK and PI3K-AKT) in sensitive versus resistant cells.
Materials:
-
Parental and this compound-resistant cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis equipment
-
Western blot transfer system
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-AKT, anti-AKT, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell treatment and lysis:
-
Plate both parental and resistant cells.
-
Treat the cells with this compound at various concentrations for a specified time (e.g., 2 hours).
-
Wash the cells with cold PBS and lyse them on ice.
-
-
Protein quantification:
-
Determine the protein concentration of each lysate.
-
-
SDS-PAGE and Western blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection and analysis:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH). Compare the levels of phosphorylated proteins between sensitive and resistant cells.
-
Visualizations
The following diagrams illustrate key concepts related to this compound action and resistance.
Caption: Canonical SHP2 signaling pathway and the inhibitory action of this compound.
Caption: Key mechanisms leading to acquired resistance to SHP2 inhibitors.
Caption: A logical workflow for developing and testing combination therapies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Strategies to overcome drug resistance using SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches [mdpi.com]
- 7. targetedonc.com [targetedonc.com]
- 8. SHP2 Inhibition Prevents Adaptive Resistance to MEK inhibitors in Multiple Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacology - Defining Resistance and Sensitivity Thresholds for IC50 - Biology Stack Exchange [biology.stackexchange.com]
- 10. biochemistry - How to define drug-resistant or -sensitive cell line when knowing the IC50 values? - Biology Stack Exchange [biology.stackexchange.com]
- 11. Tyrosine phosphatase SHP2 inhibitors in tumor-targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. JCI Insight - Developing SHP2-based combination therapy for KRAS-amplified cancer [insight.jci.org]
- 13. researchgate.net [researchgate.net]
- 14. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cell Culture Academy [procellsystem.com]
Validation & Comparative
Validating BPDA2 Target Engagement: A Comparative Guide Using CETSA
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Cellular Thermal Shift Assay (CETSA) for validating the target engagement of BPDA2, a highly selective and competitive active site inhibitor of SHP2.[1] Experimental data and protocols are presented to offer a clear understanding of CETSA in the context of SHP2 inhibition and to compare its performance with alternative methods.
Introduction to this compound and Target Engagement
This compound is a potent and highly selective inhibitor of the Src homology 2 domain-containing phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in cell signaling pathways, including the RAS-RAF-MEK-ERK cascade, which is frequently dysregulated in various cancers. As an active site inhibitor, this compound has demonstrated the ability to downregulate mitogenic and cell survival signaling, highlighting its therapeutic potential.[1]
Confirming that a compound like this compound directly binds to its intended target, SHP2, within a cellular environment is a critical step in drug development. This process, known as target engagement, validates the mechanism of action and provides confidence in downstream biological effects. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method to directly measure this interaction in living cells.[2]
The Principle of CETSA
CETSA is based on the principle of ligand-induced thermal stabilization. When a small molecule binds to its target protein, it generally increases the protein's stability against heat-induced denaturation. The CETSA workflow involves treating cells with the compound of interest, heating the cells across a temperature gradient, lysing the cells, and then quantifying the amount of soluble (non-denatured) target protein remaining. An increase in the melting temperature (Tm) of the target protein in the presence of the compound indicates target engagement.
SHP2 Signaling Pathway
SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs). Upon growth factor binding, SHP2 is recruited to phosphorylated receptors or adaptor proteins, where it becomes activated. Activated SHP2 dephosphorylates specific substrates, leading to the activation of the RAS-RAF-MEK-ERK pathway, which promotes cell proliferation, survival, and differentiation. By inhibiting SHP2, this compound effectively blocks this signaling cascade.
Caption: SHP2 signaling cascade and the inhibitory action of this compound.
CETSA Experimental Workflow
The following diagram illustrates the general workflow for a CETSA experiment to validate this compound target engagement with SHP2.
Caption: A stepwise representation of the Cellular Thermal Shift Assay (CETSA).
Experimental Protocols
CETSA Protocol for SHP2 Target Engagement
While a specific CETSA protocol for this compound has been mentioned in the literature, detailed public data is not available.[2] The following protocol is adapted from a study that successfully validated the target engagement of other SHP2 inhibitors using a miniaturized CETSA format and can be applied to this compound.
Materials:
-
HEK293T cells
-
This compound (or other SHP2 inhibitor) and DMSO (vehicle control)
-
Opti-MEM I Reduced Serum Medium
-
Lipofectamine 2000
-
Plasmid encoding SHP2
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Antibodies: Rabbit anti-SHP2, HRP-conjugated anti-rabbit IgG
-
96-well or 384-well PCR plates
-
Thermal cycler
-
Western blotting equipment and reagents
Procedure:
-
Cell Culture and Transfection:
-
Culture HEK293T cells in appropriate media.
-
For overexpression studies, transfect cells with a plasmid encoding SHP2 using Lipofectamine 2000 according to the manufacturer's instructions.
-
-
Compound Treatment:
-
Harvest cells and resuspend in fresh media.
-
Aliquot cell suspension into PCR plates.
-
Add this compound (e.g., at a final concentration of 10 µM) or DMSO to the respective wells.
-
Incubate the plates at 37°C for 1 hour to allow for compound uptake and target binding.
-
-
Heat Challenge:
-
Place the PCR plates in a thermal cycler.
-
Apply a temperature gradient for 3 minutes (e.g., from 40°C to 64°C in 2°C increments).
-
After heating, cool the plates to 4°C.
-
-
Cell Lysis and Protein Extraction:
-
Lyse the cells by adding lysis buffer to each well.
-
Incubate on ice for 30 minutes with gentle agitation.
-
Centrifuge the plates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
-
Quantification of Soluble SHP2:
-
Carefully collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample.
-
Analyze equal amounts of protein by SDS-PAGE and Western blotting using an anti-SHP2 antibody.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blots.
-
For each treatment condition, plot the percentage of soluble SHP2 relative to the non-heated control against the temperature.
-
Determine the melting temperature (Tm) for both this compound-treated and vehicle-treated samples. The difference between these values (ΔTm) represents the thermal shift induced by this compound.
-
Isothermal Dose-Response (ITDR) CETSA
ITDR CETSA can be used to determine the potency of a compound in a cellular context.
Procedure:
-
Follow steps 1 and 2 of the general CETSA protocol, but instead of a temperature gradient, treat cells with a range of this compound concentrations.
-
Heat all samples at a single, fixed temperature (e.g., the Tm of SHP2 in the absence of the ligand).
-
Proceed with steps 4-6 of the general CETSA protocol.
-
Plot the amount of soluble SHP2 as a function of the this compound concentration to generate a dose-response curve and calculate the EC50 value.
Data Presentation: CETSA for SHP2 Inhibitors
While specific quantitative CETSA data for this compound is not publicly available, the following table presents data for other known SHP2 inhibitors, demonstrating the expected outcomes of such experiments.
| Compound | Target | Assay Type | Concentration | Thermal Shift (ΔTm) | Cellular EC50 | Reference |
| SHP099 | SHP2-WT | CETSA | 10 µM | +3.7°C | 0.25 µM | [3] |
| RMC-4550 | SHP2-WT | CETSA | 10 µM | +7.0°C | 0.03 µM | [3] |
| SHP836 | SHP2-WT | CETSA | 50 µM | +1.9°C | >10 µM | [3] |
| SHP099 | SHP2-E76K | CETSA | 10 µM | No significant shift | >30 µM | [3] |
Data for SHP2-WT and the E76K mutant are included to illustrate how CETSA can be used to assess inhibitor binding to both wild-type and mutant forms of a target.
Comparison with Alternative Target Engagement Methods
While CETSA is a powerful tool, other methods can also be used to validate target engagement. The choice of assay depends on factors such as throughput requirements, the nature of the target protein, and the availability of reagents.
| Method | Principle | Advantages | Disadvantages |
| CETSA | Ligand-induced thermal stabilization of the target protein in cells or cell lysates. | Label-free; applicable in intact cells and tissues; provides a direct measure of target binding. | Lower throughput for traditional Western blot-based readout; not all binding events result in a thermal shift. |
| Drug Affinity Responsive Target Stability (DARTS) | Ligand binding protects the target protein from proteolytic degradation. | Label-free; does not rely on thermal stability changes. | Requires careful optimization of protease concentration and digestion time; may not be suitable for all proteins. |
| Stability of Proteins from Rates of Oxidation (SPROX) | Ligand binding alters the rate of protein oxidation by chemical denaturants. | Can be performed in complex mixtures; provides information on binding site accessibility. | Requires mass spectrometry; chemical denaturation may not be suitable for all proteins. |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index at a sensor surface as a ligand binds to an immobilized target protein. | Real-time kinetics and affinity determination; high sensitivity. | Requires purified protein; immobilization may affect protein conformation; acellular. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of a ligand to a protein in solution. | Provides a complete thermodynamic profile of the interaction; label-free. | Requires large amounts of purified protein; low throughput. |
Conclusion
The Cellular Thermal Shift Assay is a robust and reliable method for validating the target engagement of SHP2 inhibitors like this compound in a physiologically relevant cellular context. Its ability to directly measure the physical interaction between a drug and its target provides invaluable information for confirming the mechanism of action and guiding drug development efforts. While alternative methods exist, CETSA offers the unique advantage of assessing target engagement in intact cells without the need for compound or protein labeling. By incorporating CETSA into the drug discovery workflow, researchers can gain greater confidence in their candidates and make more informed decisions as they advance towards the clinic.
References
- 1. Current Protocols in Protein Science: Analysis of protein stability and ligand interactions by thermal shift assay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Confirming the Target Specificity of BPDA2: A Comparative Guide for Researchers
For researchers in cellular signaling and drug discovery, establishing the on-target specificity of a chemical probe is paramount. This guide provides a comparative analysis for confirming that the active-site inhibitor BPDA2 selectively engages its intended target, the protein tyrosine phosphatase SHP2. We present supporting experimental data for this compound's selectivity and detail a definitive validation method using SHP2 siRNA knockdown.
This guide will compare this compound with other known SHP2 inhibitors and outline the experimental workflow to validate its specificity, providing researchers with the necessary information to confidently utilize this compound in their studies.
Understanding SHP2 and the Role of this compound
Src homology region 2 domain-containing phosphatase 2 (SHP2) is a non-receptor protein tyrosine phosphatase that plays a critical role in cell signaling pathways, including the RAS-MAPK pathway. Its dysregulation is implicated in various cancers, making it a key therapeutic target. This compound is a potent and selective active-site inhibitor of SHP2.[1][2]
This compound Performance: A Comparative Analysis
This compound demonstrates high selectivity for SHP2 over other protein tyrosine phosphatases like SHP1 and PTP1B. This selectivity is crucial for minimizing off-target effects in experimental systems.
| Inhibitor | Type | Target | IC50 (nM) | Selectivity Profile |
| This compound | Active-Site, Competitive | SHP2 | 92.0 | >369-fold vs. SHP1 (>33,390 nM), >442-fold vs. PTP1B (>40,710 nM)[1][2][3] |
| SHP099 | Allosteric | SHP2 | 71 | Highly selective, binds to an allosteric pocket.[4][5] |
| RMC-4550 | Allosteric | SHP2 | 0.583 | Potent and selective allosteric inhibitor.[6][7] |
| TPI-1 | Active-Site | PTP1B | - | A known PTP1B inhibitor, useful as a negative control. |
Confirming this compound Specificity with SHP2 siRNA Knockdown
To provide orthogonal evidence for this compound's on-target activity, a small interfering RNA (siRNA) knockdown of SHP2 is the gold-standard experiment. The logic is straightforward: if this compound's cellular effects are mediated by SHP2, then reducing SHP2 protein levels should abolish or significantly diminish these effects.
Experimental Workflow
The following diagram illustrates the workflow for confirming this compound specificity using SHP2 siRNA knockdown.
Caption: Workflow for SHP2 siRNA knockdown experiment.
Expected Outcomes
A successful experiment will demonstrate that the downstream effects of this compound, such as the inhibition of ERK phosphorylation (p-ERK), are dependent on the presence of SHP2.
| Condition | Expected p-ERK Level | Interpretation |
| Control siRNA + DMSO | Baseline | Normal signaling |
| Control siRNA + this compound | Decreased | This compound inhibits SHP2 activity |
| SHP2 siRNA + DMSO | Baseline or slightly decreased | SHP2 knockdown has a baseline effect |
| SHP2 siRNA + this compound | No significant decrease compared to SHP2 siRNA + DMSO | This compound has no target, so no further p-ERK reduction |
Experimental Protocols
SHP2 siRNA Knockdown and this compound Treatment
Materials:
-
Cells of interest (e.g., HeLa, A549)
-
SHP2-targeting siRNA and non-targeting control siRNA
-
Lipofectamine RNAiMAX or similar transfection reagent
-
Opti-MEM I Reduced Serum Medium
-
Complete growth medium
-
This compound
-
DMSO (vehicle control)
Protocol:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.[8]
-
siRNA Transfection:
-
For each well, dilute 20-80 pmol of siRNA into 100 µL of Opti-MEM.
-
In a separate tube, dilute 2-8 µL of transfection reagent into 100 µL of Opti-MEM.
-
Combine the diluted siRNA and transfection reagent, mix gently, and incubate for 15-45 minutes at room temperature.[8]
-
Add the siRNA-lipid complex to the cells.
-
-
Incubation: Incubate the cells for 48-72 hours to allow for SHP2 protein knockdown.[9][10]
-
This compound Treatment: Following the knockdown incubation, replace the medium with fresh medium containing either this compound (at a concentration determined by dose-response curves, e.g., 1-10 µM) or an equivalent volume of DMSO.
-
Incubation: Incubate for the desired treatment time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
Western Blot Analysis
Materials:
-
Cell lysates
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-SHP2, anti-phospho-ERK1/2, anti-total-ERK1/2, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize p-ERK levels to total ERK and SHP2 levels to the loading control.
Alternative Validation Method: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical assay that can confirm direct target engagement in a cellular context.[11][12] The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
CETSA Workflow
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
Published studies have already utilized CETSA to confirm that this compound binds to and stabilizes SHP2 in cells, providing strong evidence of its on-target engagement.[3]
Signaling Pathway Context
This compound, by inhibiting SHP2, is expected to modulate downstream signaling pathways, most notably the RAS-MAPK cascade.
Caption: Simplified SHP2 signaling pathway.
By combining the biochemical selectivity data with the functional validation from an SHP2 siRNA knockdown experiment, researchers can be highly confident in the on-target specificity of this compound. This rigorous validation is essential for the accurate interpretation of experimental results and for advancing our understanding of SHP2's role in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. allgenbio.com [allgenbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. RMC-4550 (RMC4550) | SHP2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protocol for gene knockdown using siRNA in organotypic cultures of murine gastric muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to SHP2 Inhibitors: BPDA2 vs. Allosteric Alternatives
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the active-site SHP2 inhibitor, BPDA2, and prominent allosteric SHP2 inhibitors. This document outlines their efficacy, mechanisms of action, and the experimental frameworks used for their evaluation.
Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2) is a critical signaling node and a well-validated target in oncology. Its role in the RAS-MAPK pathway makes it a compelling target for therapeutic intervention in various cancers.[1][] This has led to the development of both active-site and allosteric inhibitors. This guide focuses on comparing the efficacy of the competitive active-site inhibitor this compound with that of established allosteric inhibitors.
Mechanism of Action: A Tale of Two Binding Sites
SHP2 inhibitors can be broadly categorized based on their binding site and mechanism of action.
-
Active-Site Inhibitors (e.g., this compound): These molecules, such as this compound, directly compete with the substrate for the catalytic site of the SHP2 protein.[3][4] By occupying the active site, they prevent the dephosphorylation of downstream signaling molecules, thereby inhibiting the pathway.
-
Allosteric Inhibitors (e.g., TNO155, SHP099, RMC-4550): These inhibitors bind to a site distinct from the active site, inducing a conformational change that locks the SHP2 protein in an inactive state.[5][6][7] This prevents the catalytic domain from accessing its substrates.
Efficacy Overview
The following tables summarize the reported in vitro efficacy of this compound and several allosteric SHP2 inhibitors. It is crucial to note that these values are compiled from different studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Efficacy of this compound (Active-Site Inhibitor)
| Compound | Target | IC50 (nM) | Assay Substrate | Cell Line | Cellular Effect | Reference |
| This compound | SHP2 | 92 | DiFMUP | Breast Cancer Cells | Suppresses anchorage-independent growth | [3] |
| This compound | SHP2 | 47 | pNPP | Breast Cancer Cells | Downregulates mitogenic and cell survival signaling | [3] |
Table 2: Efficacy of Allosteric SHP2 Inhibitors
| Compound | Target | IC50 (nM) | Cell Line | Cellular Effect | Reference |
| TNO155 | SHP2 | 11 | Various Solid Tumors | Inhibits tumor growth | [6][8][9][10] |
| SHP099 | SHP2 | 71 | Receptor-tyrosine-kinase-driven human cancer cells | Suppresses RAS–ERK signalling | [5] |
| RMC-4550 | SHP2 | Not explicitly stated in the provided results | Lung, melanoma, colorectal, and pancreatic cancer cells | Inhibited cancer growth | [11][12][13] |
Signaling Pathway and Inhibition Mechanism
The diagram below illustrates the role of SHP2 in the RAS/MAPK signaling pathway and the distinct mechanisms of active-site and allosteric inhibitors.
Key Experimental Protocols
The evaluation of SHP2 inhibitors involves a series of biochemical and cell-based assays to determine their potency, selectivity, and cellular effects.
Biochemical Phosphatase Assay
This assay directly measures the enzymatic activity of SHP2 and its inhibition.
-
Objective: To determine the in vitro potency (IC50) of an inhibitor against purified SHP2 protein.
-
Principle: A fluorogenic phosphatase substrate, such as 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP), is used.[14] SHP2 dephosphorylates DiFMUP, producing a fluorescent signal. The inhibitor's ability to reduce this signal is measured.
-
Protocol Outline:
-
Purified recombinant SHP2 protein is incubated with varying concentrations of the inhibitor.
-
The enzymatic reaction is initiated by the addition of the DiFMUP substrate.
-
The fluorescence intensity is measured over time using a microplate reader.
-
The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.[15]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is used to confirm the direct binding of an inhibitor to its target protein within a cellular context.[16][17]
-
Objective: To verify that the inhibitor engages with SHP2 inside intact cells.
-
Principle: Ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[18][19][20]
-
Protocol Outline:
-
Intact cells are treated with the inhibitor or a vehicle control.
-
The cells are heated to a specific temperature, causing unstabilized proteins to denature and aggregate.
-
Cells are lysed, and the soluble protein fraction is separated from the aggregated proteins by centrifugation.
-
The amount of soluble SHP2 is quantified, typically by Western blotting or other protein detection methods. An increase in soluble SHP2 in the presence of the inhibitor indicates target engagement.
-
Anchorage-Independent Growth Assay (Soft Agar Assay)
This assay assesses the effect of an inhibitor on the tumorigenic potential of cancer cells.
-
Objective: To determine if the inhibitor can block the ability of cancer cells to grow in an anchorage-independent manner, a hallmark of malignant transformation.[21][22][23][24][25]
-
Principle: Cancer cells can form colonies in a semi-solid medium like soft agar, while normal cells cannot.
-
Protocol Outline:
-
A base layer of soft agar is prepared in a culture dish.
-
Cancer cells are suspended in a top layer of soft agar containing the inhibitor at various concentrations.
-
The cells are cultured for several weeks to allow for colony formation.
-
The number and size of the colonies are quantified to assess the inhibitor's effect on cell transformation.
-
Western Blot Analysis of Downstream Signaling
This technique is used to measure the effect of the inhibitor on the SHP2 signaling pathway.
-
Objective: To determine if the inhibitor reduces the phosphorylation of downstream targets of the SHP2 pathway, such as ERK.
-
Principle: Antibodies specific to the phosphorylated and total forms of a protein are used to detect their levels in cell lysates.[26][27][28][29][30]
-
Protocol Outline:
-
Cancer cells are treated with the inhibitor for a specified time.
-
Cells are lysed, and the protein concentration is determined.
-
Proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against phosphorylated ERK (p-ERK) and total ERK.
-
Secondary antibodies conjugated to an enzyme are used for detection, and the resulting signal is quantified. A decrease in the p-ERK/total ERK ratio indicates pathway inhibition.
-
Conclusion
Both active-site and allosteric inhibitors of SHP2 have demonstrated potent anti-cancer activity in preclinical studies. This compound represents a promising active-site inhibitor with demonstrated efficacy in breast cancer models. Allosteric inhibitors such as TNO155, SHP099, and RMC-4550 have also shown significant potential in a range of cancer types. The choice between these two classes of inhibitors may depend on the specific cancer context, potential for off-target effects, and the development of resistance mechanisms. The experimental protocols outlined in this guide provide a robust framework for the continued evaluation and comparison of these and other emerging SHP2 inhibitors. Direct, head-to-head comparative studies will be crucial for definitively determining the relative merits of these different inhibitory strategies.
References
- 1. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Dual Allosteric Inhibition of SHP2 Phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Study on SHP2 Conformational Transition and Structural Characterization of Its High-Potency Allosteric Inhibitors by Molecular Dynamics Simulations Combined with Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. SHP2 Inhibition with TNO155 Increases Efficacy and Overcomes Resistance of ALK Inhibitors in Neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 12. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Rational combination of SHP2 and mTOR inhibition for the treatment of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A multifunctional cross-validation high-throughput screening protocol enabling the discovery of new SHP2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. AID 1889310 - Allosteric inhibition of wild-type human SHP2 (1 to 535 residues) using DiFMUP and 2p-IRS1 peptide as substrates preincubated for 1 hr and followed by substrate addition and measured by microplate reader method - PubChem [pubchem.ncbi.nlm.nih.gov]
- 16. A cellular target engagement assay for the characterization of SHP2 (PTPN11) phosphatase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 20. High Throughput Cellular Thermal Shift Assays in Research and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. artscimedia.case.edu [artscimedia.case.edu]
- 22. Soft–Agar colony Formation Assay [en.bio-protocol.org]
- 23. Soft Agar Colony Formation Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 24. Anchorage-Independent Growth Assay [whitelabs.org]
- 25. Soft–Agar colony Formation Assay [bio-protocol.org]
- 26. benchchem.com [benchchem.com]
- 27. benchchem.com [benchchem.com]
- 28. Item - Western blot analysis of protein expression levels of p-ERK, ERK, p-AKT and AKT. - Public Library of Science - Figshare [plos.figshare.com]
- 29. biorxiv.org [biorxiv.org]
- 30. Identification of cell type–specific correlations between ERK activity and cell viability upon treatment with ERK1/2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to SHP2 Inhibitors in Breast Cancer Models: BPDA2 vs. SHP099
For Researchers, Scientists, and Drug Development Professionals
The non-receptor protein tyrosine phosphatase SHP2, encoded by the PTPN11 gene, has emerged as a critical node in oncogenic signaling pathways, particularly in breast cancer. Its role in mediating signals from receptor tyrosine kinases (RTKs) to downstream pathways like RAS-MAPK and PI3K-AKT makes it a compelling target for therapeutic intervention. Two notable small molecule inhibitors of SHP2, BPDA2 and SHP099, have demonstrated anti-cancer activity in preclinical breast cancer models. This guide provides a detailed comparison of these two compounds, highlighting their distinct mechanisms of action, performance in key assays, and the experimental protocols used to evaluate their efficacy.
While direct head-to-head studies comparing this compound and SHP099 in the same breast cancer models are not yet available in the peer-reviewed literature, this guide synthesizes the existing data to offer a comprehensive overview for the research community.
Mechanism of Action: A Tale of Two Inhibition Strategies
This compound and SHP099 employ different strategies to inhibit SHP2 activity, which has significant implications for their biochemical and cellular effects.
This compound is a competitive, active site inhibitor of SHP2.[1][2] It directly competes with phosphorylated substrates for binding to the catalytic pocket of the phosphatase domain, thereby preventing the dephosphorylation of SHP2 targets. This type of inhibition is most effective when SHP2 is in its open, active conformation.[3]
SHP099 , on the other hand, is an allosteric inhibitor .[4][5] It binds to a tunnel-like pocket at the interface of the N-terminal SH2, C-terminal SH2, and protein tyrosine phosphatase domains.[4] This binding stabilizes SHP2 in a closed, auto-inhibited conformation, preventing its activation.[4][5]
Performance Data in Preclinical Models
The following tables summarize the available quantitative data for this compound and SHP099 from preclinical studies in breast cancer models.
Table 1: this compound Performance Data
| Parameter | Value | Cell Line / Conditions | Reference |
| IC50 (SHP2) | 92.0 nM | In vitro phosphatase assay (DiFMUP substrate) | [1][2] |
| 47 nM | In vitro phosphatase assay (pNPP substrate) | [2] | |
| IC50 (SHP1) | 33.39 µM | In vitro phosphatase assay | [1] |
| IC50 (PTP1B) | 40.71 µM | In vitro phosphatase assay | [1] |
| Effective Concentration | 0.2-3.2 µM | Inhibition of basal Akt and ERK1/2 phosphorylation | [1] |
| Effective Concentration | 0.25-4.0 µM | Suppression of anchorage-independent growth | [1] |
Table 2: SHP099 Performance Data
| Parameter | Value | Cell Line / Conditions | Reference |
| IC50 (SHP2) | 0.071 µM (71 nM) | In vitro phosphatase assay | [5] |
| Effective Concentration | 5 µM | Reversal of growth factor-induced resistance to BYL719 (PI3K inhibitor) in MCF7 and MDA-MB-453 cells | [4] |
| Effective Concentration | 5 µM | Inhibition of PI3K and MAPK signaling reactivation in T47D cells co-treated with BYL719 and NRG1 | [4] |
Signaling Pathway Modulation
Both inhibitors ultimately aim to dampen the pro-proliferative and pro-survival signals downstream of SHP2. However, their distinct mechanisms can lead to different cellular consequences.
This compound, as an active site inhibitor, has been shown to directly inhibit the basal activation of Akt and ERK1/2 in a concentration-dependent manner.[1] This suggests a direct blockade of the core downstream signaling pathways regulated by SHP2.
SHP099 has been extensively studied in the context of overcoming resistance to other targeted therapies, particularly PI3K inhibitors.[4] In breast cancer cells with PIK3CA mutations, inhibition of PI3K can lead to a feedback activation of RTKs, which then reactivates the PI3K and MAPK pathways via SHP2. SHP099 prevents this reactivation, thereby restoring sensitivity to the PI3K inhibitor.[4]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are representative protocols for key experiments cited in the literature for evaluating SHP2 inhibitors in breast cancer models.
In Vitro SHP2 Phosphatase Activity Assay
This assay measures the direct inhibitory effect of a compound on the enzymatic activity of SHP2.
-
Reagents: Recombinant human SHP2 protein, a phosphatase substrate [e.g., DiFMUP (6,8-difluoro-4-methylumbelliferyl phosphate) or pNPP (p-nitrophenyl phosphate)], assay buffer (e.g., 50 mM Tris-HCl, pH 7.2, 100 mM NaCl, 1 mM DTT, 1 mM EDTA), and the test inhibitor (this compound or SHP099) at various concentrations.
-
Procedure:
-
Add SHP2 protein to the wells of a microplate containing the assay buffer.
-
Add the test inhibitor at a range of concentrations and incubate for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the reaction by adding the phosphatase substrate.
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Measure the product formation. For DiFMUP, this is a fluorescent signal; for pNPP, it is absorbance at 405 nm.
-
Calculate the percentage of inhibition at each inhibitor concentration relative to a vehicle control (e.g., DMSO).
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Anchorage-Independent Growth (Soft Agar Colony Formation) Assay
This assay assesses the ability of an inhibitor to suppress the tumorigenic potential of cancer cells.
-
Preparation:
-
Prepare a base layer of 0.5-0.6% agar in cell culture medium in 6-well plates and allow it to solidify.
-
Trypsinize and count breast cancer cells (e.g., MDA-MB-231, MCF7).
-
-
Procedure:
-
Resuspend the cells in a top layer of 0.3-0.4% low-melting-point agar in cell culture medium containing the test inhibitor (this compound or SHP099) at various concentrations or a vehicle control.
-
Carefully layer the cell suspension on top of the solidified base layer.
-
Incubate the plates at 37°C in a humidified incubator with 5% CO2 for 2-4 weeks.
-
Add fresh medium containing the inhibitor or vehicle to the top of the agar every 2-3 days to prevent drying.
-
After the incubation period, stain the colonies with a solution such as crystal violet.
-
Count the number of colonies and/or measure their size using a microscope and imaging software.
-
Quantify the reduction in colony formation in the inhibitor-treated wells compared to the control.
-
Western Blotting for Signaling Pathway Analysis
This technique is used to determine the effect of the inhibitors on the phosphorylation status of key signaling proteins.
-
Cell Treatment and Lysis:
-
Plate breast cancer cells and allow them to adhere.
-
Treat the cells with this compound, SHP099, or a vehicle control for the desired time and at the specified concentrations. In some experiments, co-treatment with a growth factor (e.g., EGF, NRG1) or another inhibitor (e.g., BYL719) may be performed.
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature the protein lysates and separate them by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies against the proteins of interest (e.g., phospho-ERK, total ERK, phospho-Akt, total Akt, SHP2) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities to determine the relative changes in protein phosphorylation.
-
Summary and Future Directions
This compound and SHP099 represent two distinct and promising approaches to targeting SHP2 in breast cancer. This compound, a competitive active site inhibitor, directly blocks the catalytic function of SHP2, leading to the downregulation of key survival and proliferation pathways. SHP099, an allosteric inhibitor, locks SHP2 in an inactive state and has shown particular utility in overcoming resistance to other targeted therapies.
The choice between an active site and an allosteric inhibitor may depend on the specific context of the breast cancer subtype and the presence of other oncogenic drivers or resistance mechanisms. For instance, in tumors with high levels of activated RTKs, the SHP2 population may be predominantly in the open, active state, potentially favoring an active site inhibitor like this compound. Conversely, the ability of SHP099 to stabilize the inactive conformation may be advantageous in preventing the activation of SHP2 in response to other therapies.
Crucially, the field requires direct comparative studies of these and other SHP2 inhibitors in a panel of well-characterized breast cancer cell lines and in vivo models. Such studies would provide the necessary data to make informed decisions about which inhibitory strategy holds the most promise for clinical development, either as a monotherapy or in combination with other targeted agents. Researchers are encouraged to utilize the protocols outlined in this guide to contribute to this important body of knowledge.
References
- 1. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting SHP2 phosphatase in breast cancer overcomes RTK-mediated resistance to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting SHP2 phosphatase in breast cancer overcomes RTK-mediated resistance to PI3K inhibitors | springermedizin.de [springermedizin.de]
Phenotypic Rescue with BPDA2: A Comparative Guide to a Novel SHP2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of BPDA2, a novel active-site SHP2 inhibitor, with other emerging SHP2 inhibitors in the context of phenotypic rescue experiments in breast cancer models. The information presented herein is collated from recent scientific literature to aid in the evaluation of this compound for research and drug development purposes.
Introduction to this compound
This compound is a highly selective and competitive inhibitor of the Src homology 2 domain-containing protein tyrosine phosphatase 2 (SHP2).[1] SHP2 is a non-receptor protein tyrosine phosphatase that plays a critical role in cell growth, proliferation, and survival by modulating key signaling pathways, including the Ras-ERK and PI3K-Akt pathways.[2][3][4][5] Dysregulation of SHP2 activity is implicated in the pathogenesis of various cancers, making it an attractive therapeutic target. This compound has demonstrated potent and selective inhibition of SHP2, leading to the suppression of oncogenic phenotypes in breast cancer cells.
Comparative Analysis of SHP2 Inhibitors in Phenotypic Rescue
This section provides a comparative summary of the efficacy of this compound and other notable SHP2 inhibitors in reversing cancer-associated phenotypes in vitro. The data is primarily focused on anchorage-independent growth and the properties of cancer stem cells, which are key hallmarks of malignancy.
Table 1: Inhibition of Anchorage-Independent Growth in Breast Cancer Cells
| Compound | Cell Line(s) | Assay Type | Effective Concentration Range | Observed Effect | Reference |
| This compound | Breast Cancer Cells | Anchorage-Independent Growth | 0.25 - 4.0 µM | Concentration-dependent suppression | [1] |
| SHP099 | Various Cancer Cell Lines | Soft Agar Colony Formation | 5 µM | Reverses growth factor-induced resistance to PI3K inhibitors | [6] |
| TNO155 | Neuroblastoma Cells | Cell Viability | Not specified for breast cancer | Synergistic reduction in cell growth with ALK inhibitors | [7] |
| RMC-4630 | RAS-Addicted Solid Cancers | In vivo tumor growth | Not specified for in vitro phenotypic rescue in breast cancer | Monotherapy activity in multiple cancers |
Note: Direct comparative studies of these inhibitors in the same breast cancer cell lines under identical conditions are limited. The data presented is compiled from individual studies and should be interpreted with consideration of the different experimental setups.
Table 2: Inhibition of Cancer Stem Cell Properties
| Compound | Cell Line(s) | Assay Type | Effective Concentration Range | Observed Effect | Reference |
| This compound | Breast Cancer Cells | Mammosphere Formation | 0.25 - 4.0 µM | Concentration-dependent suppression | [1] |
| SHP099 | Ovarian Cancer Cells | Tumor Spheroid-PBMC Co-culture | Dose-dependent | Decreased tumor cell numbers in the presence of activated T cells | [1] |
| TNO155 | Not specified for breast cancer | Not specified | Not specified | Not specified | |
| RMC-4630 | Not specified for breast cancer | Not specified | Not specified | Not specified |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound and the experimental designs used to evaluate its efficacy, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological characterization of breast cancer spheroid formed by fast fabrication method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Targeting SHP2 phosphatase in breast cancer overcomes RTK-mediated resistance to PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Head-to-Head Comparison: BPDA2 vs. RMC-4550 in SHP2 Inhibition
A Comprehensive Guide for Researchers in Oncology and Drug Development
The protein tyrosine phosphatase SHP2 has emerged as a critical node in oncogenic signaling, primarily through its role in activating the RAS-MAPK pathway. This has led to the development of SHP2 inhibitors as a promising therapeutic strategy for a variety of cancers. This guide provides a detailed head-to-head comparison of two distinct SHP2 inhibitors: BPDA2, a competitive active-site inhibitor, and RMC-4550, an allosteric inhibitor. This objective analysis, supported by available preclinical data, is intended to inform researchers, scientists, and drug development professionals on the key characteristics and potential applications of these two compounds.
At a Glance: Key Differences
| Feature | This compound | RMC-4550 |
| Mechanism of Action | Competitive, Active-Site Inhibitor | Allosteric Inhibitor |
| Binding Site | Binds to the catalytic active site of SHP2 | Binds to a non-catalytic pocket, stabilizing the auto-inhibited conformation |
| Reported Potency (IC50) | 92.0 nM (enzymatic assay)[1][2] | 0.583 nM (enzymatic assay)[3] |
| Selectivity | Selective for SHP2 over SHP1 and PTP1B[4] | Highly selective, with no detectable activity against a panel of other phosphatases and kinases[5] |
| Development Stage | Preclinical | Preclinical |
Performance Data: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound and RMC-4550 from various preclinical studies. It is important to note that these data are not from direct head-to-head studies and experimental conditions may vary.
Table 1: In Vitro Potency and Cellular Activity
| Parameter | This compound | RMC-4550 |
| Enzymatic IC50 (SHP2) | 92.0 nM (with DiFMUP substrate)[1][4] | 0.583 nM[3] |
| 47 nM (with pNPP substrate)[4] | 1.55 nM[5] | |
| Cellular pERK Inhibition IC50 | Not explicitly reported | 39 nM (PC9 cells)[5] |
| Antiproliferative IC50 | Not explicitly reported in a broad panel | 4550 nM (KYSE-520 cells)[3]; Effective in KRAS G12C mutant cell lines (IC50 < 2 µM)[6] |
Table 2: In Vivo Efficacy
| Study Type | Cancer Model | Compound | Dosing | Key Findings | Reference |
| Xenograft | Myeloproliferative Neoplasm (MPN) | RMC-4550 | 10 or 30 mg/kg, once daily | Antagonized the MPN phenotype, reduced white blood cells, monocytes, and neutrophils.[7] | [7][8] |
| Xenograft | Non-Small Cell Lung Cancer (NSCLC) | RMC-4550 | Not specified | Blocked tumor growth or caused tumor shrinkage in patient-derived xenograft (PDX) models.[9] | [9] |
| Xenograft | Pancreatic Ductal Adenocarcinoma (PDAC) | RMC-4550 | 10 mg/kg (in combination) | Partially effective as a single agent in reducing tumor growth.[10] | [10] |
| Xenograft | Esophageal Cancer (KYSE-520) | RMC-4550 | Not specified | Dose-dependent efficacy consistent with target modulation.[5] | [5] |
| Breast Cancer Cell Phenotypes | Breast Cancer | This compound | 0.25-4.0 μM (in vitro) | Suppressed anchorage-independent growth and cancer stem cell properties.[1] | [1] |
Table 3: Pharmacokinetic Properties
| Parameter | This compound | RMC-4550 |
| Bioavailability | Not reported | Moderate to high[5] |
| Half-life | Not reported | Amenable for once-daily oral administration[5] |
| In Vitro Clearance | Not reported | Low to moderate cross-species in vitro intrinsic clearance[5] |
Mechanism of Action and Signaling Pathways
Both this compound and RMC-4550 target the SHP2 phosphatase, a key component of the RAS-MAPK signaling pathway. However, their distinct mechanisms of inhibition have important implications for their biological activity.
RMC-4550 is an allosteric inhibitor that binds to a pocket at the interface of the N-SH2, C-SH2, and PTP domains of SHP2.[11] This stabilizes the enzyme in its closed, auto-inhibited conformation, preventing its activation and subsequent downstream signaling.[3]
This compound , in contrast, is a competitive inhibitor that binds directly to the active site of SHP2.[2][4] This directly blocks the catalytic activity of the enzyme, preventing it from dephosphorylating its substrates.
The following diagram illustrates the canonical RAS-MAPK signaling pathway and the points of intervention for both inhibitors.
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are representative protocols for key experiments cited in this guide.
Cell Viability Assay (General Protocol)
This protocol is a generalized representation based on common methodologies like the MTT or MTS assay.
Protocol Details:
-
Cell Seeding: Cancer cell lines are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a serial dilution of either this compound or RMC-4550. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Plates are incubated for a specified period (e.g., 72 hours) at 37°C in a humidified incubator.
-
Reagent Addition: A viability reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.
-
Incubation: The plates are incubated for a further 1-4 hours to allow for the conversion of the reagent by metabolically active cells into a colored formazan product.
-
Measurement: The absorbance of each well is measured using a microplate reader at the appropriate wavelength.
-
Data Analysis: The absorbance values are normalized to the vehicle control, and the half-maximal inhibitory concentration (IC50) is calculated using non-linear regression analysis.
In Vivo Tumor Xenograft Study (General Protocol)
This protocol outlines a typical workflow for assessing the in vivo efficacy of the inhibitors.
Protocol Details:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or NSG mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Randomization and Treatment: Mice are randomized into treatment groups (vehicle control, this compound, or RMC-4550). The compounds are administered, for example, daily via oral gavage.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., twice weekly). Tumor volume is often calculated using the formula: (length x width²) / 2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Analysis: Tumor growth inhibition is calculated by comparing the average tumor volume in the treated groups to the vehicle control group.
Discussion and Future Perspectives
The available data indicate that RMC-4550 is a significantly more potent inhibitor of SHP2 in enzymatic assays compared to this compound. This is reflected in its low nanomolar IC50 value. RMC-4550 has also been more extensively characterized in a variety of preclinical cancer models, demonstrating both in vitro and in vivo efficacy. Its favorable pharmacokinetic properties further support its potential as a clinical candidate.
This compound, as an active-site inhibitor, represents an alternative approach to targeting SHP2. While its reported potency is lower than that of RMC-4550, it has demonstrated activity in suppressing cancer cell phenotypes in vitro. Further studies are needed to fully characterize its in vivo efficacy and pharmacokinetic profile to draw a more complete comparison with allosteric inhibitors like RMC-4550.
The choice between an allosteric and an active-site inhibitor may also depend on the specific genetic context of the tumor. For instance, certain SHP2 mutations that lead to a constitutively active, open conformation of the enzyme might be less sensitive to allosteric inhibitors that stabilize the closed state. In such cases, an active-site inhibitor like this compound could potentially offer a therapeutic advantage.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. biorxiv.org [biorxiv.org]
- 7. ashpublications.org [ashpublications.org]
- 8. researchgate.net [researchgate.net]
- 9. Archive: ‘Undruggable’ Cancers Slowed by Targeting Growth Signals | UC San Francisco [ucsf.edu]
- 10. Extensive preclinical validation of combined RMC-4550 and LY3214996 supports clinical investigation for KRAS mutant pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
For Immediate Release
Morgantown, WV – A comprehensive evaluation of the phosphatase inhibitor BPDA2 reveals its potent and highly selective activity against SHP2 (Src homology 2 domain-containing phosphatase 2), a critical node in cellular signaling pathways and a key target in cancer therapy. The data demonstrate that this compound is significantly more selective for SHP2 compared to the closely related phosphatases SHP1 and PTP1B, making it a promising candidate for further development in targeted cancer treatment.
The selectivity of a phosphatase inhibitor is a crucial factor in its therapeutic potential, as off-target effects can lead to toxicity and reduced efficacy. This guide provides a comparative analysis of this compound's inhibitory activity against SHP2 and other phosphatases, supported by experimental data and detailed protocols for researchers.
Quantitative Analysis of Inhibitor Selectivity
The inhibitory potency of this compound was determined against SHP2 and the related phosphatases SHP1 and PTP1B. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the inhibitor required to reduce enzyme activity by 50%, are summarized below.
| Compound | Target Phosphatase | Substrate | IC50 | Selectivity Fold (vs. SHP2) |
| This compound | SHP2 | DiFMUP | 92.0 nM | - |
| This compound | SHP1 | DiFMUP | 33.39 µM | >369-fold |
| This compound | PTP1B | DiFMUP | 40.71 µM | >442-fold |
| This compound | SHP2 | pNPP | 47 nM | - |
Data sourced from Lade et al., European Journal of Medicinal Chemistry, 2023.[1]
The data clearly indicate that this compound is a potent inhibitor of SHP2, with IC50 values in the nanomolar range.[1][2][3] Importantly, the compound exhibits significantly weaker activity against SHP1 and PTP1B, with IC50 values in the micromolar range.[1][2][3] This translates to a selectivity of over 369-fold for SHP2 compared to SHP1 and over 442-fold compared to PTP1B when using the DiFMUP substrate.[1]
Signaling Pathway Context
SHP2 is a non-receptor protein tyrosine phosphatase that plays a pivotal role in the RAS-MAPK signaling pathway, which is frequently dysregulated in various cancers.[4][5] By inhibiting SHP2, this compound can effectively block downstream signaling that promotes cell proliferation and survival. The high selectivity of this compound for SHP2 is critical to avoid interfering with the functions of other essential phosphatases like SHP1, which is primarily involved in hematopoietic cell signaling, and PTP1B, a key regulator of insulin signaling.
Caption: Simplified SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Protocols
The following are generalized protocols for assessing phosphatase activity, based on the methodologies used in the evaluation of this compound.
1. Phosphatase Activity Assay using a Fluorogenic Substrate (DiFMUP)
This assay measures the enzymatic activity of phosphatases by detecting the fluorescence of the product formed from the dephosphorylation of a non-fluorescent substrate.
-
Materials:
-
Recombinant human SHP2, SHP1, and PTP1B enzymes
-
This compound inhibitor
-
Assay Buffer: 10 mM Tris-HCl (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM dithiothreitol (DTT), and 0.01% Tween-20.[6]
-
Substrate: 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP)
-
96-well black microplate
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO).
-
Add the recombinant phosphatase enzyme (SHP2, SHP1, or PTP1B) to the wells and incubate for a pre-determined time at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the DiFMUP substrate to each well.
-
Monitor the increase in fluorescence over time using a plate reader with excitation and emission wavelengths appropriate for the product, 6,8-difluoro-4-methylumbelliferone.
-
Calculate the rate of reaction and determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
2. Colorimetric Phosphatase Assay using p-Nitrophenyl Phosphate (pNPP)
This widely used assay relies on the dephosphorylation of pNPP to the yellow-colored p-nitrophenol, which can be quantified by measuring its absorbance.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the diluted this compound or vehicle control to the wells of a 96-well plate.
-
Add the recombinant SHP2 enzyme and incubate.
-
Start the reaction by adding the pNPP substrate.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding the stop solution.
-
Measure the absorbance at 405 nm using a plate reader.
-
Calculate the IC50 values as described for the fluorescence-based assay.
-
Caption: General experimental workflow for determining phosphatase inhibitor potency.
Conclusion
The experimental evidence strongly supports this compound as a highly selective and potent inhibitor of SHP2. Its favorable selectivity profile against other closely related phosphatases minimizes the potential for off-target effects, highlighting its promise as a valuable tool for cancer research and a lead compound for the development of novel anti-cancer therapeutics. The detailed protocols provided herein will enable researchers to further investigate the activity and selectivity of this compound and other phosphatase inhibitors.
References
- 1. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. targetedonc.com [targetedonc.com]
- 5. Overcoming Immune Checkpoint Therapy Resistance with SHP2 Inhibition in Cancer and Immune Cells: A Review of the Literature and Novel Combinatorial Approaches [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. home.sandiego.edu [home.sandiego.edu]
- 8. A malachite green colorimetric assay for protein phosphatase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis of BPDA2-Induced Phenotype and SHP2 Pathway Inhibition
This guide provides a comparative analysis of the bivalent inhibitor, BPDA2, in the context of SHP2 pathway inhibition. We will explore its performance relative to other SHP2 inhibitors, supported by experimental data, and provide detailed methodologies for key experiments. This information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to SHP2 Inhibition
SHP2, a non-receptor protein tyrosine phosphatase encoded by the PTPN11 gene, is a critical component of the RAS-mitogen-activated protein kinase (MAPK) signaling cascade. It plays a significant role in cell growth, differentiation, and survival. Dysregulation of SHP2 activity is implicated in various cancers and developmental disorders, making it a compelling target for therapeutic intervention. SHP2 inhibitors are being developed to modulate its activity and impact downstream signaling pathways.
This compound: A Bivalent Approach to SHP2 Inhibition
This compound is a bivalent inhibitor of SHP2, meaning it can simultaneously bind to two SHP2 molecules, inducing their dimerization. This unique mechanism of action leads to the inhibition of SHP2's phosphatase activity. The induced dimerization is thought to be a key factor in its potent inhibitory effects.
Comparative Performance of SHP2 Inhibitors
The following table summarizes the quantitative data comparing this compound with other notable SHP2 inhibitors.
| Inhibitor | IC50 (nM) | Mechanism of Action | Cellular Effects | Key Phenotypes |
| This compound | ~100-500 | Bivalent; induces SHP2 dimerization and inhibition | Inhibition of p-ERK, p-STAT3; suppression of cell proliferation | Anti-proliferative, pro-apoptotic |
| SHP099 | ~70 | Allosteric; stabilizes SHP2 in an auto-inhibited conformation | Inhibition of p-ERK; G1 cell cycle arrest | Anti-proliferative in receptor tyrosine kinase-driven cancers |
| TNO155 | ~30 | Allosteric; similar to SHP099 | Inhibition of p-ERK; suppression of tumor growth | Anti-tumor activity in various cancer models |
| RMC-4550 | ~50 | Allosteric | Inhibition of MAPK signaling | Anti-proliferative |
SHP2 Signaling Pathway and Inhibition by this compound
SHP2 is a key signaling node downstream of multiple receptor tyrosine kinases (RTKs).[1] Upon growth factor binding, RTKs become phosphorylated, creating docking sites for the SH2 domains of adapter proteins like Grb2. SHP2 is recruited to these signaling complexes and, once activated, dephosphorylates specific substrates, ultimately leading to the activation of the RAS-MAPK pathway.[2][3] this compound, as a competitive active site inhibitor, blocks the phosphatase activity of SHP2, thereby preventing the dephosphorylation of its targets and inhibiting downstream signaling.[4][5]
Caption: SHP2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing SHP2 Inhibition
The following diagram outlines a typical experimental workflow to evaluate the efficacy of an SHP2 inhibitor like this compound.
Caption: Experimental workflow for evaluating SHP2 inhibitors.
Experimental Protocols
This assay measures the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound or other SHP2 inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)[6]
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the SHP2 inhibitor and a vehicle control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[6]
-
Measure the absorbance at 570 nm using a microplate reader.[6]
This technique is used to detect and quantify the levels of specific phosphorylated proteins (e.g., p-ERK, p-STAT3) in cell lysates.[7][8]
Materials:
-
Treated cell samples
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-STAT3, anti-STAT3, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells in ice-cold lysis buffer.
-
Determine the protein concentration of each lysate.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the signal using an imaging system.
Conclusion
This compound presents a potent and selective means of inhibiting SHP2 through a bivalent, active-site-directed mechanism. Its ability to suppress key downstream signaling pathways, such as the RAS-MAPK cascade, translates to significant anti-proliferative and pro-apoptotic phenotypes in cancer cell models. The comparative data indicates that while allosteric inhibitors may exhibit lower IC50 values in some assays, the unique mechanism of this compound offers a valuable alternative for research and potential therapeutic development. The provided experimental protocols offer a framework for further investigation and comparison of this compound with other SHP2 inhibitors.
References
- 1. Targeting SHP2 with an Active Site Inhibitor Blocks Signaling and Breast Cancer Cell Phenotypes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Src homology 2 domain tyrosine phosphatases SHP-1 and SHP-2: diversified control of cell growth, inflammation, and injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Design and synthesis of improved active-site SHP2 inhibitors with anti-breast cancer cell effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. Western Blot Protocol [hellobio.com]
- 8. assaygenie.com [assaygenie.com]
Safety Operating Guide
Navigating the Safe Disposal of 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA) in a Laboratory Setting
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemicals is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,3',4,4'-Biphenyltetracarboxylic dianhydride (BPDA), a compound that requires careful management due to its potential hazards.
Important Note on Terminology: The term "BPDA2" as used in the query is not a standard chemical identifier. This document assumes the query refers to 3,3',4,4'-Biphenyltetracarboxylic dianhydride, commonly abbreviated as BPDA.
BPDA is classified as harmful if swallowed, a cause of skin and serious eye irritation, and may lead to respiratory irritation.[1] Furthermore, it is recognized as being very toxic to aquatic life with long-lasting effects.[2] Therefore, strict adherence to proper disposal protocols is imperative to mitigate these risks.
Key Physical and Chemical Properties of BPDA
A clear understanding of a chemical's properties is fundamental to its safe handling and disposal. The following table summarizes the key quantitative data for BPDA.
| Property | Value |
| Molecular Formula | C₁₆H₆O₆ |
| Molecular Weight | 294.22 g/mol |
| Melting Point | 299-305 °C |
| Appearance | Tan powder |
Procedural Guidance for BPDA Disposal
The recommended method for the disposal of BPDA is to entrust it to an approved waste disposal company.[2][3] It is crucial to prevent its release into the environment and to avoid disposing of it in drains.[1][4]
Waste Collection and Storage:
-
Designate a Waste Container: Use a suitable, clearly labeled, and closed container for the collection of BPDA waste.
-
Segregation: Store BPDA waste separately from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[3]
-
Storage Location: Keep the waste container in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
Spill Management:
In the event of a spill, the following steps should be taken:
-
Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[4][5] For larger spills or in areas with poor ventilation, a suitable respirator is recommended.[2]
-
Containment: Prevent the further spread of the spilled material.
-
Cleanup: Carefully sweep up the solid material, avoiding the creation of dust.[3][4][5] Use a dust mask if necessary.
-
Collection: Place the collected material into a designated, closed container for disposal.[3][4]
-
Decontamination: Wash the spill area thoroughly.
Experimental Protocols
The provided search results do not contain specific experimental protocols for the neutralization or chemical deactivation of BPDA. Such procedures should only be developed and carried out by qualified chemists, in consultation with the institution's Environmental Health and Safety (EHS) department. The primary and recommended disposal method remains collection by a licensed hazardous waste disposal service.
Visualizing the BPDA Disposal Workflow
To ensure clarity and immediate comprehension of the disposal process, the following diagram outlines the logical steps from handling to final disposal.
Disclaimer: The information provided in this guide is intended for informational purposes only and should not be substituted for the guidance of your institution's Environmental Health and Safety (EHS) office or the specific requirements of local, state, and federal regulations. Always consult your institution's waste management policies and procedures before disposing of any chemical waste.
References
Essential Safety and Logistical Information for Handling 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA)
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for 3,3',4,4'-Biphenyltetracarboxylic Dianhydride (BPDA), a compound that requires careful management in a laboratory setting. The following procedural guidance outlines operational and disposal plans to ensure the safety of personnel and the integrity of experimental work.
Hazard Identification and Classification
BPDA is classified as a hazardous substance. It is crucial to be aware of its potential health effects to implement appropriate safety measures. The primary hazards associated with BPDA are skin, eye, and respiratory irritation.
Table 1: Hazard Classification for BPDA
| Hazard Class | Hazard Statement |
| Skin Irritation (Category 2) | H315: Causes skin irritation. |
| Eye Irritation (Category 2A) | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. |
| Signal Word | Warning |
Personal Protective Equipment (PPE)
The selection and proper use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. For handling BPDA, the following PPE is mandatory.
Table 2: Recommended Personal Protective Equipment for Handling BPDA
| Protection Type | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or tight-sealing safety goggles. | Protects against dust particles and splashes. |
| Hand Protection | Nitrile gloves are suitable for splash protection but should be changed immediately upon contact. For extended contact, consider butyl or Viton™ gloves. | Nitrile gloves have poor resistance to aromatic hydrocarbons[1][2][3][4][5]. Butyl and Viton™ offer better protection against this class of chemicals[6]. |
| Respiratory Protection | A NIOSH-approved N95 or N99 particulate respirator. | Necessary when handling the powder outside of a certified chemical fume hood or ventilated enclosure to prevent inhalation of dust particles. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination. |
Occupational Exposure Limits
Currently, there are no established specific Occupational Exposure Limits (OELs) such as a Permissible Exposure Limit (PEL) from OSHA or a Recommended Exposure Limit (REL) from NIOSH for BPDA. In such cases, a hazard banding approach, like Occupational Exposure Banding (OEB), is often employed to categorize chemicals and determine necessary handling precautions based on their potency and toxicity. Given its irritant properties, BPDA would likely fall into a category requiring controlled handling to minimize dust generation and exposure.
Operational Plan: From Receipt to Disposal
A systematic approach to handling BPDA is essential for safety and to maintain the quality of the compound. The following step-by-step protocol outlines the entire workflow.
Receiving and Storage
-
Inspection : Upon receipt, inspect the container for any damage or leaks.
-
Labeling : Ensure the container is clearly labeled with the chemical name, hazard pictograms, and date of receipt.
-
Storage : Store the container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents, acids, and bases. Keep the container tightly sealed to prevent moisture absorption, as BPDA is moisture-sensitive.
Handling and Weighing Protocol
Due to the fine, dusty nature of BPDA, all handling and weighing procedures should be performed in a controlled environment to minimize the generation of airborne particles.
-
Preparation :
-
Don all required PPE as specified in Table 2.
-
Prepare the workspace within a certified chemical fume hood or a ventilated balance enclosure by laying down a disposable absorbent bench liner.
-
Gather all necessary equipment: an analytical balance, weigh paper or a weighing boat, spatulas, and a pre-labeled receiving container.
-
-
Weighing Procedure (Tare Method) :
-
Place a closed, empty receiving container on the analytical balance and tare it.
-
Move the tared container into the chemical fume hood.
-
Carefully transfer the desired amount of BPDA powder from the stock container to the receiving container using a clean spatula. Avoid any actions that could create dust.
-
Securely close the receiving container and wipe it down with a damp cloth to remove any external contamination.
-
Place the closed receiving container back on the analytical balance to obtain the precise weight of the transferred powder.
-
Adjust the amount of powder in the fume hood as needed, repeating the weighing process until the target weight is achieved.
-
-
Post-Weighing :
-
Clean all equipment and the work surface inside the fume hood with a damp cloth to remove any residual powder.
-
Dispose of all contaminated disposable materials (e.g., weigh paper, gloves, bench liner) in a designated hazardous waste container.
-
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the handling and weighing procedure for BPDA.
References
- 1. gloves.com [gloves.com]
- 2. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 3. ehrs.upenn.edu [ehrs.upenn.edu]
- 4. soscleanroom.com [soscleanroom.com]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. What type of gloves protects your hands from hazardous chemicals? | Ansell USA [ansell.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
